Product packaging for Islatravir(Cat. No.:CAS No. 865363-93-5)

Islatravir

Cat. No.: B1672205
CAS No.: 865363-93-5
M. Wt: 293.25 g/mol
InChI Key: IKKXOSBHLYMWAE-QRPMWFLTSA-N
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Description

Islatravir is an investigational drug that is being studied to treat HIV.
This compound belongs to a group of HIV drugs called nucleosidereverse transcriptase translocation inhibitors (NRTTIs). NRTTIs use several different methods to block an HIV enzyme called reverse transcriptase. By blocking reverse transcriptase, NRTTIs prevent HIV from multiplying and can reduce the amount of HIV in the body.
This compound may be effective against certain HIV strains that are resistant to other HIV drugs.
This compound is under investigation in clinical trial NCT04233216 (Doravirine/islatravir (DOR/ISL) in Heavily Treatment-experienced (HTE) Participants for Human Immunodeficiency Virus Type 1 (HIV-1) Infection (MK-8591A-019)).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
has anti-HIV activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12FN5O3 B1672205 Islatravir CAS No. 865363-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKXOSBHLYMWAE-QRPMWFLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601046407
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
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Molecular Weight

293.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865363-93-5
Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Islatravir [USAN]
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Record name Islatravir
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Record name 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine
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Record name (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol
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Record name ISLATRAVIR ANHYDROUS
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Foundational & Exploratory

The Synthesis of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Islatravir): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, also known as Islatravir (MK-8591) or EFdA, is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant activity against human immunodeficiency virus (HIV). Its unique structural feature, a 4'-ethynyl group, confers a distinct mechanism of action and a high barrier to resistance. This technical guide provides a detailed overview of the key synthetic strategies for this compound, focusing on methodologies, experimental protocols, and quantitative data to support research and development efforts in the field of antiviral drug discovery.

Introduction

The development of novel antiretroviral agents remains a critical area of research in the fight against HIV. This compound has emerged as a promising clinical candidate due to its high potency against wild-type and drug-resistant HIV-1 strains and its favorable pharmacokinetic profile. The synthesis of this complex nucleoside analog, which features a fully substituted stereocenter at the 4'-position, presents significant synthetic challenges. This document outlines several successful synthetic routes, providing a comparative analysis of their approaches to constructing the key structural motifs of the molecule.

Synthetic Strategies and Methodologies

Several distinct and innovative synthetic routes to this compound have been reported, each with its own set of advantages. These strategies primarily differ in their approach to the stereoselective construction of the 4'-alkynyl-substituted ribose core and the subsequent glycosylation with the 2-fluoroadenine base.

Stereoselective Synthesis from 2-Deoxyribose

A nine-step stereoselective synthesis starting from the readily available chiral pool material, 2-deoxyribose, has been developed.[1][2][3] This approach is highlighted by a diastereodivergent addition of an acetylide nucleophile to an enolizable ketone and a biocatalytic glycosylation cascade.

Key Features:

  • Starting Material: 2-Deoxyribose

  • Key Steps:

    • Diastereodivergent alkynylation

    • Chemoselective ozonolysis

    • Biocatalytic glycosylation

  • Overall Yield: Approximately 36%[3]

The synthetic pathway is initiated by the conversion of 2-deoxyribose into a key ketone intermediate. A crucial step involves the stereoselective addition of an alkynyl aluminate reagent to this ketone, which preferentially adds from the axial face to establish the desired stereochemistry at the C4' position.[3] The synthesis culminates in an enzymatic glycosylation cascade that efficiently couples the modified sugar with 2-fluoroadenine.[1][2]

Stereoselective Synthesis from2-Deoxyribose A 2-Deoxyribose B Ketone Intermediate A->B Multiple Steps C 4'-Ethynyl Ribose Derivative B->C Alkynyl Aluminate Addition Stereoselective D Glycosylation Precursor C->D Chemoselective Ozonolysis E This compound D->E Biocatalytic Glycosylation (with 2-Fluoroadenine)

Caption: Synthetic route to this compound from 2-deoxyribose.

Enantioselective Synthesis via Enzymatic Desymmetrization

An alternative enantioselective synthesis has been developed that does not rely on a chiral starting material.[4][5] This route establishes the crucial 4'-stereocenter through a biocatalytic desymmetrization of a prochiral diacetate.

Key Features:

  • Starting Material: Achiral glycerol derivative

  • Key Steps:

    • Biocatalytic desymmetrization to create the 4'-carbinol stereocenter

    • Noyori-type asymmetric transfer hydrogenation for 3'-hydroxyl stereocontrol

    • Selective crystallization of the desired β-anomer post-glycosylation

  • Overall Yield: Not explicitly stated in the abstract, but the enzymatic desymmetrization step is reported to have a high yield and enantiomeric excess.[5]

This elegant approach leverages the power of biocatalysis to set a key stereocenter with high fidelity. The subsequent stereochemistry of the 3'-hydroxyl group is controlled through an established asymmetric hydrogenation method. A notable innovation in this synthesis is the selective crystallization of an N-silyl nucleoside intermediate, which allows for the isolation of the desired β-anomer from the glycosylation reaction mixture.[4]

Enantioselective Synthesis via Enzymatic Desymmetrization A Prochiral Diacetate B Chiral 4'-Carbinol Intermediate A->B Biocatalytic Desymmetrization C 3'-Keto Intermediate B->C Oxidation D Protected Ribose Core C->D Asymmetric Transfer Hydrogenation (Noyori-type) Stereoselective E Anomeric Mixture D->E Glycosylation (with 2-Fluoroadenine) F This compound (β-anomer) E->F Selective Crystallization

References

A Deep Dive into the Mechanism of Action of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (CFeA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (CFeA), also known as 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) and Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with demonstrated activity against wild-type and drug-resistant strains of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2). This technical guide provides an in-depth analysis of the multifaceted mechanism of action of CFeA, from its cellular uptake and metabolic activation to its unique interaction with HIV reverse transcriptase. Quantitative data on its antiviral potency and cytotoxicity are presented, along with detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising antiretroviral agent.

Introduction

The global fight against HIV/AIDS necessitates the continuous development of novel antiretroviral agents with improved potency, safety profiles, and activity against resistant viral strains. 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (CFeA) has emerged as a groundbreaking compound in this arena.[1][2][3] Unlike conventional nucleoside reverse transcriptase inhibitors (NRTIs) that act as obligate chain terminators, CFeA introduces a novel mechanism of action by inhibiting the translocation of reverse transcriptase (RT) along the template-primer duplex.[1][4][5] This guide delves into the intricate molecular interactions and cellular processes that define the potent antiviral activity of CFeA.

Antiviral Activity and Cytotoxicity

CFeA exhibits exceptional potency against a broad range of HIV-1 and HIV-2 isolates, including those resistant to currently approved NRTIs.[1][2][6] Its antiviral efficacy is observed at picomolar to low nanomolar concentrations in various cell-based assays. The compound also demonstrates a favorable cytotoxicity profile, resulting in a high selectivity index, a critical parameter in drug development.

Table 1: Antiviral Activity of CFeA against HIV-1

Cell TypeHIV-1 StrainEC50Reference
MT4IIIb73 pM[1]
MT4NL4-350 pM[1]
Activated PBMCsWild-type50 pM[4]
CEMssNL4-3120 pM[6]
MAGIC-5ASubtype A, B, C, D1.29-2.54 nM[6]

Table 2: Antiviral Activity of CFeA against HIV-2

Cell TypeHIV-2 StrainEC50Reference
MT4EHO98 pM[1]
CEMssROD938 pM[6]
MAGIC-5AGroup A isolates0.58 ± 0.13 nM[6]
MAGIC-5AGroup B isolates0.55 ± 0.16 nM[6]

Table 3: Activity of CFeA against NRTI-Resistant HIV-2 Mutants

HIV-2 RT MutantEC50Fold Change vs. Wild-TypeReference
K65R0.17 ± 0.04 nM~0.3x[6]
Q151M0.31 ± 0.05 nM~0.5x[6]
M184V~5.5 nM10x[6]

Table 4: Cytotoxicity and Selectivity Index of CFeA

Cell LineCC50Selectivity Index (SI = CC50/IC50)Reference
Various>100 µM64,000[2]
MAGIC-5A>100 nM>172-181[6]

Mechanism of Action

The mechanism of action of CFeA is a multi-step process involving cellular metabolism and a unique mode of reverse transcriptase inhibition.

Cellular Uptake and Metabolic Activation

Following cellular uptake, CFeA, a prodrug, undergoes phosphorylation by host cellular kinases to its active triphosphate form, CFeA-triphosphate (CFeA-TP or EFdA-TP). The initial and rate-limiting phosphorylation step is primarily catalyzed by deoxycytidine kinase (dCK). The subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by other cellular kinases. The resulting CFeA-TP is a structural analog of the natural deoxyadenosine triphosphate (dATP). A key feature of CFeA is the prolonged intracellular half-life of its active triphosphate metabolite, which has been reported to be between 78.5 to 128 hours in peripheral blood mononuclear cells (PBMCs).[1]

Metabolic_Activation CFeA CFeA (extracellular) CFeA_intra CFeA (intracellular) CFeA->CFeA_intra CFeA_MP CFeA-monophosphate CFeA_intra->CFeA_MP Deoxycytidine Kinase (dCK) CFeA_DP CFeA-diphosphate CFeA_MP->CFeA_DP Cellular Kinases CFeA_TP CFeA-triphosphate (Active) CFeA_DP->CFeA_TP Cellular Kinases Cell_Membrane Cell Membrane RT_Inhibition cluster_RT HIV Reverse Transcriptase RT RT Active Site Template Template Strand Primer Primer Strand Incorporation Incorporation RT->Incorporation dATP dATP (Natural Substrate) dATP->RT Binds CFeA_TP CFeA-TP CFeA_TP->RT Competitively Binds Elongation Normal Elongation Incorporation->Elongation with dATP Translocation_Block Translocation Blocked Incorporation->Translocation_Block with CFeA-TP Termination Chain Termination Translocation_Block->Termination Experimental_Workflow cluster_Antiviral Antiviral Assay (PBMCs) cluster_RT_Inhibition RT Inhibition Assay PBMC_Isolation Isolate PBMCs Stimulation Stimulate with PHA/IL-2 PBMC_Isolation->Stimulation Infection Infect with HIV-1 Stimulation->Infection Drug_Treatment Add CFeA dilutions Infection->Drug_Treatment Incubation_7d Incubate 7 days Drug_Treatment->Incubation_7d p24_Assay Measure p24 in supernatant Incubation_7d->p24_Assay EC50_Calc Calculate EC50 p24_Assay->EC50_Calc Mix_Components Prepare Reaction Mix (T/P, dNTPs, CFeA-TP) Add_RT Add HIV-1 RT Mix_Components->Add_RT Incubate_RT Incubate at 37°C Add_RT->Incubate_RT Stop_Reaction Terminate Reaction Incubate_RT->Stop_Reaction Gel_Electrophoresis Denaturing PAGE Stop_Reaction->Gel_Electrophoresis Visualize Visualize Products Gel_Electrophoresis->Visualize IC50_Calc Calculate IC50 Visualize->IC50_Calc

References

An In-Depth Technical Guide to the Biochemical Properties of 4'-C-ethynyl-2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against the Human Immunodeficiency Virus (HIV). Unlike many other NRTIs, EFdA possesses a 3'-hydroxyl group, yet it functions as a highly effective chain terminator. This technical guide provides a comprehensive overview of the biochemical properties of EFdA, including its mechanism of action, metabolism, antiviral activity, and relevant experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics. It is important to note that while EFdA is a powerful anti-HIV agent, there is currently no significant published evidence of its activity against Hepatitis C Virus (HCV).

Introduction

The global health burden of HIV infection necessitates the continued development of novel and more effective antiretroviral agents. 4'-C-ethynyl-2-fluoroadenosine has emerged as a promising clinical candidate due to its exceptional potency against both wild-type and drug-resistant strains of HIV-1.[1][2] Its distinctive chemical structure, featuring an ethynyl group at the 4' position and a fluorine atom at the 2-position of the adenine base, confers unique biochemical properties that set it apart from other NRTIs. This guide will delve into the core biochemical characteristics of this molecule.

Mechanism of Action

The primary antiviral activity of 4'-C-ethynyl-2-fluoroadenosine is mediated by its triphosphate form, EFdA-TP, which acts as a competitive inhibitor of the viral reverse transcriptase (RT). The mechanism of inhibition is multifaceted and distinct from conventional NRTIs:

  • Translocation-Defective Reverse Transcriptase Inhibition: After incorporation into the nascent viral DNA chain, the 4'-ethynyl group of EFdA-monophosphate (EFdA-MP) sterically hinders the translocation of the reverse transcriptase along the RNA template. This effectively stalls the DNA synthesis process, acting as a functional chain terminator despite the presence of a 3'-hydroxyl group.

  • Delayed Chain Termination: In certain sequence contexts, EFdA-TP can also function as a delayed chain terminator, allowing for the incorporation of one more nucleotide before halting DNA synthesis.

  • Inhibition of both DNA- and RNA-dependent DNA synthesis: EFdA-TP is a potent inhibitor of both the RNA-dependent and DNA-dependent DNA polymerase activities of HIV-1 reverse transcriptase.

The following diagram illustrates the mechanism of action of 4'-C-ethynyl-2-fluoroadenosine.

EFdA_Mechanism_of_Action Mechanism of Action of 4'-C-ethynyl-2-fluoroadenosine cluster_inhibition Inhibition of HIV Reverse Transcriptase EFdA_TP EFdA-TP Incorporation Incorporation into Viral DNA EFdA_TP->Incorporation Competitive Inhibition dATP dATP dATP->Incorporation Natural Substrate RT_Complex HIV-1 RT/Template-Primer RT_Complex->Incorporation Translocation_Block Translocation Blocked Incorporation->Translocation_Block EFdA-MP Incorporated Chain_Termination Chain Termination Translocation_Block->Chain_Termination

Caption: Mechanism of HIV-1 RT inhibition by EFdA-TP.

Intracellular Metabolism and Activation

For 4'-C-ethynyl-2-fluoroadenosine to exert its antiviral effect, it must be anabolized within the host cell to its active triphosphate form. This process is initiated by cellular kinases.

  • Phosphorylation Cascade: The initial and rate-limiting step in the activation of EFdA is its phosphorylation to EFdA-monophosphate (EFdA-MP), a reaction primarily catalyzed by deoxycytidine kinase (dCK).[3] Subsequent phosphorylation steps to the diphosphate (EFdA-DP) and triphosphate (EFdA-TP) forms are carried out by other cellular kinases.

  • Resistance to Degradation: The 2-fluoro modification on the adenine base confers resistance to deamination by adenosine deaminase (ADA), which contributes to the compound's long intracellular half-life.[1][3]

The metabolic activation pathway is depicted in the following diagram.

EFdA_Metabolic_Activation Intracellular Activation of 4'-C-ethynyl-2-fluoroadenosine EFdA 4'-C-ethynyl-2-fluoroadenosine (EFdA) dCK Deoxycytidine Kinase (dCK) EFdA->dCK EFdA_MP EFdA-Monophosphate (EFdA-MP) Cellular_Kinases Other Cellular Kinases EFdA_MP->Cellular_Kinases EFdA_DP EFdA-Diphosphate (EFdA-DP) EFdA_TP EFdA-Triphosphate (EFdA-TP) HIV_RT HIV Reverse Transcriptase EFdA_TP->HIV_RT Inhibits dCK->EFdA_MP Phosphorylation Cellular_Kinases->EFdA_DP Cellular_Kinases->EFdA_TP Inhibition Inhibition of Viral Replication HIV_RT->Inhibition

Caption: Metabolic activation of EFdA to its active triphosphate form.

Quantitative Antiviral Activity

The antiviral potency of 4'-C-ethynyl-2-fluoroadenosine has been extensively evaluated in various cell-based assays against different strains of HIV. The following tables summarize key quantitative data.

Parameter Virus Strain Cell Line Value Reference
EC50 HIV-1 (Wild-Type)CEM~0.3 nM(Kawamoto et al., 2008)[3]
EC50 HIV-1 (Wild-Type)MT-4~0.5 nM(Kawamoto et al., 2008)[3]
EC50 HIV-1IIIBMT-20.001 µM(Hattori et al., 2008)
EC50 HIV-1 (Multi-drug resistant)Potent activity[3]
EC50 HIV-2Potent activity[4]
Parameter Cell Line Value Reference
CC50 CEM> 100 µM(Kawamoto et al., 2008)[3]
CC50 MT-4> 100 µM(Kawamoto et al., 2008)[3]
Selectivity Index (SI) CEM> 333,000(Calculated)
Selectivity Index (SI) MT-4> 200,000(Calculated)

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of EFdA-TP against HIV-1 reverse transcriptase.

Objective: To determine the IC50 value of EFdA-TP for the inhibition of HIV-1 RT polymerase activity.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)/oligo(dT) template/primer

  • [3H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • EFdA-TP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.05% Triton X-100)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of EFdA-TP in the assay buffer.

  • In a 96-well plate, combine the HIV-1 RT enzyme, poly(rA)/oligo(dT) template/primer, and the various concentrations of EFdA-TP.

  • Initiate the reaction by adding a mixture of [3H]-dTTP and unlabeled dTTP.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • Harvest the precipitated DNA onto filter mats using a cell harvester.

  • Wash the filter mats to remove unincorporated [3H]-dTTP.

  • Dry the filter mats and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of EFdA-TP and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the general workflow for an HIV-1 RT inhibition assay.

RT_Inhibition_Assay_Workflow Workflow for HIV-1 Reverse Transcriptase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - HIV-1 RT - Template/Primer - [3H]-dTTP - EFdA-TP dilutions Start->Prepare_Reagents Reaction_Setup Set up Reaction in 96-well Plate Prepare_Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Harvesting Harvest DNA onto Filter Mats Termination->Harvesting Washing Wash Filter Mats Harvesting->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate % Inhibition and IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro HIV-1 RT inhibition assay.

Cell-Based Antiviral Assay (MT-4 Cells)

This protocol outlines a common method for evaluating the antiviral activity of 4'-C-ethynyl-2-fluoroadenosine in a cell-based system.

Objective: To determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) of EFdA.

Materials:

  • MT-4 cells

  • HIV-1 (e.g., strain IIIB)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Spectrophotometer

Procedure:

  • Seed MT-4 cells into 96-well plates.

  • Prepare serial dilutions of 4'-C-ethynyl-2-fluoroadenosine in culture medium.

  • Add the compound dilutions to the cells.

  • Infect the cells with a predetermined titer of HIV-1. Include uninfected control wells.

  • Incubate the plates at 37°C in a CO2 incubator for 4-5 days.

  • At the end of the incubation period, add MTT solution to all wells and incubate for a further 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., acidified isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell protection (antiviral activity) and cell viability (cytotoxicity) for each compound concentration.

  • Determine the EC50 and CC50 values by non-linear regression analysis.

Conclusion

4'-C-ethynyl-2-fluoroadenosine is a remarkably potent anti-HIV agent with a novel mechanism of action that distinguishes it from other NRTIs. Its high potency, favorable resistance profile, and long intracellular half-life make it a promising candidate for both the treatment and prevention of HIV infection. The information and protocols provided in this guide offer a solid foundation for further research and development of this important antiviral compound. Future studies may explore its potential against other retroviruses and further elucidate the structural basis for its unique inhibitory mechanism.

References

The Discovery and Development of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as MK-8591 or Islatravir, has emerged as a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action against the human immunodeficiency virus type 1 (HIV-1). Its discovery and development represent a significant advancement in antiretroviral therapy, offering activity against a wide spectrum of HIV-1 strains, including those resistant to existing drugs. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies related to EFdA.

Introduction: The Quest for Novel NRTIs

The development of NRTIs has been a cornerstone of highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant HIV-1 strains and long-term toxicities associated with existing NRTIs have necessitated the search for new agents with improved potency, safety profiles, and resistance profiles. The design of EFdA was a result of a hypothesis-driven approach to overcome these challenges by introducing specific chemical modifications to the deoxyadenosine scaffold.[1] The key structural features of EFdA, the 4'-ethynyl group and the 2-fluoro substitution, contribute to its remarkable anti-HIV activity and favorable pharmacological properties.[2]

Discovery and Synthesis

The discovery of EFdA was the culmination of structure-activity relationship (SAR) studies aimed at identifying 4'-substituted 2'-deoxynucleoside analogues with potent anti-HIV activity.[2] The synthesis of EFdA is a multi-step process that has been optimized for efficiency and stereoselectivity.

Key Synthetic Steps:

An enantioselective synthesis of EFdA has been developed, with key stereochemical control achieved through enzymatic desymmetrization and asymmetric hydrogenation. A selective crystallization of an N-silyl nucleoside intermediate allows for the isolation of the desired β-anomer from the glycosylation step.[3]

Experimental Protocol: Synthesis of EFdA

While a detailed, step-by-step industrial synthesis protocol is proprietary, a general laboratory-scale synthesis can be outlined based on published literature. The following represents a consolidated, conceptual protocol:

  • Preparation of the 4'-Ethynyl Sugar Moiety: The synthesis typically starts with a protected ribose derivative. The crucial 4'-ethynyl group is introduced via the addition of an ethynyl nucleophile to a 4'-keto intermediate.

  • Glycosylation: The modified sugar is then coupled with a protected 2-fluoroadenine base. This step is critical for establishing the correct β-anomeric configuration. The use of silylating agents for the base and a Lewis acid catalyst for the coupling reaction is common.

  • Stereoselective Reduction: The stereochemistry at the 3'-position is established through a stereoselective reduction of a 3'-keto group, often employing a Noyori-type asymmetric transfer hydrogenation.

  • Deprotection: Finally, all protecting groups on the sugar and base moieties are removed to yield the final product, 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine. Purification is typically achieved through chromatographic techniques.

Mechanism of Action: A Multi-pronged Attack on HIV-1 Reverse Transcriptase

EFdA exerts its anti-HIV-1 activity through a multi-faceted mechanism that targets the viral reverse transcriptase (RT). Unlike traditional NRTIs that act solely as chain terminators, EFdA functions as both an immediate and delayed chain terminator and promotes misincorporation.[4]

Cellular Activation:

EFdA is a prodrug that requires intracellular phosphorylation to its active triphosphate form, EFdA-TP. This process is initiated by cellular kinases, with deoxycytidine kinase (dCK) playing a crucial role in the initial phosphorylation step.[5]

EFdA EFdA (extracellular) EFdA_intra EFdA (intracellular) EFdA->EFdA_intra Cellular Uptake EFdA_MP EFdA-MP EFdA_intra->EFdA_MP Deoxycytidine Kinase (dCK) EFdA_DP EFdA-DP EFdA_MP->EFdA_DP dCMP Kinase EFdA_TP EFdA-TP (active) EFdA_DP->EFdA_TP Nucleoside Diphosphate Kinase HIV_RT HIV-1 Reverse Transcriptase EFdA_TP->HIV_RT Chain_Termination Chain Termination HIV_RT->Chain_Termination Misincorporation Misincorporation HIV_RT->Misincorporation

Figure 1: Cellular Activation Pathway of EFdA.

Inhibition of HIV-1 Reverse Transcriptase:

EFdA-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by HIV-1 RT.[6] Its incorporation leads to:

  • Immediate Chain Termination: At certain template positions, the incorporation of EFdA-monophosphate (EFdA-MP) prevents the translocation of the RT enzyme, effectively halting DNA synthesis immediately.[4]

  • Delayed Chain Termination: At other template positions, the RT can translocate after incorporating EFdA-MP, but further elongation is significantly impaired.[4]

  • Misincorporation: EFdA-TP can be misincorporated opposite bases other than thymine, leading to a non-extendable mismatched primer.[4]

Preclinical Data

Anti-HIV-1 Activity:

EFdA has demonstrated exceptional potency against a wide range of laboratory-adapted and clinical isolates of HIV-1, including strains resistant to currently approved NRTIs.

HIV-1 Strain Cell Line EC50 (nM) Reference
HIV-1IIIBMT-40.073[5]
HIV-1NL4-3MT-40.050[5]
HIV-2EHOMT-40.098[5]
Multi-drug Resistant StrainsMAGI0.23 - 23[7]
HIV-1Ba-L (R5)LCs<1[8]

Table 1: In Vitro Anti-HIV-1 Activity of EFdA

Cytotoxicity:

EFdA exhibits a favorable safety profile with low cytotoxicity in various human cell lines, resulting in a high selectivity index.

Cell Line CC50 (µM) Reference
MT-4> 100[7]
CEM> 100[9]
Peripheral Blood Mononuclear Cells (PBMCs)> 100[9]

Table 2: In Vitro Cytotoxicity of EFdA

Preclinical Pharmacokinetics:

Pharmacokinetic studies in animal models have shown that EFdA possesses favorable properties, including good oral bioavailability and a long intracellular half-life of its active triphosphate form.

Animal Model Route of Administration Cmax (ng/mL) T1/2 (h) Reference
MiceOralNot specifiedNot specified[7]
Rhesus MacaqueOralNot specifiedNot specified[7]

Table 3: Preclinical Pharmacokinetic Parameters of EFdA (Note: Specific Cmax and T1/2 values were not readily available in a consolidated table in the provided search results.)

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay:

Objective: To determine the 50% effective concentration (EC50) of EFdA required to inhibit HIV-1 replication in cell culture.

Materials:

  • Target cells (e.g., MT-4, CEM, or PBMCs)

  • HIV-1 stock (e.g., HIV-1IIIB or HIV-1NL4-3)

  • EFdA stock solution

  • Cell culture medium and supplements

  • 96-well plates

  • p24 antigen ELISA kit or similar viral quantification method

Protocol:

  • Seed target cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of EFdA in cell culture medium.

  • Add the diluted EFdA to the wells containing the cells.

  • Infect the cells with a standardized amount of HIV-1.

  • Incubate the plates at 37°C in a CO2 incubator for a specified period (e.g., 5-7 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of viral replication by measuring the p24 antigen concentration using an ELISA kit.

  • Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the log of the EFdA concentration and fitting the data to a dose-response curve.

Cellular Uptake and Phosphorylation Assay:

Objective: To analyze the intracellular uptake and conversion of EFdA to its phosphorylated metabolites.

Materials:

  • Radiolabeled [3H]EFdA

  • Target cells (e.g., CEM cells)

  • Cell culture medium

  • Methanol (60%) for extraction

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Protocol:

  • Incubate target cells with various concentrations of [3H]EFdA for a defined period (e.g., 6 hours).[9]

  • Wash the cells extensively with cold phosphate-buffered saline (PBS) to remove extracellular [3H]EFdA.

  • Extract the intracellular nucleosides and nucleotides by lysing the cells with 60% methanol.[9]

  • Separate the cell extracts using HPLC.

  • Quantify the amount of radioactivity in each fraction corresponding to EFdA, EFdA-monophosphate, EFdA-diphosphate, and EFdA-triphosphate using a scintillation counter.[9]

In Vivo Efficacy in Humanized Mouse Model:

Objective: To evaluate the in vivo anti-HIV-1 efficacy of EFdA in a relevant animal model.

Animal Model: Humanized mice (e.g., BLT mice) reconstituted with human hematopoietic stem cells, resulting in a functional human immune system.[10][11]

Protocol:

  • Infect humanized mice with a pathogenic strain of HIV-1.

  • Monitor the establishment of infection by measuring plasma viral load (HIV-1 RNA).

  • Once viremia is established, randomly assign mice to a treatment group (receiving EFdA) and a control group (receiving a placebo).

  • Administer EFdA orally at a specified dose and frequency (e.g., 1.8 mg/kg/day).[10]

  • Monitor plasma viral loads and CD4+ T cell counts throughout the treatment period.

  • At the end of the study, sacrifice the animals and collect tissues to assess viral reservoirs.

  • Compare the viral load and CD4+ T cell count trajectories between the treated and control groups to determine the in vivo efficacy of EFdA.

Preclinical Development Workflow

The preclinical development of a novel NRTI like EFdA follows a structured workflow to assess its safety and efficacy before advancing to human clinical trials.

cluster_0 Discovery & Lead Optimization cluster_1 In Vitro Characterization cluster_2 In Vivo Preclinical Studies cluster_3 Regulatory Submission Discovery Target Identification (HIV-1 RT) SAR Structure-Activity Relationship (SAR) Studies Discovery->SAR Lead_Selection Lead Candidate Selection (EFdA) SAR->Lead_Selection Antiviral_Activity Anti-HIV-1 Potency (EC50) Lead_Selection->Antiviral_Activity Cytotoxicity Cytotoxicity Assays (CC50) Antiviral_Activity->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Resistance Resistance Profiling Mechanism->Resistance PK Pharmacokinetics (ADME) in Animal Models Resistance->PK Efficacy In Vivo Efficacy (Humanized Mice) PK->Efficacy Tox Toxicology Studies (Rodent & Non-rodent) Efficacy->Tox IND Investigational New Drug (IND) Application Tox->IND

Figure 2: Preclinical Development Workflow for EFdA.

Conclusion

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine represents a significant breakthrough in the field of antiretroviral drug discovery. Its unique chemical structure confers extraordinary potency against both wild-type and drug-resistant HIV-1, and its multi-pronged mechanism of action offers a high barrier to the development of resistance. The favorable preclinical data on its efficacy, safety, and pharmacokinetics have positioned EFdA as a promising candidate for both HIV-1 treatment and prevention, with ongoing clinical development poised to further define its role in the management of HIV-1 infection.

References

In Vitro Activity of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, also known as EFdA or Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant in vitro activity against human immunodeficiency virus type 1 (HIV-1), including multi-drug resistant strains. This technical guide provides a comprehensive overview of the in vitro activity of EFdA, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing relevant pathways and workflows using Graphviz diagrams. The exceptional potency of EFdA, with EC50 values in the picomolar to low nanomolar range, and its favorable safety profile, underscore its potential as a transformative antiretroviral agent.

Introduction

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) is a synthetic nucleoside analog that has demonstrated remarkable efficacy against HIV-1.[1][2] Its unique chemical structure, featuring an ethynyl group at the 4'-C position and a fluorine atom at the 2-position of the adenine base, confers a novel mechanism of action and exceptional potency.[3] Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs) that act as obligate chain terminators, EFdA functions as a nucleoside reverse transcriptase translocation inhibitor (NRTTI). After incorporation into the nascent viral DNA chain, EFdA impedes the translocation of the reverse transcriptase enzyme, effectively halting DNA synthesis.[2][3] This guide summarizes the key in vitro data and methodologies related to the antiviral activity and cytotoxicity of EFdA.

In Vitro Anti-HIV Activity

EFdA exhibits potent and broad-spectrum activity against various strains of HIV-1, including wild-type and drug-resistant variants. Its efficacy is significantly higher than many currently approved NRTIs.

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of EFdA in various cell lines.

Table 1: Anti-HIV-1 Activity of EFdA in MT-4 Cells

HIV-1 StrainEC50 (nM)Reference(s)
IIIB0.073[2]
NL4-30.050[2]

Table 2: Anti-HIV-1 Activity of EFdA in Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 StrainEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)Reference(s)
Wild-Type0.05 - 0.3> 10> 200,000[4]
JR-CSF0.001223.519,583

Table 3: Comparative Anti-HIV-1 Activity of EFdA and other NRTIs in MT-4 Cells

CompoundEC50 (nM)Reference(s)
EFdA 3 [2]
Zidovudine (AZT)180[2]
Lamivudine (3TC)1,210[2]
Emtricitabine (FTC)370[2]
Tenofovir (TFV)14[2]

Table 4: Activity of EFdA against Drug-Resistant HIV-1 Strains

RT Mutation(s)Fold Change in EC50Reference(s)
K65R0.4 (Hypersusceptible)
M184V2 - 10[2]
M184I/VRetained significant activity
E138K + M184I/VRetained susceptibility[5]
Multi-NRTI ResistantRetained high levels of activity[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the general protocols for the key in vitro assays used to evaluate EFdA.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC50).

  • Cell Line: MT-4 cells, a human T-cell leukemia line, are highly susceptible to HIV-1 infection.

  • Virus: Laboratory-adapted HIV-1 strains such as IIIB or NL4-3 are commonly used.

  • Procedure:

    • MT-4 cells are seeded in 96-well plates.

    • Serial dilutions of EFdA are prepared and added to the cells.

    • A predetermined amount of HIV-1 is added to infect the cells.

    • The plates are incubated for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

    • Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • The EC50 value is calculated from the dose-response curve.

Cytotoxicity Assay in PBMCs

This assay determines the concentration of the compound that reduces the viability of peripheral blood mononuclear cells (PBMCs) by 50% (CC50).

  • Cells: PBMCs are isolated from healthy donor blood.

  • Procedure:

    • PBMCs are seeded in 96-well plates.

    • Serial dilutions of EFdA are added to the cells.

    • The plates are incubated for the same duration as the antiviral assay.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.

    • The CC50 value is calculated from the dose-response curve.

In Vitro Phosphorylation Assay

EFdA is a prodrug that requires intracellular phosphorylation to its active triphosphate form (EFdA-TP). This process is initiated by the cellular enzyme deoxycytidine kinase (dCK).

  • Enzyme: Recombinant human deoxycytidine kinase.

  • Substrate: 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine.

  • Procedure:

    • The assay is typically performed in a reaction mixture containing the enzyme, substrate, ATP as the phosphate donor, and appropriate buffers and cofactors.

    • The reaction is incubated at 37°C for a specified time.

    • The formation of the phosphorylated product (EFdA-monophosphate) is monitored using methods such as high-performance liquid chromatography (HPLC) or a coupled-enzyme spectrophotometric assay.

Mechanism of Action and Resistance

The primary mechanism of action of EFdA is the inhibition of the translocation step of HIV-1 reverse transcriptase. This unique mechanism contributes to its high potency and its activity against NRTI-resistant strains.

EFdA_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV-1 Replication EFdA EFdA (Prodrug) dCK Deoxycytidine Kinase (dCK) EFdA->dCK Phosphorylation EFdA_TP EFdA-TP (Active) RT Reverse Transcriptase (RT) EFdA_TP->RT Incorporation into viral DNA dCK->EFdA_TP Viral_RNA Viral RNA Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA RT_stalled Stalled RT RT->RT_stalled Translocation Blocked Viral_DNA_synthesis_inhibited DNA Synthesis Inhibited RT_stalled->Viral_DNA_synthesis_inhibited Inhibition of DNA Synthesis

Caption: Intracellular activation and mechanism of action of EFdA.

Mutations in the reverse transcriptase enzyme can confer resistance to antiretroviral drugs. However, EFdA maintains significant activity against many NRTI-resistant strains. For instance, the K65R mutation, which confers resistance to tenofovir, renders the virus hypersusceptible to EFdA.[2] The M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, results in only a modest decrease in susceptibility to EFdA.[2]

Activity Against Other Viruses

While the primary focus of EFdA development has been on its anti-HIV activity, some studies have suggested potential activity against other viruses, such as Hepatitis B Virus (HBV).[6][7] However, comprehensive in vitro data for viruses other than HIV are limited and require further investigation.

Conclusion

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine has demonstrated exceptional in vitro potency against a broad range of HIV-1 strains, including those resistant to currently available therapies. Its unique mechanism as a nucleoside reverse transcriptase translocation inhibitor, coupled with a favorable safety profile, positions it as a highly promising candidate for the treatment and prevention of HIV-1 infection. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and application of this potent antiviral agent.

Experimental_Workflow cluster_antiviral Antiviral Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment start_antiviral Start seed_cells_antiviral Seed MT-4 Cells start_antiviral->seed_cells_antiviral add_efda_antiviral Add Serial Dilutions of EFdA seed_cells_antiviral->add_efda_antiviral infect_cells Infect with HIV-1 add_efda_antiviral->infect_cells incubate_antiviral Incubate for 4-5 Days infect_cells->incubate_antiviral quantify_p24 Quantify p24 Antigen (ELISA) incubate_antiviral->quantify_p24 calculate_ec50 Calculate EC50 quantify_p24->calculate_ec50 end_antiviral End calculate_ec50->end_antiviral start_cytotoxicity Start seed_cells_cytotoxicity Seed PBMCs start_cytotoxicity->seed_cells_cytotoxicity add_efda_cytotoxicity Add Serial Dilutions of EFdA seed_cells_cytotoxicity->add_efda_cytotoxicity incubate_cytotoxicity Incubate add_efda_cytotoxicity->incubate_cytotoxicity mtt_assay Perform MTT Assay incubate_cytotoxicity->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_cc50 Calculate CC50 measure_absorbance->calculate_cc50 end_cytotoxicity End calculate_cc50->end_cytotoxicity

References

Cellular Uptake of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (FENA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant activity against human immunodeficiency virus type 1 (HIV-1). A critical aspect of its therapeutic efficacy is its ability to enter target cells, a process mediated by specific cellular transport proteins. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake of FENA, including the key transporters involved, and presents a detailed experimental protocol for its characterization. While direct quantitative kinetic data for FENA uptake remains to be fully elucidated in publicly available literature, this guide synthesizes indirect evidence to propose the primary transport mechanisms and offers a robust framework for future investigation.

Introduction

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (FENA) is a nucleoside analog with a unique structural modification that confers high potency and a favorable resistance profile against HIV-1. Like all nucleoside analogs, FENA must first be transported into the cytoplasm of host cells to be phosphorylated to its active triphosphate form, which then acts as a chain terminator for the viral reverse transcriptase. Understanding the mechanisms of its cellular uptake is paramount for optimizing its therapeutic use, predicting potential drug-drug interactions, and overcoming resistance mechanisms.

The cellular entry of nucleosides and their analogs is primarily facilitated by two families of membrane transport proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The human members of these families (hENTs and hCNTs) exhibit distinct substrate specificities, tissue distribution, and transport mechanisms.

Putative Cellular Uptake Pathways for FENA

Direct studies quantifying the uptake of FENA by specific human nucleoside transporters are not extensively available in the public domain. However, indirect evidence strongly suggests the involvement of transporters that recognize deoxycytidine. It has been demonstrated that the initial and critical phosphorylation of FENA to its monophosphate form is primarily catalyzed by the cellular enzyme deoxycytidine kinase (dCK). Furthermore, the anti-HIV activity of FENA is reportedly diminished in the presence of deoxycytidine (dC), indicating competition for either cellular uptake or enzymatic activation.

Based on this, it is hypothesized that FENA is a substrate for nucleoside transporters that have an affinity for deoxycytidine. The primary candidates for FENA transport are therefore:

  • Human Equilibrative Nucleoside Transporter 1 (hENT1): A broadly expressed transporter that facilitates the bidirectional transport of a wide range of purine and pyrimidine nucleosides, including deoxycytidine.

  • Human Concentrative Nucleoside Transporter 1 (hCNT1): A sodium-dependent transporter with a preference for pyrimidine nucleosides, including deoxycytidine.

  • Human Concentrative Nucleoside Transporter 3 (hCNT3): A sodium-dependent transporter with a broad substrate specificity for both purine and pyrimidine nucleosides.

The logical relationship for the initial steps of FENA's mechanism of action, including its cellular entry, is depicted below.

FENA_Uptake_and_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FENA_ext FENA hENT1 hENT1 FENA_ext->hENT1 Uptake hCNT1 hCNT1 FENA_ext->hCNT1 Uptake hCNT3 hCNT3 FENA_ext->hCNT3 Uptake FENA_int FENA hENT1->FENA_int hCNT1->FENA_int hCNT3->FENA_int dCK dCK FENA_int->dCK FENA_MP FENA-MP dCK->FENA_MP Phosphorylation Other_Kinases Other Kinases FENA_MP->Other_Kinases FENA_TP FENA-TP (Active) Other_Kinases->FENA_TP Phosphorylation

Proposed pathway for FENA cellular uptake and initial activation.

Quantitative Data on FENA Cellular Uptake

As of the latest available information, specific quantitative data for the transport of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine by human nucleoside transporters (e.g., Km, Vmax, or Ki values) have not been reported in peer-reviewed literature. The following table is provided as a template for organizing such data once it becomes available through experimental investigation.

TransporterSubstrateKm (µM)Vmax (pmol/µg protein/min)Ki (µM)Cell SystemReference
hENT1FENAData not availableData not availableData not available
hENT2FENAData not availableData not availableData not available
hCNT1FENAData not availableData not availableData not available
hCNT2FENAData not availableData not availableData not available
hCNT3FENAData not availableData not availableData not available

Experimental Protocol: Characterization of FENA Cellular Uptake

To address the gap in quantitative data, the following detailed experimental protocol is provided as a guide for researchers to characterize the cellular uptake of FENA. This protocol is designed for an in vitro cell-based assay using a radiolabeled form of FENA (e.g., [³H]-FENA).

Objective

To determine the kinetics and transporter specificity of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine cellular uptake.

Materials
  • Cell Lines:

    • Human peripheral blood mononuclear cells (PBMCs)

    • CEM (human T-lymphoblastoid) cells (or other relevant cancer cell lines)

    • HEK293 cells stably transfected with individual human nucleoside transporters (hENT1, hENT2, hCNT1, hCNT2, hCNT3) and a mock-transfected control line.

  • Radiolabeled Compound: [³H]-2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine ([³H]-FENA) of high specific activity.

  • Non-radiolabeled Compounds:

    • 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (FENA)

    • Known nucleoside transporter substrates and inhibitors (e.g., deoxycytidine, uridine, thymidine, dipyridamole, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)).

  • Buffers and Reagents:

    • Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

    • Sodium-free Transport Buffer (replace NaCl with choline chloride)

    • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

    • Scintillation Cocktail

    • Protein Assay Reagent (e.g., BCA or Bradford)

  • Equipment:

    • Cell culture incubator

    • Centrifuge

    • Liquid scintillation counter

    • Microplate reader (for protein assay)

    • Multi-channel pipette

    • 24-well or 96-well cell culture plates

Experimental Workflow

The general workflow for a cellular uptake experiment is outlined below.

Uptake_Assay_Workflow A Cell Seeding B Pre-incubation (Buffer wash) A->B C Initiate Uptake (Add [³H]-FENA ± inhibitors) B->C D Incubation (Time course) C->D E Terminate Uptake (Ice-cold buffer wash) D->E F Cell Lysis E->F G Quantification (Scintillation counting & Protein assay) F->G H Data Analysis (Kinetics, Inhibition) G->H

General workflow for a radiolabeled cellular uptake assay.

Detailed Procedure
  • Cell Culture and Seeding:

    • Culture the selected cell lines under standard conditions.

    • Seed cells into 24-well or 96-well plates at a density that will result in a confluent monolayer (for adherent cells) or a suitable cell number (for suspension cells) on the day of the experiment.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Transport Buffer.

    • Pre-incubate the cells in Transport Buffer for 10-15 minutes at 37°C.

    • Prepare the uptake solutions containing [³H]-FENA at various concentrations (for kinetic studies) or a fixed concentration of [³H]-FENA with or without increasing concentrations of inhibitors (for inhibition studies).

    • To initiate the uptake, aspirate the pre-incubation buffer and add the uptake solution to the wells.

    • Incubate for a predetermined time course (e.g., 0.5, 1, 2, 5, 10 minutes) at 37°C. It is crucial to determine the linear range of uptake in preliminary experiments.

    • To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Transport Buffer.

  • Sample Processing and Quantification:

    • Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes.

    • Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Use another portion of the lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis:

    • Calculate the uptake rate and normalize it to the protein concentration (e.g., in pmol/mg protein/min).

    • For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value. The Ki can then be determined using the Cheng-Prusoff equation.

Conclusion

While direct quantitative data on the cellular uptake of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine remains to be fully elucidated, the available evidence strongly points towards the involvement of nucleoside transporters that recognize deoxycytidine, such as hENT1, hCNT1, and hCNT3. The provided experimental protocol offers a robust framework for researchers to definitively identify the transporters involved and to quantify the kinetics of FENA uptake. A thorough understanding of the cellular transport of this potent anti-HIV agent is essential for its continued development and clinical application.

The Intracellular Journey of 4'-C-ethynyl-2-fluoroadenosine (EFdA): A Technical Guide to its Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as Islatravir, is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) with significant promise in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection. Its unique structural features, including a 4'-ethynyl group and a 2-fluoro substituent on the adenine base, contribute to its remarkable antiviral activity and favorable pharmacokinetic profile. A thorough understanding of its intracellular metabolism is paramount for optimizing its therapeutic application and developing next-generation antiretroviral agents. This technical guide provides an in-depth overview of the cellular metabolism of EFdA, focusing on its activation, the enzymes involved, and quantitative aspects of its intracellular fate.

Metabolic Activation: The Phosphorylation Cascade

Like other nucleoside analogs, EFdA is a prodrug that requires intracellular phosphorylation to its active triphosphate form, EFdA-triphosphate (EFdA-TP). This multi-step enzymatic process is crucial for its antiviral efficacy, as EFdA-TP is the actual moiety that inhibits the HIV reverse transcriptase. The phosphorylation cascade of EFdA proceeds through three sequential steps, catalyzed by distinct cellular kinases.

The Metabolic Pathway of EFdA

EFdA_Metabolism cluster_enzymes Cellular Kinases EFdA EFdA EFdA_MP EFdA-MP EFdA->EFdA_MP Phosphorylation EFdA_DP EFdA-DP EFdA_MP->EFdA_DP Phosphorylation EFdA_TP EFdA-TP (Active) EFdA_DP->EFdA_TP Phosphorylation dCK Deoxycytidine Kinase (dCK) dCK->EFdA_MP NMPK Nucleoside Monophosphate Kinases (NMPKs) NMPK->EFdA_DP NDPK Nucleoside Diphosphate Kinases (NDPKs) NDPK->EFdA_TP

Figure 1. Metabolic activation pathway of EFdA.

Step 1: Monophosphorylation by Deoxycytidine Kinase (dCK)

The initial and rate-limiting step in the activation of EFdA is its conversion to EFdA-monophosphate (EFdA-MP). This reaction is primarily catalyzed by the cellular enzyme deoxycytidine kinase (dCK). The efficiency of this first phosphorylation step is a critical determinant of the overall intracellular concentration of the active triphosphate metabolite.

Step 2: Diphosphorylation by Nucleoside Monophosphate Kinases (NMPKs)

Once formed, EFdA-MP is further phosphorylated to EFdA-diphosphate (EFdA-DP). This conversion is carried out by a family of enzymes known as nucleoside monophosphate kinases (NMPKs). These enzymes, such as adenylate kinase, exhibit broader substrate specificity compared to dCK and are responsible for maintaining the cellular pool of nucleoside diphosphates.

Step 3: Triphosphorylation by Nucleoside Diphosphate Kinases (NDPKs)

The final step in the activation cascade is the phosphorylation of EFdA-DP to the pharmacologically active EFdA-TP. This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs), which are ubiquitous enzymes responsible for the terminal phosphorylation of various nucleoside diphosphates, using ATP as the primary phosphate donor. NDPKs play a crucial role in maintaining the balance of intracellular nucleoside triphosphate pools.

Quantitative Analysis of EFdA Metabolism

The potency and long intracellular half-life of EFdA are directly related to the efficient formation and persistence of EFdA-TP in target cells. The following table summarizes key quantitative data from studies on EFdA metabolism.

ParameterCell TypeEFdA ConcentrationValueReference
Intracellular EFdA-TP Concentration CEM cells0.1 µM91.6 pmol/109 cellsNakata et al., 2007
CEM cells10 µM2,090 pmol/109 cellsNakata et al., 2007
Intracellular Half-life of EFdA-TP CEM cells-~17 hoursNakata et al., 2007
Comparison with AZT-TP
Intracellular AZT-TP ConcentrationCEM cells0.1 µM396.5 pmol/109 cellsNakata et al., 2007
Intracellular AZT-TP ConcentrationCEM cells10 µM970 pmol/109 cellsNakata et al., 2007
Intracellular Half-life of AZT-TPCEM cells-~3 hoursNakata et al., 2007

Experimental Protocols

A detailed understanding of EFdA metabolism relies on robust experimental methodologies. Below are generalized protocols for the extraction and quantification of intracellular EFdA and its phosphorylated metabolites.

Experimental Workflow for Metabolite Analysis

Workflow cell_culture Cell Culture (e.g., PBMCs, MT-4 cells) drug_incubation Incubation with EFdA cell_culture->drug_incubation cell_harvesting Cell Harvesting and Washing drug_incubation->cell_harvesting metabolite_extraction Metabolite Extraction (e.g., Cold Methanol/Acetonitrile) cell_harvesting->metabolite_extraction sample_processing Sample Processing (Centrifugation, Supernatant Collection) metabolite_extraction->sample_processing analysis LC-MS/MS or HPLC Analysis sample_processing->analysis quantification Data Analysis and Quantification analysis->quantification

Figure 2. General workflow for studying EFdA metabolism.
Protocol 1: Intracellular Metabolite Extraction

This protocol provides a general method for extracting nucleoside analogs and their phosphorylated metabolites from peripheral blood mononuclear cells (PBMCs).

Materials:

  • PBMCs isolated from whole blood

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • EFdA stock solution (in DMSO or appropriate solvent)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 70% methanol or 60% acetonitrile in water, pre-chilled to -20°C

  • Centrifuge capable of 4°C operation

  • Microcentrifuge tubes

Procedure:

  • Cell Culture and Treatment: Culture PBMCs at a density of 1-2 x 106 cells/mL in RPMI 1640 medium. Treat the cells with the desired concentration of EFdA for the specified duration.

  • Cell Harvesting: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS to remove extracellular drug. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.

  • Metabolite Extraction: After the final wash, resuspend the cell pellet in 200 µL of pre-chilled extraction solvent. Vortex vigorously for 1 minute.

  • Incubation: Incubate the samples on ice for 30 minutes to facilitate cell lysis and protein precipitation.

  • Clarification: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the intracellular metabolites to a new pre-chilled microcentrifuge tube.

  • Storage: Store the extracts at -80°C until analysis.

Protocol 2: Quantification by HPLC-MS/MS

This protocol outlines a general approach for the quantification of EFdA and its phosphorylated metabolites using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Reagents:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or anion-exchange chromatography column.

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Analytical standards of EFdA, EFdA-MP, EFdA-DP, and EFdA-TP.

  • Internal standard (e.g., a stable isotope-labeled analog).

Procedure:

  • Sample Preparation: Thaw the extracted samples on ice. If necessary, dilute the samples with the initial mobile phase conditions. Spike with an internal standard.

  • Chromatographic Separation:

    • Inject a defined volume of the prepared sample onto the HPLC column.

    • Employ a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to separate EFdA and its progressively more polar phosphorylated metabolites.

    • Optimize the flow rate and gradient profile to achieve good peak separation and resolution.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode for the detection of the phosphorylated metabolites.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each analyte. This involves monitoring a specific precursor ion to product ion transition for EFdA, EFdA-MP, EFdA-DP, EFdA-TP, and the internal standard.

    • Optimize MS parameters such as collision energy and declustering potential for each analyte to maximize sensitivity.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the analytical standards.

    • Calculate the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to the cell number to express the data as pmol/106 cells or a similar unit.

Conclusion

The intracellular metabolism of EFdA is a highly efficient process that leads to the accumulation of high and sustained levels of the active EFdA-triphosphate. The primary reliance on deoxycytidine kinase for the initial phosphorylation step is a key determinant of its cellular activation. The long intracellular half-life of EFdA-TP contributes significantly to its potent and durable antiviral activity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate details of EFdA's metabolic fate and to evaluate the metabolic profiles of novel nucleoside analog candidates. A comprehensive understanding of these metabolic pathways is essential for the continued development of effective antiretroviral therapies.

The Potent Anti-HIV Agent: A Technical Guide to 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, commonly known as EFdA and in clinical development as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) with a unique mechanism of action that sets it apart from other drugs in its class. Possessing a novel 4'-ethynyl group, EFdA functions as a reverse transcriptase translocation inhibitor (NRTTI), effectively halting the process of viral DNA synthesis. This technical guide provides an in-depth overview of EFdA, consolidating key data on its efficacy, resistance profile, and pharmacokinetics. It also details the experimental protocols for its evaluation and visualizes its mechanism and experimental workflows, offering a comprehensive resource for researchers in the field of HIV drug development.

Introduction

First synthesized as part of a series of 4'-substituted nucleoside analogs, 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) quickly emerged as a lead candidate due to its exceptional potency against a wide spectrum of HIV-1 strains, including those resistant to currently approved NRTIs.[1][2][3][4] Its unique chemical structure, featuring a 4'-ethynyl group and a 3'-hydroxyl group, allows it to function not as a traditional chain terminator but as a translocation inhibitor, presenting a high genetic barrier to resistance.[3] This guide delves into the technical aspects of EFdA, providing a valuable resource for its further study and development.

Mechanism of Action

Unlike conventional NRTIs that act as obligate chain terminators due to the absence of a 3'-hydroxyl group, EFdA retains this group. Its inhibitory action stems from its 4'-ethynyl modification, which, after incorporation into the nascent viral DNA, sterically hinders the translocation of the reverse transcriptase enzyme along the nucleic acid template. This effectively stalls the DNA polymerization process.

The intracellular phosphorylation of EFdA to its active triphosphate form (EFdA-TP) is a critical step for its antiviral activity. EFdA-TP is a potent inhibitor of HIV-1 reverse transcriptase.[5] The mechanism involves several key steps:

  • Cellular Uptake and Phosphorylation: EFdA enters host cells and is sequentially phosphorylated by host cellular kinases to its active triphosphate form, EFdA-TP.

  • Incorporation by Reverse Transcriptase: EFdA-TP is recognized by HIV reverse transcriptase and incorporated into the growing viral DNA chain.

  • Translocation Inhibition: The 4'-ethynyl group of the incorporated EFdA molecule creates a steric clash within the enzyme's active site, preventing the reverse transcriptase from moving to the next position on the template strand.

  • Chain Termination: By halting translocation, EFdA effectively terminates DNA synthesis, thereby preventing the completion of the viral DNA and subsequent integration into the host genome.

EFdA_Mechanism cluster_cell Host Cell cluster_rt HIV Reverse Transcriptase Complex EFdA EFdA EFdA_MP EFdA-MP EFdA->EFdA_MP Cellular Kinases EFdA_DP EFdA-DP EFdA_MP->EFdA_DP Cellular Kinases EFdA_TP EFdA-TP (Active) EFdA_DP->EFdA_TP Cellular Kinases Incorporation Incorporation of EFdA-TP EFdA_TP->Incorporation Binds to RT RT Reverse Transcriptase RT->Incorporation Template Viral RNA Template Template->Incorporation Primer Growing DNA Primer Primer->Incorporation Translocation_Block Translocation Blocked Incorporation->Translocation_Block 4'-Ethynyl group hinders movement

Figure 1: Mechanism of Action of EFdA.

In Vitro and In Vivo Efficacy

EFdA has demonstrated remarkable potency against both wild-type and drug-resistant strains of HIV-1 and HIV-2 in a variety of cell-based assays.

Antiviral Activity

The tables below summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values of EFdA against various HIV strains and in different cell lines.

Table 1: Antiviral Activity of EFdA against Wild-Type HIV

Virus StrainCell LineEC50 (nM)IC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
HIV-1NL4-3MT-40.05->100>2,000,000[5]
HIV-1IIIBMT-40.073->100>1,370,000[5]
HIV-2EHOMT-40.098->100>1,020,000[5]
HIV-1 (Group A, B, C, D, O)MAGIC-5A2.0 ± 0.43->100>50,000[2]
HIV-2 (Group A & B)MAGIC-5A0.55 - 0.58->100>172,000[2]
HIV-1WT--0.3<100-[1]

Table 2: Antiviral Activity of EFdA against NRTI-Resistant HIV-1 Strains

Resistant StrainEC50 (nM)Fold Change vs. WTReference
K65R-Hypersusceptible[3]
M184V-10-fold resistant[2]
K65R + M184V≤ 10-[2]
Q151M + M184V≤ 10-[2]
K65R + Q151M + M184V≤ 10-[2]
In Vivo Studies

Preclinical studies in humanized mouse models and non-human primates have confirmed the potent in vivo antiviral activity of EFdA. A single oral dose has been shown to lead to a significant and sustained reduction in viral load.[5]

Resistance Profile

A key advantage of EFdA is its high genetic barrier to resistance. While the M184V mutation in the reverse transcriptase gene is the primary mutation associated with reduced susceptibility to EFdA, it only confers a modest (approximately 10-fold) increase in resistance.[2][3] Importantly, EFdA demonstrates hypersusceptibility against strains carrying the K65R mutation, which is a common resistance mutation for tenofovir.[3] This suggests that EFdA could be effective in patients who have developed resistance to other NRTIs.

Pharmacokinetics

Clinical studies with this compound (MK-8591) have revealed a favorable pharmacokinetic profile characterized by a long intracellular half-life of the active triphosphate metabolite (EFdA-TP). This prolonged intracellular residence time supports the potential for less frequent dosing regimens, such as once-weekly or even less frequent administration.

Clinical Development (this compound - MK-8591)

EFdA, under the name this compound (MK-8591), is being developed by Merck. It has progressed through multiple phases of clinical trials, primarily in combination with the non-nucleoside reverse transcriptase inhibitor (NNRTI) doravirine.

Table 3: Summary of Key Phase 3 Clinical Trial Results (MK-8591A-051 & MK-8591A-052)

Trial IDStudy DesignTreatment ArmsPrimary EndpointKey Efficacy Results (Week 48)Key Safety FindingsReference
MK-8591A-051 Phase 3, open-label, randomized, active-controlled- Switch to Doravirine/Islatravir (100mg/0.25mg) once-daily- Continue baseline antiretroviral therapy (bART)Percentage of participants with HIV-1 RNA ≥50 copies/mLNon-inferior to bARTGenerally comparable safety profile to bART[6]
MK-8591A-052 Phase 3, double-blind, randomized, active-controlled- Switch to Doravirine/Islatravir (100mg/0.25mg) once-daily- Continue Bictegravir/Emtricitabine/Tenofovir Alafenamide (BIC/FTC/TAF)Percentage of participants with HIV-1 RNA ≥50 copies/mLNon-inferior to BIC/FTC/TAFGenerally comparable safety profile to BIC/FTC/TAF[6]

These trials have demonstrated that a two-drug regimen of doravirine and this compound is non-inferior to standard three-drug regimens in maintaining viral suppression in treatment-experienced adults with HIV-1.[6]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of a compound against recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100)

  • Test compound (EFdA) serially diluted

  • 96-well plates

  • Filter mats

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound (EFdA) in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, poly(rA)-oligo(dT), and the test compound dilutions.

  • Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Add [³H]-dTTP to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by spotting the contents of each well onto a filter mat.

  • Wash the filter mats multiple times with a sodium phosphate buffer to remove unincorporated [³H]-dTTP.

  • Dry the filter mats completely.

  • Place the dried filter mats in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

RT_Inhibition_Assay A Prepare Serial Dilutions of EFdA B Add Reaction Components to 96-well Plate (Buffer, Template-Primer, EFdA) A->B C Initiate Reaction with Recombinant HIV-1 RT B->C D Add [³H]-dTTP C->D E Incubate at 37°C D->E F Spot Reaction on Filter Mat E->F G Wash Filter Mat F->G H Dry Filter Mat G->H I Add Scintillation Fluid H->I J Measure Radioactivity I->J K Calculate IC50 J->K

Figure 2: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Anti-HIV Activity in MT-4 Cells

This protocol describes a cell-based assay to determine the antiviral activity of a compound against HIV-1 in MT-4 cells.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (EFdA) serially diluted

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Add serial dilutions of the test compound (EFdA) to the wells.

  • Infect the cells with a known amount of HIV-1 virus stock. Include uninfected control wells.

  • Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

  • After incubation, add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the uninfected control and the infected, untreated control.

  • Determine the EC50 (concentration that protects 50% of cells from virus-induced death) and CC50 (concentration that reduces the viability of uninfected cells by 50%).

Synthesis

The chemical synthesis of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine is a multi-step process. A key strategy involves the construction of the fully substituted 4'-carbon. An enantioselective synthesis has been reported, which utilizes a biocatalytic desymmetrization and a Noyori-type asymmetric transfer hydrogenation to control the stereochemistry at the 3' and 4' positions. The synthesis also involves the glycosylation of a purine base with a suitably protected sugar moiety.[1] A selective crystallization step is often employed to isolate the desired β-anomer.[1]

EFdA_Synthesis_Overview Start Starting Materials Step1 Construction of 4'-Substituted Sugar Moiety (e.g., Biocatalytic Desymmetrization) Start->Step1 Step2 Stereoselective Reduction (e.g., Noyori Asymmetric Transfer Hydrogenation) Step1->Step2 Step3 Glycosylation with 2-Fluoroadenine Derivative Step2->Step3 Step4 Deprotection Step3->Step4 End 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) Step4->End

Figure 3: General Synthetic Strategy for EFdA.

Conclusion

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA/Islatravir) represents a significant advancement in the field of NRTI development. Its unique mechanism of action as a reverse transcriptase translocation inhibitor, coupled with its high potency against both wild-type and resistant HIV strains and a favorable pharmacokinetic profile, positions it as a promising candidate for both HIV treatment and prevention. The data presented in this technical guide underscore the potential of EFdA to address some of the current challenges in HIV therapy, including drug resistance and the need for more convenient dosing regimens. Further clinical development and research will continue to elucidate the full therapeutic potential of this novel antiretroviral agent.

References

Stability of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, a potent nucleoside reverse transcriptase inhibitor, in plasma. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the compound's pharmacokinetic profile.

Quantitative Plasma Stability Data

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, also known as Islatravir (MK-8591), exhibits significant stability in plasma. Its metabolic transformation and the half-life of both the parent compound and its active triphosphate form are critical parameters in determining its dosing regimen and therapeutic efficacy. The following table summarizes the available quantitative data on its stability.

ParameterSpeciesMatrixValue
This compound (Parent Drug) Apparent Terminal Half-life HumanPlasma49 - 61 hours
This compound-triphosphate (Active Metabolite) Intracellular Half-life HumanPeripheral Blood Mononuclear Cells (PBMCs)78.5 - 128.0 hours
This compound-triphosphate (Active Metabolite) Intracellular Half-life HumanPeripheral Blood Mononuclear Cells (PBMCs)~195 hours
Metabolism Human-Metabolized by adenosine deaminase to 4′-ethynyl-2-fluoro-2′deoxyinosine (M4)

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a standard procedure for determining the in vitro stability of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine in plasma. The method is based on incubating the compound with plasma and quantifying its disappearance over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1.1. Materials and Reagents

  • 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (test compound)

  • Pooled human plasma (or plasma from other species of interest, e.g., rat, monkey) with anticoagulant (e.g., heparin, EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (IS) - a structurally similar and stable compound

  • 96-well microtiter plates

  • Incubator capable of maintaining 37°C

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

2.1.2. Experimental Procedure

  • Compound Preparation: Prepare a stock solution of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

  • Incubation Mixture Preparation: In a 96-well plate, add the test compound to pre-warmed (37°C) plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein precipitation.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The 0-minute time point represents the initial concentration.

  • Reaction Termination and Protein Precipitation: To terminate the enzymatic reaction and precipitate plasma proteins, add 3 volumes of ice-cold acetonitrile containing the internal standard to each aliquot.

  • Centrifugation: Vortex the samples and then centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

2.1.3. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 reversed-phase column. The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid to improve peak shape.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine and the internal standard.

  • Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.

2.1.4. Data Analysis

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

Visualizations

Experimental Workflow for In Vitro Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Compound_Stock Prepare 1 mM Stock Solution of Test Compound Incubation_Mix Prepare Incubation Mixture (1 µM Compound in Plasma) Compound_Stock->Incubation_Mix Plasma_Prep Pre-warm Plasma to 37°C Plasma_Prep->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Time_Points Collect Aliquots at 0, 15, 30, 60, 120, 240 min Incubate->Time_Points Termination Terminate Reaction & Precipitate Proteins (Ice-cold ACN with IS) Time_Points->Termination Centrifuge Centrifuge to Pellet Proteins Termination->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate % Remaining and Half-life (t½) LCMS->Data_Analysis

Caption: Workflow for the in vitro plasma stability assay.

Metabolic Pathway of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine

G cluster_main Metabolism in Plasma cluster_intracellular Intracellular Activation EFdA 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (this compound) M4 4'-ethynyl-2-fluoro-2'deoxyinosine (M4) EFdA->M4 Deamination EFdA_intra This compound (intracellular) EFdA->EFdA_intra Cellular Uptake ADA Adenosine Deaminase ADA->EFdA EFdATP This compound-triphosphate (Active Form) EFdA_intra->EFdATP Phosphorylation Kinases Cellular Kinases Kinases->EFdA_intra

Caption: Metabolic pathway of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine.

Methodological & Application

Application Notes and Protocols for Labeling Viral DNA using 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EdU-F) and related Ethynyl-Modified Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise tracking and quantification of viral DNA replication are fundamental to understanding viral pathogenesis, developing antiviral therapies, and advancing diagnostic methodologies. Traditional methods for labeling nascent DNA, such as those using radioactive nucleosides or bromodeoxyuridine (BrdU), often involve hazardous materials, lengthy protocols, and harsh denaturation steps that can compromise sample integrity and limit multiplexing possibilities.[1][2]

A powerful and versatile alternative is the use of ethynyl-modified nucleoside analogs, such as 5-ethynyl-2'-deoxyuridine (EdU), which are incorporated into newly synthesized DNA.[2] These modified nucleosides can then be detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3] This method offers a significant improvement in sensitivity, speed, and compatibility with other fluorescent probes.[1][2]

While the specific compound 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EdU-F) has been identified as a potent nucleoside reverse transcriptase inhibitor against HIV-1, its direct application as a DNA labeling agent is not yet widely documented in scientific literature.[4] However, the principles and protocols outlined in this document, focusing on the extensively validated analog EdU, are broadly applicable to other ethynyl-modified nucleosides that can be incorporated into viral DNA. These notes provide detailed methodologies for labeling viral DNA in infected cells, enabling researchers to visualize and quantify viral replication dynamics.

Principle of the Method

The labeling and detection of viral DNA using ethynyl-modified nucleosides is a two-step process:

  • Incorporation: The nucleoside analog (e.g., EdU) is added to the cell culture medium of virus-infected cells. As the virus replicates its DNA, it incorporates the analog into the newly synthesized strands. The timing and duration of this "pulse" can be optimized to study specific phases of the viral replication cycle. For some viruses like Adenovirus, HSV-1, or vaccinia virus, host DNA synthesis is shut off after a few hours of infection, allowing for specific labeling of viral DNA.[5]

  • Detection (Click Chemistry): After incorporation, the cells are fixed and permeabilized. The ethynyl group on the incorporated nucleoside is then detected by a "click" reaction with a fluorescently labeled azide (e.g., Alexa Fluor™ azide). This reaction is rapid, specific, and occurs under mild conditions, preserving cellular architecture and allowing for multiplexing with other fluorescent labels, such as antibodies against viral proteins.[1][3]

Advantages over Traditional BrdU Labeling

FeatureEdU-based Labeling (Click Chemistry)BrdU-based Labeling (Immunodetection)
DNA Denaturation Not required; mild reaction conditions.[1][2]Required (acid or heat treatment), which can alter sample morphology and antigenicity.[1][6]
Protocol Time Shorter processing time (e.g., 2 hours).[1]Longer processing time (at least 4 hours plus an overnight incubation).[1]
Sensitivity High sensitivity and superior signal-to-noise ratio.[2]Can suffer from lower sensitivity.[3]
Multiplexing Excellent compatibility with antibody-based co-labeling (e.g., for viral proteins).[1]Poor performance in co-labeling with some antibodies due to harsh denaturation steps.[1]
Ease of Use Simpler and more reproducible protocol.[1][2]More cumbersome and technically demanding.[3]

Experimental Workflow

G cluster_protocol Experimental Protocol A 1. Cell Seeding and Viral Infection B 2. EdU Labeling (Pulse) A->B C 3. Cell Fixation and Permeabilization B->C D 4. Click Chemistry Reaction (Fluorescent Azide Addition) C->D E 5. (Optional) Immunostaining for Viral Proteins D->E F 6. Nuclear Staining (e.g., DAPI, Hoechst) E->F G 7. Imaging and Data Analysis (Microscopy or Flow Cytometry) F->G

Caption: General experimental workflow for labeling and detecting viral DNA using EdU and click chemistry.

Detailed Experimental Protocols

Protocol 1: Labeling Viral DNA in Adherent Cells for Fluorescence Microscopy

Materials:

  • Virus stock of interest

  • Host cells permissive to viral infection

  • Complete cell culture medium

  • EdU solution (e.g., 10 mM in DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click reaction buffer (containing copper sulfate, a fluorescent azide, and a reducing agent)

  • Wash buffer (e.g., PBS with 3% BSA)

  • (Optional) Primary antibody against a viral protein

  • (Optional) Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Cell Seeding and Infection:

    • Seed host cells on sterile coverslips in a multi-well plate to achieve the desired confluency.

    • Infect the cells with the virus at a suitable multiplicity of infection (MOI).

    • Incubate for a period appropriate for the virus to enter the replication phase.

  • EdU Labeling:

    • Prepare fresh culture medium containing the desired final concentration of EdU (typically 10-20 µM).

    • Remove the old medium from the cells and add the EdU-containing medium.

    • Incubate for a specific duration (a "pulse") to label the newly synthesized viral DNA. The pulse duration can range from minutes to hours depending on the replication kinetics of the virus.

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions immediately before use.

    • Remove the wash buffer and add the click reaction cocktail to the cells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with wash buffer.

  • (Optional) Immunostaining:

    • If co-staining for a viral protein, block the cells with a suitable blocking buffer for 30 minutes.

    • Incubate with the primary antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with wash buffer.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with wash buffer.

  • Nuclear Staining and Mounting:

    • Stain the nuclei with DAPI or Hoechst 33342 for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the labeled viral DNA using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Quantifying Viral DNA Replication by Flow Cytometry

Materials:

  • Same as Protocol 1, but cells are grown in suspension or harvested from plates.

  • FACS tubes

Procedure:

  • Cell Culture, Infection, and EdU Labeling:

    • Follow steps 1 and 2 from Protocol 1. For adherent cells, they will need to be harvested by trypsinization after the EdU pulse.

  • Fixation and Permeabilization:

    • Harvest the cells and pellet them by centrifugation.

    • Resuspend the cell pellet in 100 µL of PBS.

    • Add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix and permeabilize the cells.

    • Incubate on ice or at -20°C for at least 30 minutes.

  • Click Chemistry Reaction:

    • Pellet the fixed cells by centrifugation and wash once with wash buffer.

    • Resuspend the cell pellet in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells once with wash buffer.

  • (Optional) Immunostaining and DNA Staining:

    • If staining for an intracellular viral protein, proceed with antibody staining protocols suitable for flow cytometry.

    • Resuspend the cells in a buffer containing a DNA content stain (e.g., propidium iodide with RNase A) to analyze the cell cycle.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer. The fluorescence from the click reaction will indicate the amount of EdU incorporated, which correlates with the level of DNA synthesis.

Data Presentation and Interpretation

The data obtained from these experiments can be presented in various ways to provide quantitative insights into viral replication.

Example Data Table for Flow Cytometry:

Treatment Group% EdU-Positive CellsMean Fluorescence Intensity of EdU-Positive Cells
Mock-Infected15.2 ± 2.1150 ± 25
Virus-Infected (WT)68.5 ± 5.4850 ± 70
Virus-Infected + Antiviral Drug X25.8 ± 3.3210 ± 30

This table allows for a clear comparison of the effects of viral infection and antiviral treatment on DNA synthesis.

Signaling Pathway and Logical Relationship Diagram

G cluster_virus Viral Replication Cycle cluster_labeling Labeling & Detection Virus Virus Particle Entry Entry & Uncoating Virus->Entry Replication Viral DNA Replication Entry->Replication Assembly Assembly & Egress Replication->Assembly Incorporation Incorporation into Nascent Viral DNA Replication->Incorporation during EdU EdU Nucleoside Analog EdU->Incorporation Click Click Reaction with Fluorescent Azide Incorporation->Click Detection Fluorescence Detection Click->Detection

Caption: Logical relationship between the viral replication cycle and the EdU labeling process.

Conclusion

The use of ethynyl-modified nucleosides like EdU, coupled with click chemistry, provides a robust, sensitive, and versatile platform for studying viral DNA replication.[7] These methods overcome many of the limitations of older techniques and are readily adaptable for high-content screening, detailed microscopic analysis of viral replication factories, and quantitative assessment of antiviral compound efficacy.[1][7] The protocols and information provided herein serve as a comprehensive guide for researchers aiming to implement this powerful technology in their virological studies.

References

Application Notes and Protocols: Leveraging 4'-C-ethynyl-2-fluoroadenosine for Advanced RNA Analysis via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-C-ethynyl-2-fluoroadenosine is a synthetic nucleoside analogue recognized for its potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1][2] Its unique structure, featuring an ethynyl group at the 4'-position of the ribose sugar, presents a valuable opportunity for its use as a chemical probe in a variety of research and drug development applications through "click chemistry." The terminal alkyne functionality serves as a versatile handle for the covalent attachment of reporter molecules, such as fluorophores or biotin, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4]

These application notes provide a comprehensive overview of the potential click chemistry applications of 4'-C-ethynyl-2-fluoroadenosine, with a primary focus on its use in metabolic labeling and subsequent analysis of cellular RNA. While its primary development has been in an antiviral context, its structural features make it a promising tool for elucidating RNA dynamics, function, and localization. The protocols provided herein are based on established methodologies for similar alkyne-modified nucleosides and are intended to serve as a detailed guide for researchers exploring the novel applications of this compound.

Principle of Application: Metabolic Labeling and Click Reaction

The core principle involves introducing 4'-C-ethynyl-2-fluoroadenosine to cells or in vitro systems where it can be metabolically incorporated into newly synthesized RNA. Like other nucleoside analogues, it is anticipated to be taken up by cells and subsequently phosphorylated by cellular kinases to its triphosphate form. This triphosphate analogue can then be utilized by RNA polymerases as a substrate, leading to its incorporation into nascent RNA transcripts.

Once incorporated, the ethynyl group on the sugar moiety of the adenosine analogue is exposed and available for a click reaction with an azide-modified reporter molecule. This bioorthogonal reaction allows for the specific and efficient labeling of the modified RNA, enabling a wide range of downstream applications.

Potential Applications

  • Visualization of Nascent RNA: By clicking a fluorescent azide to the incorporated 4'-C-ethynyl-2-fluoroadenosine, researchers can visualize the sites of active transcription within the cell. This allows for the spatiotemporal tracking of RNA synthesis in response to various stimuli or during different stages of the cell cycle.

  • Enrichment and Identification of Newly Transcribed RNA: The attachment of a biotin azide to the modified RNA enables its selective capture and purification using streptavidin-coated beads. The enriched RNA can then be identified and quantified using techniques such as next-generation sequencing (RNA-Seq) or mass spectrometry, providing a snapshot of the actively transcribed genome.

  • Studying RNA-Protein Interactions: Following enrichment, the labeled RNA can be used in pull-down assays to identify interacting proteins. This can provide insights into the composition of ribonucleoprotein (RNP) complexes and how these interactions are regulated.

  • Probing Adenosine-Related Signaling Pathways: As an adenosine analogue, 4'-C-ethynyl-2-fluoroadenosine could potentially be used to probe signaling pathways involving adenosine receptors.[5][6][7][8] While its primary metabolic fate would be incorporation into RNA, its presence might influence adenosine-mediated signaling, and click chemistry could be used to identify its cellular targets.

Data Presentation

Table 1: Representative Quantitative Data from Metabolic RNA Labeling with Ethynyl-Nucleosides

Parameter5-Ethynyl Uridine (EU)4'-C-ethynyl-2-fluoroadenosine (Predicted)Reference
Concentration for Labeling 100 µM - 1 mM10 - 100 µM (Hypothesized to be lower due to potential cytotoxicity)[9]
Labeling Time 1 - 24 hours1 - 12 hours (To be optimized)[9]
Click Reaction Efficiency > 90%> 90% (Expected to be high)[3]
RNA Yield after Enrichment 1 - 5 µg from 107 cellsTo be determined[10]
Fold Enrichment of Nascent RNA 10 - 50 foldTo be determined[10]

Note: The data for 4'-C-ethynyl-2-fluoroadenosine are predictive and require experimental validation. The values for 5-Ethynyl Uridine (EU) are provided as a benchmark from existing literature.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells

Materials:

  • 4'-C-ethynyl-2-fluoroadenosine

  • Cell culture medium and supplements

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • RNA purification kit

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 4'-C-ethynyl-2-fluoroadenosine. A starting concentration range of 10-100 µM is recommended for initial optimization.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 1 to 12 hours) under standard cell culture conditions. The optimal incubation time will depend on the cell type and the specific research question.

  • Cell Harvest and Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer.

  • RNA Isolation: Proceed with total RNA isolation using a standard RNA purification kit according to the manufacturer's instructions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA

Materials:

  • Metabolically labeled RNA

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Nuclease-free water

Procedure:

  • Prepare the Click Reaction Master Mix: In a microcentrifuge tube, prepare the following master mix on ice. The volumes can be scaled as needed.

    • Nuclease-free water: X µL

    • Labeled RNA: 1-10 µg

    • Azide-reporter (10 mM stock): 1 µL

    • CuSO₄ (50 mM stock): 2 µL

    • THPTA (100 mM stock): 1 µL

  • Initiate the Reaction: Freshly prepare a 100 mM solution of sodium ascorbate in nuclease-free water. Add 2 µL of the sodium ascorbate solution to the master mix to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

  • RNA Purification: Purify the click-labeled RNA using an RNA cleanup kit or by ethanol precipitation to remove the catalyst and excess reagents.

Protocol 3: Downstream Analysis - Fluorescence Microscopy

Materials:

  • Cells grown on coverslips and labeled with 4'-C-ethynyl-2-fluoroadenosine (from Protocol 1)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Fixation and permeabilization buffers

  • Mounting medium with DAPI

Procedure:

  • Fixation: After metabolic labeling, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Perform the in situ click reaction by incubating the cells with the click reaction mix (from Protocol 2, adapted for in-cell use) for 30 minutes.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis A Cell Culture B Incubation with 4'-C-ethynyl-2-fluoroadenosine A->B C Incorporation into Nascent RNA B->C D Isolation of Labeled RNA C->D E CuAAC Reaction with Azide-Reporter D->E F Purification of Click-Labeled RNA E->F G Fluorescence Microscopy F->G H RNA Enrichment (Biotin-Streptavidin) F->H I RNA Sequencing H->I J Proteomics H->J

Caption: Experimental workflow for metabolic labeling and analysis of RNA.

Signaling_Pathway cluster_adenosine Adenosine Signaling Adenosine Adenosine / Analogue AR Adenosine Receptor Adenosine->AR binds AC Adenylyl Cyclase AR->AC activates/inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: Simplified adenosine signaling pathway.

Logical_Relationship Compound 4'-C-ethynyl-2-fluoroadenosine Ethynyl Ethynyl Group Compound->Ethynyl Fluoroadenosine 2-Fluoroadenosine Analogue Compound->Fluoroadenosine Click Click Chemistry (Bioorthogonal Ligation) Ethynyl->Click Metabolic Metabolic Incorporation (RNA Synthesis) Fluoroadenosine->Metabolic Application Research Applications Click->Application Metabolic->Application Imaging RNA Imaging Application->Imaging Enrichment RNA Enrichment Application->Enrichment Sequencing RNA-Seq Enrichment->Sequencing

Caption: Logical relationship of compound features to applications.

References

Application Notes and Protocols for the Incorporation of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-2F-Ado) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-2F-Ado) is a synthetic nucleoside analog of deoxyadenosine. While extensively studied as a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against Human Immunodeficiency Virus (HIV), its unique chemical structure—featuring a terminal alkyne group—also makes it a valuable tool for monitoring DNA synthesis and cell proliferation in various research settings.[1][2][3]

Similar to the well-established thymidine analog 5-ethynyl-2'-deoxyuridine (EdU), Ed-2F-Ado can be incorporated into newly synthesized DNA by cellular polymerases during the S-phase of the cell cycle. The ethynyl group serves as a chemical handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."[4][5] This allows for the covalent attachment of a fluorescent azide, enabling the detection and quantification of cells that have undergone DNA replication.

These application notes provide a comprehensive overview and detailed protocols for the use of Ed-2F-Ado in cell culture to assess cell proliferation and DNA synthesis. The methodologies are adapted from established EdU-based assays and provide a framework for researchers to optimize experiments for their specific cell lines and experimental conditions.

Mechanism of Action for DNA Labeling

The utility of Ed-2F-Ado as a marker for DNA synthesis is based on a two-step process:

  • Incorporation: Ed-2F-Ado, being an analog of deoxyadenosine, is transported into the cell and subsequently phosphorylated by cellular kinases to its triphosphate form (Ed-2F-ATP). During DNA replication, DNA polymerases incorporate Ed-2F-ATP into the nascent DNA strand in place of the natural deoxyadenosine triphosphate (dATP).

  • Detection (Click Chemistry): The incorporated Ed-2F-Ado now contains a bioorthogonal alkyne group within the DNA. After fixation and permeabilization of the cells, a fluorescently labeled azide can be covalently attached to this alkyne group via a click reaction. This reaction is highly specific and occurs under mild conditions, preserving cellular morphology and allowing for multiplexing with other fluorescent probes, such as antibodies.[4][5]

Key Applications

  • Cell Proliferation Assays: Quantify the percentage of cells in a population that are actively dividing.

  • DNA Synthesis Imaging: Visualize and locate cells undergoing DNA replication within a tissue or cell culture monolayer.

  • High-Throughput Screening: Assess the effects of various compounds on cell proliferation in a high-throughput format.

  • Cell Cycle Analysis: In conjunction with a DNA content stain (e.g., DAPI or Propidium Iodide), Ed-2F-Ado labeling can precisely identify cells in the S-phase of the cell cycle.

Data Presentation

Table 1: Recommended Starting Concentrations for Ed-2F-Ado
Cell TypeRecommended Starting ConcentrationIncubation TimeNotes
Rapidly Proliferating Cancer Cell Lines (e.g., HeLa, A549)1 - 10 µM1 - 4 hoursHigher concentrations and shorter incubation times are generally sufficient.
Slower Proliferating Cell Lines (e.g., primary cells)0.5 - 5 µM4 - 24 hoursLower concentrations and longer incubation times may be necessary to achieve detectable incorporation without inducing toxicity.
Long-term Labeling Studies0.1 - 1 µM24 - 72 hoursFor pulse-chase experiments or tracking of slowly dividing cells, very low concentrations are recommended to minimize potential toxicity.

Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. It is recommended to perform a dose-response curve to identify the optimal concentration that provides a robust signal with minimal cytotoxicity.

Table 2: Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
No or Weak Signal - Ed-2F-Ado concentration is too low.- Incubation time is too short.- Cells are not actively proliferating.- Inefficient click reaction.- Increase Ed-2F-Ado concentration.- Increase incubation time.- Ensure cells are in the logarithmic growth phase.- Prepare fresh click reaction components.
High Background - Ed-2F-Ado concentration is too high.- Inadequate washing.- Non-specific binding of the fluorescent azide.- Decrease Ed-2F-Ado concentration.- Increase the number and duration of wash steps.- Use a blocking solution (e.g., 3% BSA in PBS).
Cell Death/Toxicity - Ed-2F-Ado concentration is too high.- Prolonged incubation.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration.- Reduce the incubation time.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using Fluorescence Microscopy

Materials:

  • 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-2F-Ado)

  • Cell culture medium appropriate for the cell line

  • Sterile glass coverslips in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Blocking Solution: 3% Bovine Serum Albumin (BSA) in PBS

  • Click Reaction Buffer (e.g., from a commercial kit)

  • Fluorescent Azide (e.g., Alexa Fluor 488 Azide)

  • Copper (II) Sulfate (CuSO4)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Nuclear Counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Ed-2F-Ado Labeling:

    • Prepare a stock solution of Ed-2F-Ado in DMSO or sterile water.

    • Dilute the Ed-2F-Ado stock solution in pre-warmed cell culture medium to the desired final concentration (refer to Table 1).

    • Remove the old medium from the cells and replace it with the Ed-2F-Ado-containing medium.

    • Incubate the cells for the desired period (e.g., 1-4 hours) under standard cell culture conditions.

  • Fixation:

    • Remove the Ed-2F-Ado-containing medium and wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Add 0.5% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent azide, CuSO4, and a reducing agent in a reaction buffer.

    • Remove the PBS and add the click reaction cocktail to each well, ensuring the coverslip is fully covered.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear stain.

    • Quantify the percentage of proliferating cells by dividing the number of Ed-2F-Ado-positive cells (fluorescently labeled) by the total number of cells (nuclear stain) and multiplying by 100.

Protocol 2: Cell Proliferation Assay using Flow Cytometry

Materials:

  • All materials from Protocol 1, excluding coverslips and mounting medium.

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Labeling:

    • Culture cells in a multi-well plate or flask.

    • Label the cells with Ed-2F-Ado as described in Protocol 1, step 2.

  • Cell Harvesting:

    • For adherent cells, detach them using trypsin or a cell scraper. For suspension cells, proceed to the next step.

    • Collect the cells in FACS tubes and centrifuge to pellet.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 100 µL of PBS.

    • Add 1 mL of 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail as described in Protocol 1, step 5.

    • Centrifuge the permeabilized cells and resuspend the pellet in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells with PBS containing 1% BSA.

  • DNA Content Staining (Optional):

    • For cell cycle analysis, resuspend the cells in a DNA content staining solution (e.g., DAPI or Propidium Iodide with RNase A).

    • Incubate as recommended for the specific stain.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in FACS buffer (PBS with 1% BSA).

    • Analyze the samples on a flow cytometer. The percentage of Ed-2F-Ado-positive cells represents the proliferating population.

Visualizations

experimental_workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_detection Detection cluster_analysis Analysis start Seed Cells add_edfa Add Ed-2F-Ado to Culture Medium start->add_edfa incubate Incubate (1-24 hours) add_edfa->incubate wash1 Wash with PBS incubate->wash1 fix Fix with 4% PFA wash1->fix permeabilize Permeabilize (0.5% Triton X-100) fix->permeabilize wash2 Wash with PBS permeabilize->wash2 click Click Reaction with Fluorescent Azide wash2->click wash3 Wash with PBS click->wash3 counterstain Nuclear Counterstain (DAPI) wash3->counterstain microscopy Fluorescence Microscopy counterstain->microscopy flow Flow Cytometry counterstain->flow

Caption: Experimental workflow for Ed-2F-Ado incorporation and detection.

signaling_pathway EdFA_ext Ed-2F-Ado (extracellular) EdFA_int Ed-2F-Ado (intracellular) EdFA_ext->EdFA_int Cellular Uptake EdFA_MP Ed-2F-AMP EdFA_int->EdFA_MP Kinases EdFA_DP Ed-2F-ADP EdFA_MP->EdFA_DP Kinases EdFA_TP Ed-2F-ATP EdFA_DP->EdFA_TP Kinases DNA_poly DNA Polymerase EdFA_TP->DNA_poly DNA Newly Synthesized DNA EdFA_TP->DNA Incorporation during S-Phase DNA_poly->DNA

Caption: Proposed metabolic activation and incorporation pathway of Ed-2F-Ado.

References

Application Notes and Protocols for Measuring the Potency of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) Against HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as Islatravir (MK-8591), is a highly potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) under investigation for the treatment and prevention of HIV-1 infection.[1][2] Unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs), EFdA possesses a 3'-hydroxyl group, yet it primarily acts as a chain terminator by impeding the translocation of the reverse transcriptase (RT) enzyme after its incorporation into the nascent viral DNA.[3][4] This unique mechanism of action contributes to its exceptional potency against both wild-type and various drug-resistant strains of HIV-1, often in the picomolar to low nanomolar range.[2][4][5]

These application notes provide a summary of the antiviral activity of EFdA against diverse HIV-1 strains and detailed protocols for assessing its potency.

Data Presentation: Potency of EFdA Against HIV-1 Strains

The antiviral activity of EFdA has been evaluated in various cell-based assays against a range of HIV-1 strains, including laboratory-adapted strains, clinical isolates, and site-directed mutants with known resistance mutations. The following tables summarize the 50% effective concentration (EC50) values of EFdA, demonstrating its broad and potent anti-HIV-1 activity.

Table 1: Potency of EFdA against Wild-Type HIV-1 Strains

HIV-1 StrainCell TypeEC50 (nM)Reference
NL4-3Activated PBMCs0.05[4]
IIIbMT-4 cells0.073[2]
Ba-LLangerhans CellsLow nanomolar[6]
Wild-TypeTZM-bl cells1.4 (median)[5]

Table 2: Comparative Potency of EFdA and Other NRTIs

CompoundHIV-1 StrainCell TypeEC50 (nM)Reference
EFdA NL4-3Activated PBMCs0.05 [4]
Zidovudine (AZT)NL4-3Activated PBMCs>20[4]
Tenofovir (TFV)NL4-3Activated PBMCs>200[4]
EFdA Wild-TypeTZM-bl cells3 [2][5]
Zidovudine (AZT)Wild-TypeTZM-bl cells180[2][5]
Lamivudine (3TC)Wild-TypeTZM-bl cells1,210[2][5]
Emtricitabine (FTC)Wild-TypeTZM-bl cells370[2][5]
Tenofovir (TFV)Wild-TypeTZM-bl cells14[2][5]

Table 3: Potency of EFdA against NRTI-Resistant HIV-1 Strains

Resistance MutationFold Change in EC50 vs. Wild-TypeReference
M184V~8[1]
A114S/M184V~24[1]
K65R2.5-fold more susceptible (hypersusceptible)[2][7]
Multi-drug resistant clone (A62V/V75I/F77L/F116Y/Q151M)Potent activity retained[8]

Experimental Protocols

Cell-Based Antiviral Activity Assay

This protocol describes a common method to determine the EC50 of EFdA in a cell-based assay using, for example, TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 promoter.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., NL4-3)

  • EFdA stock solution (in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of EFdA in complete growth medium. The final concentrations should typically range from picomolar to micromolar. Also, prepare a no-drug control and a cell-free control.

  • Infection: Add 50 µL of the diluted EFdA to the appropriate wells. Subsequently, add 50 µL of HIV-1 virus stock at a predetermined titer (e.g., resulting in 400,000 relative light units) to each well, except for the cell-free and uninfected cell controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Measurement: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each EFdA concentration relative to the no-drug control. The EC50 value, the concentration at which 50% of viral replication is inhibited, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition

This protocol outlines a method to assess the direct inhibitory effect of the active triphosphate form of EFdA (EFdA-TP) on the enzymatic activity of purified HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 Reverse Transcriptase (RT)

  • A synthetic template-primer (T/P) (e.g., a biotinylated DNA template annealed to a DNA primer)

  • EFdA-triphosphate (EFdA-TP)

  • Natural deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 10 mM MgCl2)

  • Streptavidin-coated plates

  • Labeled dNTPs (e.g., [α-32P]dATP or a fluorescent analog) for detection

  • Stop solution (e.g., 50 mM EDTA)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Immobilization of T/P: If using a biotinylated template, immobilize the T/P complex onto a streptavidin-coated plate.

  • Reaction Mixture Preparation: In a reaction tube or well, prepare a mixture containing the reaction buffer, a specific concentration of HIV-1 RT, and the T/P substrate.

  • Inhibitor and Substrate Addition: Add varying concentrations of EFdA-TP. For comparison, set up reactions with the natural substrate dATP. Initiate the reaction by adding a mixture of dNTPs, including a labeled dNTP for detection.

  • Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection of Product: Wash the plates to remove unincorporated nucleotides. Quantify the amount of incorporated labeled dNTP using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Determine the rate of DNA synthesis at each EFdA-TP concentration. The IC50 value, the concentration of inhibitor that reduces RT activity by 50%, can be calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

EFdA_Mechanism_of_Action cluster_0 HIV-1 Reverse Transcription cluster_1 Inhibition by EFdA RT HIV-1 Reverse Transcriptase (RT) Nascent_DNA Growing DNA Strand RT->Nascent_DNA synthesizes Incorporation EFdA-MP Incorporation RT->Incorporation Viral_RNA Viral RNA Template Viral_RNA->RT binds to Primer DNA Primer Primer->RT binds to dNTPs Natural dNTPs dNTPs->Nascent_DNA are incorporated into EFdA EFdA EFdA_TP EFdA-TP (Active form) EFdA->EFdA_TP Cellular phosphorylation EFdA_TP->Incorporation competes with dATP Translocation_Block RT Translocation Blocked Incorporation->Translocation_Block causes Termination Chain Termination Translocation_Block->Termination leads to

Caption: Mechanism of EFdA as a translocation-defective RT inhibitor.

Antiviral_Assay_Workflow start Start plate_cells Plate TZM-bl cells in 96-well plate start->plate_cells prepare_dilutions Prepare serial dilutions of EFdA plate_cells->prepare_dilutions add_compound Add EFdA dilutions to cells prepare_dilutions->add_compound infect_cells Infect cells with HIV-1 virus add_compound->infect_cells incubate Incubate for 48 hours infect_cells->incubate measure_luciferase Lyse cells and measure luciferase activity incubate->measure_luciferase analyze_data Analyze data and calculate EC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for a cell-based HIV-1 antiviral assay.

References

Application Notes and Protocols: Experimental Use of 4'-C-Ethynyl Nucleosides in Virology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-C-ethynyl nucleosides are a class of nucleoside analogs that have demonstrated potent antiviral activity, particularly against Human Immunodeficiency Virus (HIV). Their unique structural modification at the 4'-position of the sugar moiety confers distinct mechanisms of action and a high barrier to drug resistance. This document provides detailed application notes on their use in virology, experimental protocols for their evaluation, and visualizations of key concepts.

Mechanism of Action

4'-C-ethynyl nucleosides, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors of viral polymerases. In the case of HIV, the most studied example, 4'-C-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), functions as a reverse transcriptase translocation inhibitor. After incorporation into the nascent viral DNA chain, the 4'-ethynyl group sterically hinders the translocation of the reverse transcriptase enzyme, effectively halting DNA synthesis. This mechanism, distinct from traditional chain terminators, contributes to its high potency and activity against drug-resistant viral strains.

G cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of Viral Reverse Transcriptase 4'-C-ethynyl\nNucleoside 4'-C-ethynyl Nucleoside Nucleoside\nTriphosphate Nucleoside Triphosphate 4'-C-ethynyl\nNucleoside->Nucleoside\nTriphosphate Cellular Kinases Incorporation into\nviral DNA Incorporation into viral DNA Nucleoside\nTriphosphate->Incorporation into\nviral DNA HIV Reverse Transcriptase Translocation\nBlocked Translocation Blocked Incorporation into\nviral DNA->Translocation\nBlocked Steric Hindrance by 4'-ethynyl group Chain\nTermination Chain Termination Translocation\nBlocked->Chain\nTermination

Antiviral Activity

The primary application of 4'-C-ethynyl nucleosides has been in the context of anti-HIV therapy. Several analogs have shown exceptional potency against both wild-type and multi-drug resistant strains of HIV-1 and HIV-2. Research is ongoing to explore their activity against other viruses.

Table 1: Anti-HIV Activity of 4'-C-Ethynyl Nucleosides
CompoundVirus StrainCell LineEC50 (nM)Reference
4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) HIV-1 (Wild-Type)MT-40.5[1]
HIV-1 (Multi-drug resistant)MT-41.5 - 4.4[1]
HIV-2MT-40.3[1]
4'-C-Ethynyl-2'-deoxyadenosine (EdA) HIV-1 (IIIB)MT-41.3[2]
HIV-1 (A018)MT-40.3[2]
4'-C-Ethynyl-2'-deoxycytidine (EdC) HIV-1 (IIIB)MT-43.1[2]
HIV-1 (A018)MT-40.8[2]
4'-C-Ethynyl-2'-deoxyguanosine (EdG) HIV-1 (IIIB)MT-410[2]
HIV-1 (A018)MT-40.9[2]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of 4'-C-ethynyl nucleosides.

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (radiolabeled deoxythymidine triphosphate)

  • Test compound (4'-C-ethynyl nucleoside triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the triphosphate form of the 4'-C-ethynyl nucleoside.

  • In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), [³H]-dTTP, and the test compound at various concentrations.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the newly synthesized DNA on ice for 30 minutes.

  • Collect the precipitated DNA by filtering the solution through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition against the compound concentration.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare serial dilutions of compound C Add compound and HIV-1 RT to mix A->C B Prepare reaction mix: Buffer, Template-Primer, [³H]-dTTP B->C D Incubate at 37°C C->D E Stop reaction with TCA D->E F Precipitate and filter DNA E->F G Measure radioactivity F->G H Calculate IC50 G->H

Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect - CPE - Reduction Assay)

This assay determines the ability of a compound to protect host cells from virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MT-4 cells for HIV)

  • Virus stock with a known titer

  • Test compound (4'-C-ethynyl nucleoside)

  • Cell culture medium

  • MTT or XTT reagent for cell viability assessment

  • 96-well microtiter plates

Procedure:

  • Seed the 96-well plates with host cells and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubate the plates for a period sufficient to allow the virus to cause significant CPE in the control wells (typically 3-7 days).

  • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the uninfected control.

  • Determine the EC50 (the concentration that protects 50% of cells from CPE) and the CC50 (the concentration that is toxic to 50% of the cells) from the dose-response curves.

Protocol 3: Quantitative PCR (qPCR)-Based Antiviral Assay

This assay quantifies the reduction in viral RNA or DNA in the presence of the test compound.

Materials:

  • Host cell line and virus stock

  • Test compound

  • 96-well plates

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe

  • Primers specific for a viral gene

  • Real-time PCR instrument

Procedure:

  • Perform a cell-based antiviral assay as described in Protocol 2 (steps 1-5), but for a shorter duration (e.g., 24-72 hours).

  • Harvest the cell supernatant or the cells.

  • Extract viral RNA or DNA using an appropriate kit.

  • For RNA viruses, perform reverse transcription to synthesize complementary DNA (cDNA).

  • Set up the qPCR reaction by mixing the extracted nucleic acid, primers, and qPCR master mix.

  • Run the qPCR on a real-time PCR instrument.

  • Analyze the data to determine the viral load (in terms of copy number or Ct value) at each compound concentration.

  • Calculate the EC50 based on the reduction in viral nucleic acid levels.

G cluster_0 Cell Culture and Infection cluster_1 Nucleic Acid Extraction cluster_2 qPCR cluster_3 Data Analysis A Seed cells in 96-well plate B Treat with compound A->B C Infect with virus B->C D Harvest supernatant/cells C->D E Extract viral RNA/DNA D->E F Reverse Transcription (for RNA) E->F G Real-time PCR with viral-specific primers F->G H Quantify viral load G->H I Calculate EC50 H->I

Conclusion and Future Directions

4'-C-ethynyl nucleosides represent a promising class of antiviral agents with a well-defined mechanism of action against HIV. The protocols outlined in this document provide a framework for their continued evaluation and development. Further research is warranted to explore the full spectrum of their antiviral activity against other clinically relevant viruses, which could lead to the development of broad-spectrum antiviral therapies. The unique mechanism of these compounds also offers opportunities for combination therapies with other antiviral drugs to combat drug resistance.

References

Detecting the Incorporation of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), a potent nucleoside reverse transcriptase inhibitor (NRTI), upon its incorporation into DNA. The following protocols are designed to assist researchers in studying the mechanism of action, efficacy, and potential resistance mechanisms associated with this promising antiretroviral compound.

Introduction

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, also known as Islatravir (MK-8591), is a novel NRTI with significant activity against human immunodeficiency virus type 1 (HIV-1).[1] Unlike many other NRTIs, EFdA possesses a 3'-hydroxyl group, yet it effectively terminates DNA chain elongation, albeit through a more complex mechanism of delayed chain termination and translocation inhibition.[2][3] The presence of the 4'-ethynyl group is a key structural feature that not only contributes to its high potency but also provides a unique chemical handle for detection.[4]

This document outlines three primary techniques for detecting EFdA incorporation into DNA:

  • Pre-Steady-State Kinetic Analysis: A powerful in vitro method to dissect the enzymatic incorporation of the EFdA triphosphate (EFdA-TP) by polymerases.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the direct detection and quantification of EFdA within cellular DNA.

  • Click Chemistry-Based Labeling: A prospective and versatile method leveraging the 4'-ethynyl group for covalent labeling and subsequent detection.

Data Presentation

The following tables summarize the quantitative data associated with the detection of EFdA incorporation.

Table 1: Pre-Steady-State Kinetic Parameters for EFdA-TP Incorporation by HIV-1 Reverse Transcriptase

ParameterEFdA-TPdATP (natural substrate)Fold Difference (EFdA-TP vs. dATP)Reference
kpol (s-1) 5.8 ± 0.38.0 ± 0.70.73[2]
Kd (µM) 1.3 ± 0.23.8 ± 0.80.34[2]
Incorporation Efficiency (kpol/Kd) (µM-1s-1) 4.52.12.14[2]
  • kpol : Maximum rate of nucleotide incorporation.

  • Kd : Dissociation constant, indicating binding affinity (a lower value means higher affinity).

  • Incorporation Efficiency : A measure of how effectively the enzyme uses the nucleotide as a substrate.

Table 2: Illustrative Quantitative Data from LC-MS/MS Analysis of EFdA in DNA

Sample TypeEFdA Concentration (pg/µg DNA)Limit of Detection (LOD) (pg/µg DNA)Limit of Quantification (LOQ) (pg/µg DNA)
Untreated Control CellsNot Detected~0.1~0.5
EFdA-Treated Cells (Low Dose)5.2 ± 0.8~0.1~0.5
EFdA-Treated Cells (High Dose)45.7 ± 3.1~0.1~0.5

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions, cell type, and instrumentation used.

Experimental Protocols

Pre-Steady-State Kinetic Analysis of EFdA-TP Incorporation

This protocol is adapted from methodologies used to study the kinetics of HIV-1 reverse transcriptase.[2][5]

Objective: To determine the kinetic parameters (kpol and Kd) for the incorporation of EFdA-TP into a DNA primer-template by a polymerase.

Materials:

  • Purified polymerase (e.g., HIV-1 Reverse Transcriptase)

  • Synthetic primer-template DNA duplex with a known sequence

  • 32P-radiolabeled primer

  • EFdA-triphosphate (EFdA-TP) and dATP solutions of known concentrations

  • Rapid quench-flow instrument (e.g., RQF-3)

  • Quench solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gels

  • Phosphorimager system

Protocol:

  • Primer Labeling and Annealing:

    • End-label the primer with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

    • Anneal the labeled primer to the template DNA by heating to 95°C and slowly cooling to room temperature.

  • Reaction Setup:

    • Prepare a reaction mixture containing the polymerase and the 32P-labeled primer-template DNA in a suitable reaction buffer. The concentration of the polymerase should be in excess of the DNA substrate to ensure single-turnover conditions.

    • Prepare a range of concentrations of EFdA-TP and dATP.

  • Rapid Quench-Flow Experiment:

    • Load the enzyme-DNA mixture and the nucleotide solution (EFdA-TP or dATP) into separate syringes of the rapid quench-flow instrument.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Quench the reaction at various time points (from milliseconds to seconds) by mixing with the quench solution.

  • Analysis of Reaction Products:

    • Separate the reaction products (unextended and extended primers) on a denaturing polyacrylamide gel.

    • Visualize and quantify the amount of extended primer at each time point using a phosphorimager.

  • Data Analysis:

    • Plot the concentration of the extended primer versus time for each nucleotide concentration and fit the data to a single-exponential equation to determine the observed rate constant (kobs).

    • Plot the kobs values against the nucleotide concentration and fit the data to a hyperbolic equation to determine kpol and Kd.

LC-MS/MS for Quantification of EFdA Incorporation in Cellular DNA

This protocol provides a general framework for the detection of EFdA in DNA using LC-MS/MS. Method development and optimization will be required for specific applications.

Objective: To quantify the amount of EFdA incorporated into the genomic DNA of cells.

Materials:

  • EFdA-treated and untreated control cells

  • DNA extraction kit

  • Nuclease P1, alkaline phosphatase, and phosphodiesterase I

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • EFdA analytical standard

  • Stable isotope-labeled internal standard (if available)

Protocol:

  • Genomic DNA Extraction:

    • Harvest cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method. Ensure high purity of the DNA.

  • Enzymatic Digestion of DNA:

    • Digest the purified DNA to individual deoxynucleosides.

    • Incubate the DNA with nuclease P1, followed by the addition of alkaline phosphatase and phosphodiesterase I.

  • Sample Preparation:

    • Precipitate the enzymes (e.g., by adding cold ethanol or using a filter vial).

    • Dry the supernatant containing the deoxynucleosides and resuspend in a suitable solvent for LC-MS/MS analysis.

    • Spike the sample with the internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the deoxynucleosides using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect EFdA using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer or by accurate mass measurement on a high-resolution instrument. The precursor ion will be the protonated EFdA molecule, and the product ions will be characteristic fragments.

  • Quantification:

    • Generate a standard curve using the EFdA analytical standard.

    • Quantify the amount of EFdA in the samples by comparing the peak area of the analyte to the standard curve, normalized to the internal standard.

    • Express the results as the amount of EFdA per amount of DNA (e.g., pg/µg DNA).

Prospective Protocol for Click Chemistry-Based Detection of EFdA

This is a proposed method based on the presence of the 4'-ethynyl group in EFdA and established click chemistry protocols.

Objective: To visualize the incorporation of EFdA into DNA in cells or tissues using a fluorescent azide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Cells or tissue sections containing EFdA-incorporated DNA

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail:

    • Fluorescent azide (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Cell/Tissue Preparation:

    • Culture cells on coverslips or prepare tissue sections.

    • Treat with EFdA for the desired time to allow for incorporation.

    • Fix the samples with paraformaldehyde and then permeabilize with Triton X-100.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use by adding the copper(II) sulfate and sodium ascorbate to a solution containing the fluorescent azide.

    • Incubate the fixed and permeabilized samples with the click reaction cocktail in the dark.

  • Washing and Counterstaining:

    • Wash the samples thoroughly with PBS to remove unreacted components.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips or tissue sections on microscope slides.

    • Visualize the fluorescent signal using a fluorescence microscope. The fluorescent signal will co-localize with the nuclear counterstain in cells that have incorporated EFdA.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

EFdA_Mechanism cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of DNA Synthesis EFdA EFdA (extracellular) EFdA_intra EFdA (intracellular) EFdA->EFdA_intra Transport EFdA_MP EFdA-MP EFdA_intra->EFdA_MP Phosphorylation EFdA_DP EFdA-DP EFdA_MP->EFdA_DP Phosphorylation EFdA_TP EFdA-TP (active form) EFdA_DP->EFdA_TP Phosphorylation RT Reverse Transcriptase EFdA_TP->RT Incorporation EFdA-MP Incorporation RT->Incorporation DNA Primer-Template DNA DNA->RT Elongation Elongation Incorporation->Elongation Slow Termination Delayed Chain Termination & Translocation Inhibition Elongation->Termination

Caption: Mechanism of action of EFdA.

Detection_Workflow cluster_kinetics Pre-Steady-State Kinetics cluster_ms LC-MS/MS cluster_click Click Chemistry (Prospective) k1 Prepare Polymerase & Radiolabeled DNA k2 Rapid Quench-Flow Reaction with EFdA-TP k1->k2 k3 PAGE Separation k2->k3 k4 Phosphorimaging & Quantification k3->k4 k5 Determine k_pol and K_d k4->k5 m1 Extract Genomic DNA m2 Enzymatic Digestion to Nucleosides m1->m2 m3 LC Separation m2->m3 m4 MS/MS Detection m3->m4 m5 Quantify EFdA m4->m5 c1 Cell/Tissue Fixation & Permeabilization c2 CuAAC Reaction with Fluorescent Azide c1->c2 c3 Washing & Counterstaining c2->c3 c4 Fluorescence Microscopy c3->c4 c5 Visualize EFdA Incorporation c4->c5 start Start: EFdA-Treated Sample start->k1 start->m1 start->c1

Caption: Experimental workflows for detecting EFdA incorporation.

References

Application Notes and Protocols for 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Extensive literature review reveals that 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (also known as Ed-F-Ado or EFdA) is a highly potent nucleoside reverse transcriptase inhibitor (NRTI) primarily investigated for its efficacy against the Human Immunodeficiency Virus (HIV). To date, there is a notable absence of published research specifically detailing the use of Ed-F-Ado in the context of cancer drug resistance. The information provided herein is based on its known mechanism as a nucleoside analog and general principles of cancer drug resistance research. The protocols and conceptual pathways are intended to serve as a foundational guide for researchers interested in exploring the potential of Ed-F-Ado in oncology.

Introduction to 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-F-Ado)

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine is a synthetic nucleoside analog with a unique structural modification—an ethynyl group at the 4' position of the deoxyribose sugar. This modification is key to its potent inhibition of HIV-1 reverse transcriptase.[1][2] As a nucleoside analog, Ed-F-Ado requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural deoxynucleotide triphosphate (dATP) for incorporation into newly synthesized DNA. Upon incorporation, it leads to chain termination, thus halting viral replication.

While its primary application has been in virology, the fundamental mechanism of disrupting DNA synthesis presents a theoretical avenue for investigation in cancer therapy, where uncontrolled cell proliferation is a hallmark.

Hypothetical Mechanism of Action in Cancer and Drug Resistance

The primary mechanism of action of Ed-F-Ado in retroviruses is the inhibition of reverse transcriptase.[1] Since cancer cells do not typically rely on reverse transcriptase for their proliferation, the anti-cancer potential of Ed-F-Ado, if any, would likely stem from its interaction with other cellular enzymes involved in DNA synthesis. A plausible, yet unproven, target is Ribonucleotide Reductase (RNR) .

RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The inhibition of RNR can lead to a depletion of the deoxyribonucleotide pool, thereby stalling DNA replication and inducing cell cycle arrest and apoptosis. Several nucleoside analogs have been shown to inhibit RNR. If Ed-F-Ado or its phosphorylated metabolites can inhibit RNR, it could exert a cytotoxic effect on rapidly dividing cancer cells.

Drug resistance to nucleoside analogs in cancer can arise from several mechanisms, including:

  • Altered Drug Transport: Decreased expression or function of nucleoside transporters, leading to reduced intracellular drug concentration.

  • Deficient Drug Activation: Reduced activity of deoxyribonucleoside kinases responsible for the initial phosphorylation step.

  • Increased Drug Inactivation: Upregulation of enzymes that deaminate or otherwise catabolize the nucleoside analog.

  • Target Alterations: Mutations in the target enzyme (e.g., RNR) that reduce its affinity for the inhibitor.

  • Upregulation of DNA Repair Pathways: Enhanced DNA repair mechanisms that can cope with the DNA damage induced by the drug.

Below is a conceptual signaling pathway illustrating how a nucleoside analog might exert its effects and how resistance could develop.

Conceptual Signaling Pathway for a Nucleoside Analog in Cancer cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ed-F-Ado_ext Ed-F-Ado Ed-F-Ado_int Ed-F-Ado Ed-F-Ado_ext->Ed-F-Ado_int Nucleoside Transporter Ed-F-Ado-TP Ed-F-Ado-TP (Active Form) Ed-F-Ado_int->Ed-F-Ado-TP Phosphorylation (Kinases) RNR Ribonucleotide Reductase (RNR) Ed-F-Ado-TP->RNR Inhibition (Hypothetical) DNA_Polymerase DNA Polymerase Ed-F-Ado-TP->DNA_Polymerase Competitive Inhibition dNTPs dNTP Pool dNTPs->DNA_Polymerase RNR->dNTPs DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Inhibition Resistance Drug Resistance Mechanisms Resistance->Ed-F-Ado_int Decreased Uptake Resistance->Ed-F-Ado-TP Decreased Activation Resistance->RNR Target Mutation

Caption: Hypothetical mechanism of Ed-F-Ado in cancer and potential resistance pathways.

Experimental Protocols

The following are generalized protocols for the initial investigation of a novel compound like Ed-F-Ado in cancer drug resistance studies.

Cell Viability and Cytotoxicity Assay

This protocol determines the concentration of Ed-F-Ado that inhibits 50% of cell growth (IC50).

Materials:

  • Cancer cell lines (e.g., a panel of breast, lung, colon cancer lines, including drug-sensitive and drug-resistant pairs)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Ed-F-Ado stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of Ed-F-Ado in complete culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the Ed-F-Ado dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Development of Drug-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to Ed-F-Ado.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Ed-F-Ado

  • Culture flasks (T25, T75)

Procedure:

  • Culture the parental cancer cell line in a T25 flask with a low concentration of Ed-F-Ado (e.g., the IC20 concentration determined from the viability assay).

  • When the cells reach 80-90% confluency, subculture them into a new flask with a slightly increased concentration of Ed-F-Ado.

  • Continue this process of stepwise dose escalation over several months.

  • Monitor the cell population for signs of recovery and stable growth at higher drug concentrations.

  • Once the cells can proliferate steadily at a significantly higher concentration of Ed-F-Ado (e.g., 10-fold the initial IC50), the resistant cell line is established.

  • Periodically confirm the resistance phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.

  • Cryopreserve aliquots of the resistant cell line at various passages.

The workflow for developing and characterizing a drug-resistant cell line is depicted below.

Workflow for Developing Drug-Resistant Cell Lines Start Parental Cancer Cell Line Expose Continuous Exposure to Increasing Concentrations of Ed-F-Ado Start->Expose Select Selection of Resistant Population Expose->Select Select->Expose Sensitive cells are eliminated Expand Expansion of Resistant Clones Select->Expand Resistant cells survive and proliferate Characterize Characterization of Resistant Phenotype (IC50, -omics analysis) Expand->Characterize End Established Resistant Cell Line Characterize->End

Caption: A stepwise workflow for the in vitro development of drug resistance.

Quantitative Data Presentation

As no specific data for Ed-F-Ado in cancer drug resistance is available, the following tables are templates for how such data, once generated, should be presented.

Table 1: Cytotoxicity of Ed-F-Ado in a Panel of Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) ± SD
MCF-7 Breast Data to be generated
MDA-MB-231 Breast Data to be generated
A549 Lung Data to be generated

| HCT116 | Colon | Data to be generated |

Table 2: Comparison of Ed-F-Ado IC50 in Parental and Resistant Cell Lines

Cell Line IC50 (µM) ± SD Fold Resistance
A549 (Parental) Data to be generated 1

| A549-EdFR (Resistant) | Data to be generated | Calculate based on data |

Conclusion and Future Directions

While 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine is a well-characterized anti-HIV agent, its potential in cancer therapy, particularly in overcoming drug resistance, remains an unexplored field. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate its efficacy and mechanism of action in cancer cells. Future studies should focus on screening Ed-F-Ado against a broad panel of cancer cell lines, elucidating its molecular targets (such as RNR), and understanding the mechanisms by which cancer cells might develop resistance to this compound. Such research will be crucial in determining if Ed-F-Ado can be repurposed as a novel anti-cancer therapeutic.

References

Application of Fluorinated Nucleosides in Antiviral Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nucleosides represent a cornerstone in the development of antiviral therapeutics. The strategic incorporation of fluorine atoms into the nucleoside scaffold can significantly enhance metabolic stability, binding affinity to viral enzymes, and overall antiviral potency. This has led to the successful development of several FDA-approved drugs for treating a range of viral infections, including HIV, HBV, HCV, and influenza. These compounds typically act as chain terminators or inhibitors of viral polymerases, effectively halting viral replication. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the discovery and development of novel fluorinated nucleoside antivirals.

Data Presentation: Antiviral Activity of Key Fluorinated Nucleosides

The following tables summarize the in vitro antiviral activity and cytotoxicity of selected fluorinated nucleosides against various viruses. This data is crucial for comparing the potency and therapeutic index of different compounds.

Table 1: Anti-HIV Activity of Fluorinated Nucleosides

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Emtricitabine (FTC)HIV-1 (Wild-type)MT-20.0013> 200> 153,846
4’-Ethynyl-2-fluoro-2’-deoxyadenosine (EFdA)HIV-1 (Wild-type)MT-20.00035.518,333

Table 2: Anti-HBV Activity of Fluorinated Nucleosides

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Clevudine (L-FMAU)HepG2 2.2.150.01> 100> 10,000
Emtricitabine (FTC)HepG2 2.2.150.01> 100> 10,000

Table 3: Anti-HCV Activity of Fluorinated Nucleosides

CompoundReplicon SystemEC50 (µM)CC50 (µM)Selectivity Index (SI)
Sofosbuvir (GS-7977)Genotype 1b0.094> 100> 1,064
2'-Deoxy-2'-fluorocytidine (2'-FdC)Genotype 1b0.5> 100> 200

Table 4: Broad-Spectrum Antiviral Activity of Favipiravir (T-705)

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCK0.15> 1000> 6,667
Ebola VirusVero E610.3> 1000> 97
SARS-CoV-2Vero E661.88> 400> 6.46

Mechanism of Action: Viral Polymerase Inhibition

The primary mechanism of action for most fluorinated nucleoside antivirals is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase. After entering the host cell, the nucleoside analog is phosphorylated to its active triphosphate form. This triphosphate analog then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain. Once incorporated, the fluorinated nucleoside can either terminate chain elongation due to the absence of a 3'-hydroxyl group or, in some cases, induce lethal mutagenesis, leading to a non-viable viral genome.

Viral_Polymerase_Inhibition cluster_cell Host Cell cluster_virus Viral Replication FN Fluorinated Nucleoside FN_P FN-Monophosphate FN->FN_P Host Kinase FN_PP FN-Diphosphate FN_P->FN_PP Host Kinase FN_PPP FN-Triphosphate (Active Form) FN_PP->FN_PPP Host Kinase Viral_Polymerase Viral RNA/DNA Polymerase FN_PPP->Viral_Polymerase Competes with natural NTPs Growing_Chain Growing Viral RNA/DNA Chain Viral_Polymerase->Growing_Chain Incorporation Viral_Genome Viral RNA/DNA Template Viral_Genome->Viral_Polymerase Termination Chain Termination Growing_Chain->Termination caption Mechanism of Viral Polymerase Inhibition

Caption: General mechanism of action for fluorinated nucleoside antivirals.

Experimental Protocols

Synthesis of 2'-Deoxy-2'-fluoro-arabinofuranosylcytosine (2'-F-ara-C)

This protocol outlines a general method for the synthesis of a key fluorinated nucleoside intermediate.

Materials:

  • 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM)

  • Silylated cytosine

  • 1,2-Dichloroethane

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Methanolic ammonia

  • Silica gel for column chromatography

Procedure:

  • Fluorination: Dissolve 1,3,5-tri-O-benzoyl-α-D-ribofuranose in anhydrous DCM and cool to 0°C. Add DAST dropwise and stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Purify the crude product by silica gel chromatography to obtain 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose.

  • Glycosylation: Suspend silylated cytosine in anhydrous 1,2-dichloroethane. Add the fluorinated sugar from the previous step, followed by TMSOTf. Heat the mixture to reflux and monitor the reaction by TLC. After completion, cool the reaction and dilute with DCM. Wash with saturated sodium bicarbonate solution and brine. Purify the crude product by silica gel chromatography.

  • Deprotection: Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature overnight. Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel chromatography to yield 2'-F-ara-C.

Synthesis_Workflow Start 1,3,5-Tri-O-benzoyl-α-D-ribofuranose Fluorination Fluorination with DAST Start->Fluorination Glycosylation Glycosylation with Silylated Cytosine Fluorination->Glycosylation Deprotection Deprotection with Methanolic Ammonia Glycosylation->Deprotection Purification Silica Gel Chromatography Deprotection->Purification Final_Product 2'-F-ara-C Purification->Final_Product caption Synthesis Workflow for 2'-F-ara-C

Caption: A simplified workflow for the synthesis of 2'-F-ara-C.

In Vitro Antiviral Activity Assay: Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well plates

  • Virus stock of known titer

  • Test compound stock solution

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

  • Overlay medium (e.g., 1.2% methylcellulose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect with virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the different dilutions of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add the overlay medium to each well and incubate at 37°C in a CO2 incubator until visible plaques are formed (typically 2-3 days).

  • Staining: Remove the overlay medium and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: MTT Assay

This assay measures the concentration of a compound that reduces the viability of host cells by 50% (CC50).

Materials:

  • Confluent monolayer of host cells in a 96-well plate

  • Test compound stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a cell control (no compound).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral_Testing_Workflow cluster_antiviral Antiviral Assay (Plaque Reduction) cluster_cytotoxicity Cytotoxicity Assay (MTT) A_Start Seed Cells (6-well) A_Infect Infect with Virus A_Start->A_Infect A_Treat Treat with Compound Dilutions A_Infect->A_Treat A_Overlay Add Overlay Medium A_Treat->A_Overlay A_Incubate Incubate (2-3 days) A_Overlay->A_Incubate A_Stain Stain with Crystal Violet A_Incubate->A_Stain A_Count Count Plaques A_Stain->A_Count A_EC50 Calculate EC50 A_Count->A_EC50 SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) A_EC50->SI_Calc C_Start Seed Cells (96-well) C_Treat Treat with Compound Dilutions C_Start->C_Treat C_Incubate Incubate (48-72 hours) C_Treat->C_Incubate C_MTT Add MTT Reagent C_Incubate->C_MTT C_Solubilize Solubilize Formazan C_MTT->C_Solubilize C_Read Read Absorbance C_Solubilize->C_Read C_CC50 Calculate CC50 C_Read->C_CC50 C_CC50->SI_Calc caption Experimental Workflow for Antiviral and Cytotoxicity Testing

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Troubleshooting & Optimization

Technical Support Center: Solubility of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine in their experiments. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine in aqueous buffers for my in vitro assays. What are the first steps I should take?

A1: Start by assessing the pH of your buffer. The solubility of nucleoside analogs can be significantly influenced by pH. Since 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine contains an adenosine base, its solubility is likely to be pH-dependent. We recommend performing a simple pH-solubility screen. Prepare small aliquots of your compound and attempt to dissolve them in buffers of varying pH (e.g., pH 5.0, 6.0, 7.0, and 7.4). Visual inspection for particulates can provide a preliminary indication of improved solubility. For a more quantitative approach, please refer to the detailed Experimental Protocol for pH-Dependent Solubility Profiling .

Q2: I have tried adjusting the pH, but the solubility is still insufficient. What is the next logical step?

A2: If pH adjustment alone is not effective, the use of co-solvents is a common and effective strategy. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent. Common biocompatible co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It is crucial to determine the maximum tolerable co-solvent concentration for your specific experimental system (e.g., cell-based assays) as high concentrations can be cytotoxic. A systematic approach to evaluating co-solvents is outlined in the Experimental Protocol for Co-solvent Solubility Enhancement .

Q3: Are there other methods to improve the aqueous solubility of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine without using organic co-solvents?

A3: Yes, complexation with cyclodextrins is an excellent alternative for improving aqueous solubility. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like likely 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, forming a soluble inclusion complex. Various types of cyclodextrins are available, with hydroxypropyl-β-cyclodextrin (HP-β-CD) being a common choice in pharmaceutical formulations due to its high water solubility and low toxicity. For guidance on this method, please see the Experimental Protocol for Cyclodextrin-Mediated Solubility Enhancement .

Q4: How do I prepare a stock solution of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine?

A4: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. It is important to ensure that the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Q5: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A5: This is a common issue when diluting a drug from an organic solvent into an aqueous medium. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound if your experimental design allows.

  • Increase the co-solvent concentration in the final medium: If your experiment can tolerate it, a slightly higher percentage of the co-solvent in the final aqueous solution may keep the compound dissolved.

  • Use a different dilution method: Instead of adding the stock solution directly to the bulk of the aqueous buffer, try adding the buffer to the stock solution gradually while vortexing.

  • Consider pre-complexation with cyclodextrins: If using cyclodextrins, pre-forming the complex before dilution into the final medium can significantly improve solubility and prevent precipitation.

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution Over Time
Potential Cause Troubleshooting Steps
Supersaturated Solution The initial dissolution may have formed a temporary supersaturated state. Try preparing the solution at a slightly lower concentration.
Temperature Effects Solubility can be temperature-dependent. If the solution was prepared at a higher temperature and then cooled, the compound may precipitate. Ensure all solutions are prepared and stored at a constant, appropriate temperature.
pH Shift The pH of the solution may have changed over time (e.g., due to CO2 absorption from the air in poorly buffered solutions). Verify the pH of the solution and use a more robust buffer system if necessary.
Instability of the Compound While 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine is reported to be stable in plasma, extreme pH or temperature conditions could potentially lead to degradation and precipitation of less soluble byproducts. Assess the stability of your compound under your specific experimental conditions.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Incomplete Dissolution If the compound is not fully dissolved, the actual concentration in solution will be lower than intended and variable between experiments. Always ensure complete dissolution before use. It may be necessary to filter the solution through a 0.22 µm filter to remove any undissolved particles.
Precipitation in Assay Medium The compound may be soluble in the initial buffer but precipitate upon addition to the complex biological medium (e.g., cell culture media containing proteins). Visually inspect your assay plates for any signs of precipitation. Consider using a formulation with co-solvents or cyclodextrins to maintain solubility in the assay medium.
Interaction with Assay Components The compound may be binding to plasticware or other components of your assay system, reducing its effective concentration. Using low-binding plates and tubes can help mitigate this issue.

Quantitative Data Summary

Solvent/System Typical Starting Concentration for Screening Notes
Aqueous Buffers (pH 5.0 - 7.4) 1 µM - 1 mMSolubility is expected to be pH-dependent.
DMSO > 50 mMGenerally a good solvent for creating high-concentration stock solutions.
Ethanol 1 - 10 mMA common co-solvent.
Polyethylene Glycol 400 (PEG400) 1 - 20 mMA viscous co-solvent that can improve solubility and stability.
Aqueous HP-β-CD (2-10% w/v) 10 µM - 5 mMThe concentration of cyclodextrin can be varied to achieve the desired solubility.

Experimental Protocols

Experimental Protocol for pH-Dependent Solubility Profiling

Objective: To determine the aqueous solubility of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine as a function of pH.

Materials:

  • 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (solid)

  • Buffers of varying pH (e.g., 0.1 M citrate for pH 5.0, 0.1 M phosphate for pH 6.0, 7.0, and 7.4)

  • Microcentrifuge tubes

  • Orbital shaker

  • Spectrophotometer or HPLC system for concentration analysis

Methodology:

  • Add an excess amount of solid 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine to a series of microcentrifuge tubes.

  • Add a fixed volume (e.g., 1 mL) of each buffer to the respective tubes.

  • Securely cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the tubes to confirm the presence of undissolved solid.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Experimental Protocol for Co-solvent Solubility Enhancement

Objective: To evaluate the effect of different co-solvents on the solubility of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine.

Materials:

  • 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (solid)

  • Aqueous buffer at a fixed pH (e.g., pH 7.4 phosphate buffer)

  • Co-solvents: DMSO, Ethanol, PEG400

  • Microcentrifuge tubes

  • Orbital shaker

  • Analytical instrumentation (Spectrophotometer or HPLC)

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, and 20% v/v of DMSO in pH 7.4 buffer).

  • Add an excess amount of solid 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine to microcentrifuge tubes.

  • Add a fixed volume (e.g., 1 mL) of each co-solvent/buffer mixture to the respective tubes.

  • Follow steps 3-8 from the Experimental Protocol for pH-Dependent Solubility Profiling .

  • Plot the measured solubility against the percentage of the co-solvent.

Experimental Protocol for Cyclodextrin-Mediated Solubility Enhancement

Objective: To determine the enhancement in aqueous solubility of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine by complexation with a cyclodextrin.

Materials:

  • 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., pH 7.4 phosphate buffer)

  • Microcentrifuge tubes

  • Orbital shaker

  • Analytical instrumentation (Spectrophotometer or HPLC)

Methodology:

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0%, 1%, 2%, 5%, and 10% w/v) in the chosen buffer.

  • Add an excess amount of solid 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine to microcentrifuge tubes.

  • Add a fixed volume (e.g., 1 mL) of each HP-β-CD solution to the respective tubes.

  • Follow steps 3-8 from the Experimental Protocol for pH-Dependent Solubility Profiling .

  • Plot the measured solubility of the compound against the concentration of HP-β-CD. This is known as a phase solubility diagram.

Visualizations

experimental_workflow cluster_start Initial Problem cluster_strategy Solubility Enhancement Strategies cluster_outcome Desired Outcome start Poor Solubility of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine ph_adjustment pH Adjustment start->ph_adjustment Attempt First co_solvents Co-solvents ph_adjustment->co_solvents If Insufficient end Soluble Compound for Experiments ph_adjustment->end If Successful cyclodextrins Cyclodextrin Complexation co_solvents->cyclodextrins If Insufficient or Incompatible co_solvents->end If Successful cyclodextrins->end If Successful

Caption: Logical workflow for troubleshooting solubility issues.

signaling_pathway cluster_protocol Solubility Determination Protocol add_excess 1. Add excess compound to solvent equilibrate 2. Equilibrate (e.g., 24-48h shaking) add_excess->equilibrate separate 3. Separate solid and liquid (centrifuge/filter) equilibrate->separate analyze 4. Analyze supernatant concentration separate->analyze result Equilibrium Solubility analyze->result

reducing cytotoxicity of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-F-Ado). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cytotoxicity of Ed-F-Ado in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of Ed-F-Ado in most cell lines?

A1: 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine is a highly potent anti-HIV nucleoside reverse transcriptase inhibitor (NRTI) that generally exhibits a favorable safety profile with low cytotoxicity in many cell lines.[1][2][3] A close analog, 4'-ethynyl-2-fluoroadenosine, has been reported to have a 50% cytotoxic concentration (CC50) of greater than 100 μM.[4] However, the cytotoxicity of NRTIs can be cell-type specific.

Q2: What is the primary mechanism of Ed-F-Ado-induced cytotoxicity?

A2: The principal off-target effect of many nucleoside analogs, including Ed-F-Ado, is the inhibition of human mitochondrial DNA polymerase γ (Pol γ). This inhibition can lead to the depletion of mitochondrial DNA (mtDNA), resulting in mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, cell death.

Q3: My experiments are showing higher-than-expected cytotoxicity with Ed-F-Ado. What are the potential causes?

A3: Several factors could contribute to increased cytotoxicity:

  • Cell Line Sensitivity: Some cell lines may have lower endogenous levels of deoxycytidine or higher expression of deoxycytidine kinase, making them more susceptible to Ed-F-Ado.

  • High Proliferative Rate: Rapidly dividing cells may be more sensitive to disruptions in DNA synthesis.

  • Mitochondrial Health: Cell lines with pre-existing mitochondrial stress may be more vulnerable to the effects of Pol γ inhibition.

  • Drug Concentration and Exposure Time: Extended exposure or high concentrations of Ed-F-Ado can exacerbate cytotoxic effects.

Q4: Are there any known ways to reduce the cytotoxicity of Ed-F-Ado in my cell culture experiments?

A4: Yes. Since Ed-F-Ado is activated by deoxycytidine kinase (dCK), co-treatment with deoxycytidine can competitively inhibit the phosphorylation of Ed-F-Ado, thereby reducing its cytotoxic effects. This approach has been shown to preferentially protect normal cells over leukemic cells from the toxicity of other nucleoside analogs.[5]

Troubleshooting Guide

Issue 1: High Levels of Cell Death Observed in Culture

Symptoms:

  • Reduced cell viability in Ed-F-Ado-treated wells compared to controls in an MTT or similar assay.

  • Visible morphological changes indicative of apoptosis or necrosis (e.g., cell shrinkage, blebbing, detachment).

Possible Cause:

  • Inhibition of mitochondrial DNA polymerase γ (Pol γ) by Ed-F-Ado is leading to mitochondrial dysfunction and apoptosis.

Troubleshooting Steps:

  • Confirm Cytotoxicity: Perform a dose-response experiment to determine the CC50 of Ed-F-Ado in your specific cell line.

  • Deoxycytidine Co-treatment: Culture cells with a 10- to 100-fold excess of deoxycytidine in addition to Ed-F-Ado. This can help to competitively reduce the activation of Ed-F-Ado.

  • Optimize Drug Concentration and Exposure: Reduce the concentration of Ed-F-Ado or the duration of treatment to the minimum required for the desired experimental effect.

  • Assess Mitochondrial Health: Measure mitochondrial DNA copy number via qPCR to determine if Ed-F-Ado is causing mtDNA depletion.

Issue 2: Sub-lethal Stress Responses Observed

Symptoms:

  • Changes in cellular metabolism (e.g., increased lactate production).

  • Activation of cellular stress pathways (e.g., AMPK, integrated stress response).

  • Decreased proliferative capacity without widespread cell death.

Possible Cause:

  • Mitochondrial dysfunction is triggering cellular stress responses aimed at restoring homeostasis.

Troubleshooting Steps:

  • Monitor Stress Pathways: Use Western blotting or other methods to assess the activation of key stress response proteins like phosphorylated AMPK and ATF4.

  • Measure Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent dye (e.g., TMRE) or measure cellular ATP levels.

  • Consider Antioxidants: If increased reactive oxygen species (ROS) are suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) may alleviate some of the stress.

Data Presentation

Table 1: Cytotoxicity of Ed-F-Ado and Related Compounds in Various Cell Lines

CompoundCell LineAssayCC50 (µM)Selectivity Index (CC50/EC50)
4'-Ethynyl-2-fluoroadenosine-->100-
4'-E-dAMT-4MTT1.631,630
4'-E-dDAPMT-4MTT>10>2,600
4'-E-dGMT-4MTT1.83458

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To quantify the cytotoxicity of Ed-F-Ado.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • Ed-F-Ado stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Prepare serial dilutions of Ed-F-Ado in complete medium.

  • Remove the medium from the cells and add 100 µL of the Ed-F-Ado dilutions to the appropriate wells. Include untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium without disturbing the crystals.

  • Add 100 µL of DMSO to each well and gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the CC50 value.

Protocol 2: Quantitative PCR (qPCR) for Mitochondrial DNA (mtDNA) Copy Number

Objective: To determine if Ed-F-Ado treatment leads to mtDNA depletion.

Materials:

  • DNA extraction kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., B2M)

Procedure:

  • Culture cells with and without Ed-F-Ado for the desired time.

  • Harvest cells and extract total DNA.

  • Dilute DNA samples to a concentration of approximately 1 ng/µL.

  • Prepare two separate qPCR reactions for each sample: one with mitochondrial gene primers and one with nuclear gene primers.

  • Perform qPCR with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Determine the Ct values for the mitochondrial (mtCt) and nuclear (nCt) genes for each sample.

  • Calculate the ΔCt for each sample: ΔCt = nCt - mtCt.

  • The relative mtDNA copy number can be calculated as 2 x 2^ΔCt.

  • Compare the relative mtDNA copy number between treated and untreated samples.

Visualizations

Cytotoxicity_Workflow cluster_experiment Experimental Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Potential Outcomes High_Cytotoxicity High Cytotoxicity Observed (e.g., low viability in MTT assay) Dose_Response 1. Confirm CC50 with Dose-Response Curve High_Cytotoxicity->Dose_Response Start Troubleshooting Deoxycytidine 2. Co-treat with Deoxycytidine (dC) Dose_Response->Deoxycytidine Optimize 3. Optimize Concentration and Exposure Time Deoxycytidine->Optimize Assess_mtDNA 4. Assess mtDNA Depletion (qPCR) Optimize->Assess_mtDNA Reduced_Toxicity Reduced Cytotoxicity Assess_mtDNA->Reduced_Toxicity If dC or optimization works No_Change Cytotoxicity Persists Assess_mtDNA->No_Change If cytotoxicity remains

Caption: A troubleshooting workflow for addressing high cytotoxicity.

Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cell_response Cellular Response EdFAdo Ed-F-Ado PolG Polymerase γ (Pol γ) EdFAdo->PolG Inhibits mtDNA_Depletion mtDNA Depletion PolG->mtDNA_Depletion Leads to Mito_Dysfunction Mitochondrial Dysfunction (Reduced ATP, Increased ROS) mtDNA_Depletion->Mito_Dysfunction AMPK AMPK Activation Mito_Dysfunction->AMPK Stress_Response Integrated Stress Response (ATF4 activation) Mito_Dysfunction->Stress_Response Apoptosis Apoptosis (Caspase Activation) Mito_Dysfunction->Apoptosis Severe Stress AMPK->Stress_Response Contributes to

Caption: Signaling pathway of Ed-F-Ado-induced cytotoxicity.

References

Technical Support Center: Synthesis of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-2-F-Ado)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-2-F-Ado).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of Ed-2-F-Ado, providing potential causes and recommended solutions.

FAQ 1: What is a typical overall yield for the synthesis of Ed-2-F-Ado?

The overall yield for the multi-step synthesis of Ed-2-F-Ado can vary significantly based on the specific synthetic route, optimization of reaction conditions, and purification methods. Reported yields for analogous 4'-C-ethynyl nucleosides suggest that an overall yield in the range of 10-20% is a reasonable expectation.[1][2] Low yields in specific steps, particularly the glycosylation and ethynylation, can significantly impact the final output.

FAQ 2: I am observing a low yield in the Vorbrüggen glycosylation step. What are the potential causes and how can I improve it?

Low yields in the Vorbrüggen glycosylation of 2-fluoroadenine with a protected sugar moiety are a common challenge. Several factors can contribute to this issue:

  • Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the silylating agent and the activated sugar intermediate.

  • Inefficient Silylation: Incomplete silylation of the 2-fluoroadenine base reduces its nucleophilicity and solubility.

  • Lewis Acid Activity: The activity of the Lewis acid (e.g., TMSOTf, SnCl₄) is crucial for the activation of the sugar donor.

  • Anomer Formation: Formation of the undesired α-anomer in addition to the desired β-anomer is a common side reaction that can lower the yield of the target product.[3]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.[4]

Troubleshooting Flowchart for Low Glycosylation Yield ```dot graph TroubleshootingGlycosylation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Glycosylation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMoisture [label="Check for Moisture\n(Anhydrous solvents & reagents?)"]; CheckSilylation [label="Verify Silylation Efficiency\n(NMR or TLC analysis?)"]; OptimizeLewisAcid [label="Optimize Lewis Acid\n(Concentration, type, age?)"]; AnalyzeAnomers [label="Analyze Anomer Ratio\n(HPLC or NMR?)"]; OptimizeSolvent [label="Consider Alternative Solvents\n(e.g., DCE instead of ACN)"]; Solution [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckMoisture; CheckMoisture -> CheckSilylation [label="Dry conditions confirmed"]; CheckSilylation -> OptimizeLewisAcid [label="Silylation complete"]; OptimizeLewisAcid -> AnalyzeAnomers [label="Lewis acid optimized"]; AnalyzeAnomers -> OptimizeSolvent [label="Anomer ratio unfavorable"]; OptimizeSolvent -> Solution; AnalyzeAnomers -> Solution [label="Anomer ratio acceptable, \nother factors optimized"]; }``` Caption: Troubleshooting workflow for low Vorbrüggen glycosylation yield.

Troubleshooting Table for Vorbrüggen Glycosylation

Problem Potential Cause Recommended Solution
Low reaction conversionPresence of moistureEnsure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Incomplete silylation of the nucleobaseUse an excess of the silylating agent (e.g., BSA, HMDS). Increase the reaction time or temperature for the silylation step. Confirm silylation by NMR or by quenching a small aliquot and analyzing by TLC.
Inactive Lewis acidUse a fresh bottle of the Lewis acid. Titrate the Lewis acid to determine its activity.
Formation of α-anomerReaction conditions favor the α-anomerScreen different Lewis acids and solvents. Lowering the reaction temperature may improve β-selectivity. In some cases, the α-anomer can be anomerized to the β-anomer under thermodynamic conditions.
Byproduct formationReaction with solventIn acetonitrile (ACN), the solvent can sometimes participate in the reaction, leading to byproducts. Consider using a non-participating solvent like 1,2-dichloroethane (DCE).
FAQ 3: The introduction of the 4'-C-ethynyl group is inefficient. How can I optimize the Sonogashira coupling reaction?

The Sonogashira coupling is a common method for introducing the ethynyl group at the 4'-position. Low yields can be attributed to several factors:

  • Catalyst Deactivation: The palladium and copper catalysts can be sensitive to air and impurities.

  • Ligand Choice: The phosphine ligand plays a critical role in the catalytic cycle.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.

  • Incomplete Deprotection of the Alkyne: If a silyl-protected alkyne is used, incomplete deprotection will lead to a lower yield of the desired product.

Troubleshooting Table for Sonogashira Coupling

Problem Potential Cause Recommended Solution
Low or no product formationInactive catalystUse fresh catalysts (Pd and Cu salts). Degas the solvent and reaction mixture thoroughly to remove oxygen.
Inappropriate ligandScreen different phosphine ligands. The steric and electronic properties of the ligand can influence the reaction outcome.
Unsuitable base or solventTriethylamine or diisopropylethylamine are commonly used bases. Aprotic polar solvents like THF or DMF are often effective.
Formation of side productsHomocoupling of the alkyne (Glaser coupling)Ensure an oxygen-free environment. Add the alkyne slowly to the reaction mixture.
Decomposition of starting materialLower the reaction temperature. Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times.
FAQ 4: I am having difficulty with the purification of the final product. What are the recommended methods?

Purification of Ed-2-F-Ado can be challenging due to its polarity and potential for co-elution with related impurities.

  • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is often the most effective method for obtaining high-purity Ed-2-F-Ado. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

General Purification Workflow

PurificationWorkflow Start Crude Product SilicaFlash Silica Gel Flash Chromatography (Initial purification) Start->SilicaFlash RP_HPLC Reversed-Phase HPLC (High-resolution separation) SilicaFlash->RP_HPLC FractionAnalysis Analyze Fractions (TLC, HPLC, NMR) RP_HPLC->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Purity confirmed Lyophilization Lyophilization or Evaporation Pooling->Lyophilization FinalProduct Pure Ed-2-F-Ado Lyophilization->FinalProduct

Caption: A general workflow for the purification of Ed-2-F-Ado.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of Ed-2-F-Ado, based on literature procedures for analogous compounds. R[2]esearchers should adapt these protocols to their specific starting materials and equipment.

Protocol 1: Vorbrüggen Glycosylation of 2-Fluoroadenine
  • Silylation of 2-Fluoroadenine: In a flame-dried flask under an argon atmosphere, suspend 2-fluoroadenine in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the solution becomes clear.

  • Glycosylation: Cool the solution to room temperature. In a separate flame-dried flask, dissolve the protected 1-bromo-2-deoxy-2-fluoro-ribofuranose in anhydrous acetonitrile. Add a Lewis acid (e.g., TMSOTf) dropwise at 0 °C. To this solution, add the silylated 2-fluoroadenine solution via cannula.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Introduction of the 4'-C-Ethynyl Group (Sonogashira Coupling)
  • Reaction Setup: In a Schlenk flask, dissolve the 4'-iodo-nucleoside intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI) in a mixture of anhydrous THF and triethylamine.

  • Addition of Alkyne: Bubble argon through the solution for 15-20 minutes to remove any dissolved oxygen. Add ethynyltrimethylsilane and stir the reaction at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Once complete, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Deprotection and Purification: Dissolve the residue in THF and treat with a fluoride source (e.g., TBAF) to remove the trimethylsilyl protecting group. Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction yields for key steps in the synthesis of 4'-C-ethynyl nucleoside analogs, providing a benchmark for researchers.

Reaction Step Reactants Conditions Reported Yield (%) Reference
GlycosylationSilylated pyrimidine, bromo sugarTMSOTf, CH₃CN80-85
Deprotection (Benzoyl)Dibenzoylated nucleosideSat. NH₃/MeOH90-97
Ethynylation4'-keto nucleoside, (Me₃SiC≡C)LiTHF, -78 °C~60-70 (for the two steps of ethynyl introduction)Based on similar syntheses
Final DeprotectionProtected Ed-2-F-AdoTBAF, THF>90General expectation

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The synthesis of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine should only be performed by qualified professionals in a properly equipped laboratory. All necessary safety precautions should be taken. The provided protocols and troubleshooting advice may require optimization for specific experimental setups.

References

Technical Support Center: 4'-C-Ethynyl Nucleoside Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4'-C-ethynyl nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4'-C-ethynyl nucleosides?

A1: The main stability challenges for 4'-C-ethynyl nucleosides involve their susceptibility to degradation under certain experimental and storage conditions. Key concerns include:

  • Acid-catalyzed hydrolysis: The glycosidic bond can be labile under acidic conditions, leading to the cleavage of the nucleobase from the sugar moiety.

  • Enzymatic degradation: Nucleosides can be metabolized by various enzymes present in biological matrices, such as plasma. For instance, adenosine analogs can be susceptible to deamination by adenosine deaminase (ADA)[1].

  • pH-dependent degradation: Stability can be significantly influenced by the pH of the solution, with potential for degradation under both acidic and alkaline conditions.

  • Oxidative degradation: Exposure to oxidizing agents can lead to the modification of the nucleoside structure.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.

Q2: How does the 4'-C-ethynyl group influence the stability of nucleosides?

A2: The 4'-C-ethynyl modification can significantly impact the stability of nucleosides. The introduction of this group can enhance stability against certain degradation pathways. For example, in the case of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), the 4'-ethynyl group contributes to its stability against degradation by adenosine deaminase, likely through steric hindrance[1]. Furthermore, modifications at the 4'-position can improve enzymatic and acidic stability by influencing the sugar conformation[2].

Q3: What are the recommended storage conditions for 4'-C-ethynyl nucleoside analogs?

A3: To ensure long-term stability, 4'-C-ethynyl nucleoside analogs should be stored under controlled conditions. General recommendations include:

  • Temperature: Store solid compounds at -20°C or lower for long-term storage. Solutions should be stored in aliquots at -80°C to minimize freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by storing in the dark to prevent photodegradation.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and experimentation with 4'-C-ethynyl nucleosides.

Problem 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a time-course experiment to evaluate the stability of the 4'-C-ethynyl nucleoside in the specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).

    • Analyze by HPLC: Use a stability-indicating HPLC method to quantify the amount of intact compound at different time points.

    • pH and Buffer Effects: Check the pH of the assay medium and consider if buffering components could be contributing to degradation.

    • Enzymatic Degradation: If using serum-containing media, consider the possibility of enzymatic degradation. A plasma stability assay can help assess this.

Problem 2: Loss of compound during sample preparation or analysis.

  • Possible Cause: Degradation due to inappropriate solvent, pH, or temperature.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the chosen solvent for stock solutions (e.g., DMSO) is anhydrous and of high purity. For aqueous solutions, use buffers at a pH where the compound is known to be stable.

    • Temperature Control: Keep samples on ice during preparation and analysis whenever possible to minimize thermal degradation.

    • pH Monitoring: Be mindful of the pH during all steps. Acidic or basic conditions introduced during sample processing can lead to rapid degradation.

    • LC-MS/MS Analysis: Use LC-MS/MS to identify potential degradation products in your samples.

Problem 3: Unexpected peaks in HPLC chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

    • Peak Tracking: Compare the chromatograms of the stressed samples with your experimental sample to identify if the unexpected peaks correspond to known degradants.

    • Mass Spectrometry: Use LC-MS/MS to determine the mass of the unknown peaks and elucidate their structures. This can provide insights into the degradation pathway.

Quantitative Data on Stability

The stability of 4'-C-ethynyl nucleosides can be assessed under various stress conditions. The following table summarizes the acid stability of several 4'-ethynyl nucleoside analogs compared to other nucleoside reverse transcriptase inhibitors (NRTIs).

Table 1: Acid Stability of Selected 4'-Ethynyl Nucleosides

Compound% Remaining after 20 min in 1 N HClReference Compound% Remaining after 20 min in 1 N HCl
4'-E-dC~100%AZT~100%
4'-E-dA~100%ddI<10%
4'-E-dDAP~100%

Data synthesized from a study on the acid stability of 4'-ethynyl nucleosides.

Experimental Protocols

1. Protocol for Assessing Acid Stability

This protocol is adapted from a study evaluating the acid lability of nucleoside analogs.

  • Objective: To determine the stability of a 4'-C-ethynyl nucleoside in a strong acidic environment.

  • Materials:

    • 4'-C-ethynyl nucleoside stock solution (e.g., 10 mM in DMSO)

    • 1 N Hydrochloric acid (HCl)

    • 1 N Sodium hydroxide (NaOH)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

    • pH meter

  • Procedure:

    • Dilute the 4'-C-ethynyl nucleoside stock solution in 1 N HCl to a final concentration suitable for HPLC analysis (e.g., 100 µM).

    • Incubate the solution at room temperature.

    • At specific time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent volume of 1 N NaOH.

    • Analyze the neutralized sample by a validated stability-indicating HPLC method to quantify the remaining parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

2. Protocol for Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a 4'-C-ethynyl nucleoside in plasma.

  • Objective: To evaluate the susceptibility of a 4'-C-ethynyl nucleoside to enzymatic degradation in plasma.

  • Materials:

    • 4'-C-ethynyl nucleoside stock solution

    • Control plasma (e.g., human, rat, mouse)

    • Incubator (37°C)

    • Quenching solution (e.g., acetonitrile with an internal standard)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Pre-warm the plasma to 37°C.

    • Spike the 4'-C-ethynyl nucleoside into the plasma at a final concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

    • Immediately add the aliquot to the quenching solution to stop the enzymatic reaction and precipitate proteins.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound.

    • Determine the percentage of the compound remaining at each time point and calculate the in vitro half-life (t1/2).

Visualizations

Degradation Pathway of a Generic 4'-C-Ethynyl Nucleoside

Potential Degradation Pathways of a 4'-C-Ethynyl Nucleoside A 4'-C-Ethynyl Nucleoside B Acid Hydrolysis A->B Low pH F Enzymatic Degradation (e.g., Deamination) A->F Enzymes (e.g., ADA) H Oxidative Degradation A->H Oxidizing Agents J Photodegradation A->J UV/Vis Light C Glycosidic Bond Cleavage B->C D Free Nucleobase C->D E Modified Sugar C->E G Deaminated Nucleoside F->G I Oxidized Products H->I K Photodegradation Products J->K

Caption: Potential degradation pathways for 4'-C-ethynyl nucleosides.

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow for 4'-C-Ethynyl Nucleoside Stability Start Inconsistent Experimental Results Check_Compound Verify Compound Identity and Purity Start->Check_Compound Assess_Stability Assess Stability in Experimental Matrix Check_Compound->Assess_Stability Degradation_Observed Degradation Observed? Assess_Stability->Degradation_Observed Identify_Cause Identify Cause of Degradation Degradation_Observed->Identify_Cause Yes No_Degradation No Degradation Degradation_Observed->No_Degradation No Acid_Base Acid/Base Hydrolysis Identify_Cause->Acid_Base Enzymatic Enzymatic Degradation Identify_Cause->Enzymatic Oxidation Oxidation Identify_Cause->Oxidation Photo Photodegradation Identify_Cause->Photo Optimize_Conditions Optimize Experimental Conditions Acid_Base->Optimize_Conditions Enzymatic->Optimize_Conditions Oxidation->Optimize_Conditions Photo->Optimize_Conditions Modify_Protocol Modify Protocol (e.g., adjust pH, add inhibitors) Optimize_Conditions->Modify_Protocol End Consistent Results Modify_Protocol->End Forced Degradation Experimental Workflow Start Prepare Stock Solution of 4'-C-Ethynyl Nucleoside Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Stress_Conditions->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Stress_Conditions->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Stress_Conditions->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Stress_Conditions->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Analysis Analyze by Stability-Indicating HPLC-UV/MS Sampling->Analysis Data_Analysis Quantify Parent Compound and Identify Degradants Analysis->Data_Analysis Report Generate Stability Profile and Degradation Pathway Data_Analysis->Report

References

preventing degradation of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as MK-8591.

Frequently Asked Questions (FAQs)

Q1: My EFdA solution appears to have degraded. What are the common causes?

A1: 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine is known to be a highly stable nucleoside analog, particularly resistant to enzymatic degradation by adenosine deaminase, which contributes to its long intracellular half-life.[1][2][3][4] However, like any chemical compound, it is not entirely immune to degradation, especially under harsh experimental conditions. Potential causes for degradation in solution include:

  • Extreme pH: Prolonged exposure to strongly acidic or alkaline conditions can lead to hydrolysis.

  • Oxidizing Agents: The presence of strong oxidizing agents may cause chemical modification.

  • Photodegradation: Although not extensively reported, prolonged exposure to high-intensity UV light could potentially lead to degradation.

  • Improper Storage: Storing the compound in solution at room temperature for extended periods or subjecting it to multiple freeze-thaw cycles can compromise its integrity.

Q2: What are the recommended storage conditions for EFdA in solution?

A2: For optimal stability, it is recommended to prepare fresh solutions of EFdA for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but long-term stability at this temperature should be verified for your specific solvent and concentration.

Q3: I am observing unexpected peaks in my HPLC analysis of an EFdA sample. What could they be?

A3: Unexpected peaks in your chromatogram could be due to several factors:

  • Degradation Products: If the sample has been subjected to stress conditions (e.g., heat, extreme pH), the additional peaks may represent degradation products.

  • Impurities: The unexpected peaks could be impurities from the synthesis of EFdA or contaminants from your experimental setup (e.g., solvent impurities, leachables from plasticware).

  • Excipient Interactions: If you are working with a formulated product, the peaks could arise from interactions between EFdA and the excipients.

To identify the source of these peaks, it is recommended to run a blank (solvent only), a control sample of freshly prepared EFdA, and to perform stress testing on a reference sample to see if the unexpected peaks correspond to degradation products.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation of EFdA stock solution1. Prepare a fresh stock solution of EFdA from a new vial of solid compound. 2. Compare the activity of the new stock solution with the old one in a parallel experiment. 3. If the new stock solution restores activity, discard the old solution and review storage procedures. Aliquot new stock solutions to minimize freeze-thaw cycles.
Incorrect concentration of EFdA solution1. Re-verify the calculations used to prepare the stock and working solutions. 2. Use a validated analytical method, such as HPLC-UV, to confirm the concentration of the EFdA solution.
Interaction with other components in the assay medium1. Investigate potential interactions of EFdA with other compounds or buffers in your experimental system. 2. If possible, simplify the assay medium to identify any interfering components.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Sample degradation1. Analyze a freshly prepared sample of EFdA to establish a reference chromatogram. 2. Subject a reference sample to forced degradation conditions (see Experimental Protocols section) to intentionally generate degradation products. Compare the chromatograms to see if the unknown peaks match any of the degradation products.
Contamination1. Inject a blank (the solvent used to dissolve the sample) to check for solvent-related impurities. 2. Use high-purity solvents and clean equipment to prepare samples.
Column degradation or contamination1. Flush the HPLC column with an appropriate cleaning solution. 2. If the problem persists, replace the column with a new one of the same type.

Data Presentation

The following table summarizes hypothetical quantitative data from forced degradation studies on EFdA. This data is illustrative and based on the known high stability of the compound and typical degradation patterns of similar nucleoside analogs. Actual degradation will depend on the specific experimental conditions.

Stress Condition% Degradation (Hypothetical)Number of Degradation Products
Acid Hydrolysis (0.1 N HCl, 80°C, 24h)< 5%1-2
Alkaline Hydrolysis (0.1 N NaOH, 80°C, 24h)< 10%2-3
Oxidative Degradation (3% H₂O₂, RT, 24h)< 5%1-2
Thermal Degradation (80°C, 72h)< 2%1
Photodegradation (ICH Q1B, 1.2 million lux hours)< 2%1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative analysis of EFdA and the separation of its potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • EFdA reference standard

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of EFdA in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

Protocol 2: Forced Degradation Studies

To assess the stability of EFdA and generate potential degradation products, the following stress conditions can be applied to a solution of the compound (e.g., 100 µg/mL in a suitable solvent).

  • Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the EFdA solution. Incubate at 80°C for 24 hours. Neutralize with an equivalent amount of 0.2 N NaOH before analysis.

  • Alkaline Hydrolysis: Add an equal volume of 0.2 N NaOH to the EFdA solution. Incubate at 80°C for 24 hours. Neutralize with an equivalent amount of 0.2 N HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to the EFdA solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the EFdA solution at 80°C for 72 hours.

  • Photodegradation: Expose the EFdA solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_efda Prepare EFdA Solution (100 µg/mL) acid Acid Hydrolysis (0.1 N HCl, 80°C) prep_efda->acid Expose to Stress Conditions alkali Alkaline Hydrolysis (0.1 N NaOH, 80°C) prep_efda->alkali Expose to Stress Conditions oxidation Oxidative Stress (3% H₂O₂) prep_efda->oxidation Expose to Stress Conditions thermal Thermal Stress (80°C) prep_efda->thermal Expose to Stress Conditions photo Photostability (ICH Q1B) prep_efda->photo Expose to Stress Conditions hplc HPLC-UV Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms Characterize Degradants degradation_pathway cluster_hydrolysis Hydrolytic Degradation (Hypothetical) cluster_oxidation Oxidative Degradation (Hypothetical) EFdA 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) deg1 Degradation Product 1 (e.g., N-glycosidic bond cleavage) EFdA->deg1 Strong Acid/Base deg2 Degradation Product 2 (e.g., modification of purine ring) EFdA->deg2 Strong Base deg3 Degradation Product 3 (e.g., oxidation of ethynyl group) EFdA->deg3 Oxidizing Agent troubleshooting_logic cluster_outcomes Potential Outcomes start Inconsistent Assay Results or Unexpected HPLC Peaks check_storage Review Storage Conditions and Handling of EFdA Solution start->check_storage prepare_fresh Prepare Fresh EFdA Solution check_storage->prepare_fresh run_controls Analyze Fresh vs. Old Solution and Blanks via HPLC prepare_fresh->run_controls degradation Issue Resolved: Degradation of Old Solution Confirmed run_controls->degradation Fresh solution works, old one shows peaks contamination Issue Identified: Contamination in Solvent or System run_controls->contamination Blanks show peaks other_issue Issue Persists: Investigate Other Experimental Factors run_controls->other_issue No difference, blanks are clean

References

Technical Support Center: Optimizing Click Reactions for 4'-C-ethynyl-2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions involving 4'-C-ethynyl-2-fluoroadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting common issues, and offering frequently asked questions to ensure successful conjugation of this potent nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a click reaction with 4'-C-ethynyl-2-fluoroadenosine?

A1: For a pilot reaction, we recommend starting with the following conditions, which can be further optimized.

ComponentRecommended Starting ConcentrationNotes
4'-C-ethynyl-2-fluoroadenosine1 equivalent (e.g., 1 mM)Ensure high purity of the starting material.
Azide coupling partner1.1 - 1.5 equivalentsA slight excess of the azide can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.1 - 0.2 equivalents (10-20 mol%)Prepare a fresh stock solution in water.
Sodium Ascorbate0.5 - 1.0 equivalent (50-100 mol%)Prepare a fresh stock solution in water. Add to the reaction mixture just before the copper catalyst.
Ligand (e.g., THPTA, TBTA)0.1 - 0.2 equivalents (10-20 mol%)Recommended to improve reaction efficiency and protect the nucleoside.
Solventt-BuOH/H₂O (1:1 or 2:1) or DMSO/H₂OCo-solvents are often necessary to solubilize all reactants.
TemperatureRoom Temperature (20-25 °C)Gentle heating (30-40 °C) can be explored if the reaction is slow.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS.

Q2: Which copper source and ligand should I use for the click reaction?

A2: The most common and user-friendly copper source is Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. For ligands, tris(hydroxypropyltriazolylmethyl)amine (THPTA) is a good starting choice as it is water-soluble and known to accelerate the reaction and protect nucleic acids from degradation. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is also effective but requires a co-solvent like DMSO or t-BuOH for solubility.

Q3: How can I monitor the progress of my click reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a spot corresponding to the starting alkyne should diminish while a new, more polar spot for the triazole product appears. LC-MS is the most definitive method, allowing you to track the consumption of reactants and the formation of the product by mass.

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: To ensure reproducibility, always use fresh solutions of the copper catalyst and sodium ascorbate. Degassing the solvent prior to the reaction by bubbling with an inert gas (like argon or nitrogen) for 10-15 minutes can be beneficial, as oxygen can oxidize the Cu(I) catalyst. Add the reagents in a specific order: first the 4'-C-ethynyl-2-fluoroadenosine and azide partner in the solvent, followed by the ligand, then sodium ascorbate, and finally the copper sulfate solution.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Cu(I) catalyst due to oxidation. 2. Insufficient concentration of reactants. 3. Poor solubility of reactants. 4. Degradation of 4'-C-ethynyl-2-fluoroadenosine.1. Use freshly prepared solutions of CuSO₄ and sodium ascorbate. Degas the reaction mixture. 2. Increase the concentration of the limiting reagent. 3. Try different co-solvent systems (e.g., increase the ratio of organic solvent like DMSO or t-BuOH). 4. Use a ligand like THPTA to protect the nucleoside. Avoid high temperatures.
Multiple Unidentified Byproducts 1. Glaser-Hay coupling (homo-coupling of the alkyne). 2. Degradation of the azide or nucleoside. 3. Side reactions with unprotected functional groups.1. Ensure a sufficient excess of sodium ascorbate and consider using a ligand. 2. Check the stability of your azide partner under the reaction conditions. Run the reaction at a lower temperature. 3. If your azide partner has other reactive groups, they may need to be protected.
Difficulty in Purifying the Product 1. Co-elution with starting materials or byproducts. 2. Presence of copper in the final product.1. Optimize your chromatography conditions (e.g., different solvent gradient for HPLC, or different solvent system for column chromatography). 2. After the reaction, quench with a copper chelator like EDTA. Passing the crude mixture through a short pad of silica gel or a copper-scavenging resin can also be effective.
Inconsistent Reaction Yields 1. Variability in the quality of reagents. 2. Inconsistent reaction setup (e.g., exposure to air).1. Use high-purity, well-characterized starting materials. 2. Standardize your reaction setup protocol, including the order of addition and degassing steps.

Experimental Protocols

Starting Point Protocol for CuAAC Reaction

This protocol is a general starting point and should be optimized for your specific azide partner.

  • In a clean microcentrifuge tube, dissolve 1 equivalent of 4'-C-ethynyl-2-fluoroadenosine and 1.2 equivalents of your azide partner in a 1:1 mixture of tert-butanol and water to a final concentration of 10 mM for the alkyne. Vortex briefly to mix.

  • Add 0.1 equivalents of a 100 mM stock solution of THPTA in water. Vortex briefly.

  • Add 0.5 equivalents of a freshly prepared 1 M stock solution of sodium ascorbate in water. Vortex briefly.

  • Initiate the reaction by adding 0.1 equivalents of a 100 mM stock solution of copper(II) sulfate pentahydrate in water.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction can be quenched by adding a solution of EDTA to chelate the copper.

  • The product can be purified by preparative HPLC or silica gel column chromatography.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for successful execution.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction & Purification A 4'-C-ethynyl-2-fluoroadenosine D Dissolve A and B in C A->D B Azide Partner B->D C Solvent (e.g., t-BuOH/H2O) C->D E Add Ligand (THPTA) D->E F Add Sodium Ascorbate E->F G Add CuSO4 F->G H Incubate at RT (1-4h) G->H I Monitor by LC-MS H->I J Quench with EDTA I->J Reaction Complete K Purify (HPLC) J->K L Final Product K->L

Caption: General workflow for the CuAAC reaction of 4'-C-ethynyl-2-fluoroadenosine.

Troubleshooting Logic

When encountering issues, a systematic approach to troubleshooting is essential.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_stability Substrate Stability Start Low/No Product? A Check Freshness of CuSO4/Ascorbate Solutions Start->A Yes D Increase Reactant Concentration Start->D No G Check for Degradation by LC-MS Start->G Maybe B Degas Solvents A->B C Increase Ligand Concentration B->C Success Problem Solved C->Success E Optimize Solvent System D->E F Increase Temperature (30-40°C) E->F F->Success H Use Protective Ligand G->H H->Success

Caption: A logical flow for troubleshooting common click reaction problems.

troubleshooting inconsistent results with 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-2-F-Ado), also known as 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA). This resource addresses potential inconsistencies and challenges that may arise during experimentation.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

General Handling and Storage

Question 1: How should I store and handle Ed-2-F-Ado to ensure its stability?

Answer: Proper storage and handling are critical for maintaining the integrity of Ed-2-F-Ado. It is recommended to store the compound as a solid at -20°C. For creating stock solutions, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Once in solution, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect both the solid compound and its solutions from prolonged exposure to light.

Experimental Design and Execution

Question 2: I am observing high levels of cytotoxicity in my cell cultures after treatment with Ed-2-F-Ado. What could be the cause?

Answer: Un-expected cytotoxicity can stem from several factors. While Ed-2-F-Ado has shown a favorable toxic profile in many studies, particularly in the context of anti-HIV research, its effects can be cell-type dependent[1][2].

  • Concentration: The concentration of Ed-2-F-Ado may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve Ed-2-F-Ado, ensure that the final concentration of the solvent in your cell culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).

  • Off-Target Effects: As a nucleoside analog, Ed-2-F-Ado could have off-target effects that lead to cytotoxicity in certain cell types. These effects might be related to the inhibition of cellular DNA polymerases or other enzymes.[3][4]

  • Contamination: Always ensure that your Ed-2-F-Ado stock solution and cell cultures are free from any chemical or biological contaminants.

Question 3: I am not seeing any incorporation of Ed-2-F-Ado into the DNA of my cells. What are the possible reasons?

Answer: Lack of incorporation is a common issue with nucleoside analogs and can be attributed to several factors related to cellular uptake, activation, and the cell cycle.

  • Cellular Uptake: While Ed-2-F-Ado is generally taken up by cells, the efficiency can vary between cell types. Ensure that your cells are healthy and in an active growth phase.

  • Phosphorylation: For Ed-2-F-Ado to be incorporated into DNA, it must first be phosphorylated to its triphosphate form by cellular kinases.[1] Studies have shown that the initial and critical phosphorylation step for Ed-2-F-Ado is primarily carried out by the enzyme 2'-deoxycytidine kinase (dCK).[1][5] If your cell line has low levels of dCK, this could limit the activation of Ed-2-F-Ado.

  • Cell Cycle State: DNA synthesis, and therefore the incorporation of nucleoside analogs, occurs during the S-phase of the cell cycle. Ensure that a significant proportion of your cell population is actively dividing. You may need to synchronize your cells to enrich for the S-phase population.

  • Incubation Time: The incubation time with Ed-2-F-Ado may be too short. An optimal incubation time should be determined empirically for your specific cell line and experimental goals.

Click Chemistry Reaction

Question 4: The click reaction to detect incorporated Ed-2-F-Ado is not working, resulting in a weak or no signal. What can I do?

Answer: The click reaction is a powerful tool for detecting ethynyl-modified molecules, but its success depends on several factors.

  • Reagent Quality: Ensure that your azide-functionalized detection reagent (e.g., a fluorescent azide) and the copper(I) catalyst are of high quality and have been stored correctly. The copper(I) catalyst is prone to oxidation and should be freshly prepared or stored under anaerobic conditions.

  • Reaction Conditions: The pH of the reaction buffer and the concentration of all components are critical. The click reaction is generally robust, but optimization may be necessary for your specific experimental setup.

  • Permeabilization: For the click reaction reagents to access the incorporated Ed-2-F-Ado within the cellular DNA, the cells must be adequately permeabilized. Incomplete permeabilization will result in a weak or absent signal.

  • Quenching: Ensure that any residual media components that could interfere with the click reaction are thoroughly washed away before adding the click reaction cocktail.

Data Interpretation

Question 5: I am seeing inconsistent results between experiments. How can I improve the reproducibility of my data?

Answer: Inconsistent results can be frustrating, but they often point to subtle variations in experimental procedures.

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, Ed-2-F-Ado concentration, incubation times, and click reaction conditions, are kept consistent between experiments.

  • Cell Health: The health and passage number of your cells can significantly impact their response to experimental treatments. Use cells within a consistent passage number range and regularly check for signs of stress or contamination.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A positive control (e.g., a cell line known to incorporate Ed-2-F-Ado or another nucleoside analog like EdU) can help you confirm that your reagents and protocol are working correctly. A negative control (e.g., cells not treated with Ed-2-F-Ado but subjected to the click reaction) will help you assess background signal.

Data Presentation

The following table summarizes key quantitative data for 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine.

PropertyValueReference
Molecular Formula C₁₂H₁₂FN₅O₃[6]
Molecular Weight 293.3 g/mol [6]
CAS Number 865363-93-5[6]
Solubility Soluble in DMSO[6]
Primary Phosphorylating Enzyme 2'-deoxycytidine kinase (dCK)[1][5]
Stability Resistant to degradation by adenosine deaminase[7]

Experimental Protocols

Key Experiment: Cell Proliferation Assay using Ed-2-F-Ado and Click Chemistry

This protocol provides a general framework. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Ed-2-F-Ado Labeling: Add Ed-2-F-Ado to the culture medium at a pre-determined optimal concentration. Incubate the cells for a desired period to allow for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization:

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS) for 20 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail containing a fluorescent azide, a copper(I) catalyst, and a reducing agent in a suitable buffer.

    • Wash the cells with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells with PBS.

    • If desired, counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear stain.

Mandatory Visualization

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_processing Sample Processing cluster_detection Detection cell_seeding 1. Seed Cells labeling 2. Add Ed-2-F-Ado cell_seeding->labeling fixation 3. Fixation labeling->fixation permeabilization 4. Permeabilization fixation->permeabilization click_reaction 5. Click Reaction permeabilization->click_reaction imaging 6. Imaging & Analysis click_reaction->imaging

Caption: Experimental workflow for Ed-2-F-Ado-based cell proliferation assay.

Signaling_Pathway cluster_cell Cellular Activation Pathway Ed2FA Ed-2-F-Ado Ed2FA_MP Ed-2-F-Ado Monophosphate Ed2FA->Ed2FA_MP dCK Ed2FA_DP Ed-2-F-Ado Diphosphate Ed2FA_MP->Ed2FA_DP Cellular Kinases Ed2FA_TP Ed-2-F-Ado Triphosphate Ed2FA_DP->Ed2FA_TP Cellular Kinases DNA Incorporation into DNA Ed2FA_TP->DNA DNA Polymerase

References

Technical Support Center: 4'-C-ethynyl-2-fluoroadenosine (EFdA) Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as MK-8591, in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is 4'-C-ethynyl-2-fluoroadenosine (EFdA) and what is its mechanism of action against HIV-1?

4'-C-ethynyl-2-fluoroadenosine (EFdA) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with activity against wild-type and drug-resistant strains of HIV-1. Unlike many other NRTIs, EFdA has a 3'-hydroxyl group, which allows for its incorporation into the growing viral DNA chain. However, the presence of the 4'-ethynyl group prevents the translocation of reverse transcriptase, effectively halting DNA synthesis. This unique mechanism of action is termed "reverse transcriptase translocation inhibition."

Q2: Which cell lines are suitable for in vitro antiviral assays with EFdA?

MT-4 and MT-2 cells, which are human T-cell leukemia cell lines, are commonly used for assessing the anti-HIV activity of EFdA. Peripheral blood mononuclear cells (PBMCs) can also be used for a more physiologically relevant model.

Q3: What is a typical EC50 (50% effective concentration) for EFdA against HIV-1?

The EC50 of EFdA can vary depending on the HIV-1 strain, cell line, and assay conditions. However, it is generally reported to be in the low nanomolar to picomolar range, highlighting its high potency. For example, against HIV-1IIIB in MT-4 cells, the EC50 has been reported to be as low as 0.5 nM.[1]

Q4: Is EFdA cytotoxic?

EFdA generally exhibits low cytotoxicity in cell culture. The 50% cytotoxic concentration (CC50) is typically in the micromolar range, resulting in a high selectivity index (SI = CC50/EC50). However, at high concentrations, off-target effects, including mitochondrial toxicity, can be observed.[2][3]

Q5: How is EFdA activated within the cell?

EFdA is a prodrug that needs to be phosphorylated by cellular kinases to its active triphosphate form (EFdA-TP). Deoxycytidine kinase is a key enzyme in the initial phosphorylation step.

Troubleshooting Guides

Antiviral Assay (HIV-1 p24 Antigen ELISA)
Problem Possible Cause(s) Solution(s)
High background in ELISA - Incomplete washing- Contaminated reagents- Non-specific antibody binding- Ensure thorough and consistent washing between steps.- Use fresh, high-quality reagents.- Increase the number of washes.- Optimize blocking buffer concentration and incubation time.
Low or no p24 signal in positive controls - Inactive virus stock- Incorrect virus titer- Problem with p24 ELISA kit- Use a fresh, validated virus stock.- Re-titer the virus stock to ensure the correct multiplicity of infection (MOI) is used.- Check the expiration date and storage conditions of the ELISA kit.- Run a control with a known amount of recombinant p24 antigen.
Inconsistent EC50 values - Variability in cell seeding density- Inaccurate drug dilutions- Pipetting errors- Fluctuation in incubation conditions- Ensure a uniform cell suspension and accurate cell counting.- Prepare fresh serial dilutions of EFdA for each experiment.- Use calibrated pipettes and proper pipetting techniques.- Maintain consistent temperature, humidity, and CO2 levels in the incubator.
High cytotoxicity observed at expected therapeutic concentrations - Error in drug concentration calculation- Cell line is particularly sensitive- Contamination of the drug stock- Double-check all calculations for drug dilutions.- Perform a dose-response cytotoxicity assay to determine the CC50 in your specific cell line.- Use a fresh, authenticated stock of EFdA.
Cytotoxicity Assay (MTT Assay)
Problem Possible Cause(s) Solution(s)
Low absorbance in control wells - Low cell viability at the start of the assay- Contamination of cell culture- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Check for and address any microbial contamination.
High absorbance in "no cell" control wells - Contamination of media or reagents with reducing agents- Microbial contamination- Use fresh, sterile media and reagents.- Ensure aseptic technique throughout the protocol.
Incomplete formazan crystal dissolution - Insufficient volume of solubilization solution- Inadequate mixing- Ensure the entire cell monolayer is covered with the solubilization solution.- Mix thoroughly by gentle pipetting or shaking until all color is uniform.
Crystal formation in MTT solution - MTT is not fully dissolved- Warm the MTT solution to 37°C and vortex until fully dissolved before adding to cells.

Quantitative Data Summary

The following table summarizes reported antiviral activity and cytotoxicity of EFdA against HIV-1.

Compound Virus Strain Cell Line EC50 CC50 Selectivity Index (SI) Reference
EFdA (MK-8591)HIV-1IIIBMT-40.5 nM>10 µM>20,000[1]
EFdA (MK-8591)HIV-1NL4-3MT-40.3 nM27 µM90,000
EFdA (MK-8591)HIV-2RODMT-40.1 nM>10 µM>100,000[4]

Experimental Protocols

HIV-1 p24 Antigen ELISA for Antiviral Activity of EFdA

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • MT-4 cells

  • HIV-1 stock (e.g., HIV-1IIIB)

  • 4'-C-ethynyl-2-fluoroadenosine (EFdA)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.

  • Drug Preparation: Prepare serial dilutions of EFdA in complete medium.

  • Drug Addition: Add 50 µL of the EFdA dilutions to the appropriate wells. Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Virus Infection: Add 50 µL of HIV-1 stock (at a pre-determined MOI) to all wells except the "no virus" control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant.

  • p24 ELISA: Determine the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of virus inhibition for each EFdA concentration compared to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity of EFdA

Materials:

  • MT-4 cells

  • 4'-C-ethynyl-2-fluoroadenosine (EFdA)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.

  • Drug Preparation: Prepare serial dilutions of EFdA in complete medium.

  • Drug Addition: Add 100 µL of the EFdA dilutions to the appropriate wells. Include a "no drug" control (cells only).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each EFdA concentration compared to the "no drug" control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_analysis Analysis A Seed MT-4 cells in 96-well plate C Add EFdA to cells A->C B Prepare serial dilutions of EFdA B->C D Infect cells with HIV-1 C->D E Incubate for 4-5 days D->E F Collect supernatant E->F G Perform p24 ELISA F->G H Determine EC50 G->H

Caption: Workflow for determining the antiviral activity of EFdA using a p24 antigen ELISA.

EFdA_Activation_and_Mechanism cluster_cell Host Cell cluster_virus HIV-1 Replication EFdA EFdA EFdA_MP EFdA-MP EFdA->EFdA_MP Deoxycytidine kinase EFdA_DP EFdA-DP EFdA_MP->EFdA_DP Cellular kinases EFdA_TP EFdA-TP (Active) EFdA_DP->EFdA_TP Cellular kinases RT Reverse Transcriptase EFdA_TP->RT Inhibits translocation Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription

Caption: Cellular activation of EFdA and its mechanism of action on HIV-1 reverse transcriptase.

References

Technical Support Center: Enhancing the Bioavailability of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as Islatravir. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the formulation and preclinical evaluation of this potent nucleoside reverse transcriptase translocation inhibitor (NRTTI).

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments to enhance the oral bioavailability of EFdA.

Issue 1: Low and Variable Oral Bioavailability in Animal Models

Question: We are observing low and inconsistent plasma concentrations of EFdA after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?

Answer:

Low and variable oral bioavailability of EFdA is often attributed to its physicochemical properties, namely its low aqueous solubility and poor membrane permeability. Here’s a step-by-step guide to address this issue:

Potential Causes & Troubleshooting Steps:

  • Poor Solubility in Gastrointestinal Fluids:

    • Verification: Assess the solubility of your EFdA formulation in simulated gastric and intestinal fluids (SGF and SIF).

    • Solution: Consider formulating EFdA as an amorphous solid dispersion. This can be achieved by co-milling or spray-drying EFdA with a hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC). Amorphous forms generally exhibit higher apparent solubility and faster dissolution rates.

  • Low Intestinal Permeability:

    • Verification: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of EFdA. A low Papp value suggests that permeability is a limiting factor.

    • Solutions:

      • Prodrug Approach: Synthesize a prodrug of EFdA to enhance its lipophilicity and facilitate passive diffusion across the intestinal epithelium. A promising strategy is the development of an alafenamide prodrug of this compound.[1]

      • Lipid-Based Formulations: Formulate EFdA in a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance solubilization and absorption.

  • P-glycoprotein (P-gp) Efflux:

    • Verification: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio significantly greater than 1 suggests that EFdA may be a substrate for efflux transporters like P-gp.

    • Solution: Co-administer EFdA with a known P-gp inhibitor, such as ritonavir, in your animal model. A significant increase in plasma exposure would confirm the involvement of P-gp efflux.

  • First-Pass Metabolism:

    • Verification: this compound is metabolized by adenosine deaminase (ADA).[2] The extent of intestinal and hepatic first-pass metabolism can be investigated by comparing the AUC (Area Under the Curve) after oral and intravenous administration.

    • Solution: While EFdA is designed for metabolic stability, significant first-pass metabolism would necessitate formulation strategies that promote lymphatic transport, thereby bypassing the liver. Long-chain lipid-based formulations can facilitate this.

Workflow for Troubleshooting Low Bioavailability:

G start Low/Variable Oral Bioavailability solubility Assess Solubility in SGF/SIF start->solubility permeability Conduct Caco-2 Permeability Assay start->permeability efflux Determine P-gp Efflux Ratio start->efflux metabolism Evaluate First-Pass Metabolism start->metabolism sol_solution Formulate as Amorphous Solid Dispersion solubility->sol_solution If Poor perm_solution1 Synthesize Prodrug (e.g., Alafenamide) permeability->perm_solution1 If Low perm_solution2 Develop Lipid-Based Formulation (SEDDS) permeability->perm_solution2 If Low efflux_solution Co-administer with P-gp Inhibitor efflux->efflux_solution If High metabolism_solution Consider Lymphatic Targeting Formulations metabolism->metabolism_solution If High

Caption: Troubleshooting workflow for low oral bioavailability of EFdA.

Issue 2: Difficulty in Formulating a Stable and Effective Lipid-Based System

Question: We are trying to develop a SEDDS formulation for EFdA, but we are facing issues with physical instability (e.g., phase separation) and poor emulsification. How can we optimize our formulation?

Answer:

Developing a stable and efficient SEDDS requires careful selection and optimization of its components.

Troubleshooting Steps:

  • Component Selection:

    • Oils: Screen a variety of oils (long-chain and medium-chain triglycerides) for their ability to solubilize EFdA.

    • Surfactants: Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 12 and 18 for SEDDS). Common choices include Tween 80, Cremophor EL, and Labrasol.

    • Cosolvents/Cosurfactants: Use cosolvents like Transcutol, propylene glycol, or PEG 400 to improve drug solubility and the emulsification process.

  • Optimization using Ternary Phase Diagrams:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent to identify the self-emulsifying region. This will help in determining the optimal concentration ranges for each component that result in stable and fine emulsions.

  • Characterization of the Emulsion:

    • Droplet Size and Polydispersity Index (PDI): After dispersion in aqueous media, measure the droplet size and PDI using dynamic light scattering. Aim for a droplet size below 200 nm and a low PDI for optimal absorption.

    • Visual Observation: A stable SEDDS should form a clear or slightly bluish-white emulsion upon dilution with no signs of phase separation or drug precipitation.

Logical Flow for SEDDS Formulation:

G start Develop SEDDS for EFdA solubility_screen Screen Oils for EFdA Solubility start->solubility_screen component_selection Select Surfactant (HLB 12-18) & Cosolvent solubility_screen->component_selection phase_diagram Construct Ternary Phase Diagrams component_selection->phase_diagram identify_region Identify Self-Emulsifying Region phase_diagram->identify_region formulate Prepare Formulations identify_region->formulate characterize Characterize Emulsion (Droplet Size, PDI) formulate->characterize optimize Optimize Formulation Ratios characterize->optimize If Unstable/Large Droplets

Caption: Logical workflow for developing a SEDDS formulation for EFdA.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) class of EFdA and how does it impact formulation strategies?

A1: Based on its low solubility and low permeability, EFdA is classified as a BCS Class IV compound.[3][4] Drugs in this class present significant challenges for oral delivery due to both poor dissolution and limited absorption across the intestinal mucosa. Therefore, formulation strategies must simultaneously address both of these issues. Combination approaches, such as a prodrug formulated in a lipid-based system, may be necessary to achieve adequate oral bioavailability.

Q2: What are the key pharmacokinetic parameters of this compound (EFdA) that I should be aware of?

A2: this compound exhibits a long intracellular half-life of its active triphosphate form (ISL-TP), ranging from 78.5 to 128.0 hours.[5] This long half-life is a key feature that supports the potential for long-acting oral formulations. Plasma this compound and intracellular ISL-TP pharmacokinetics are approximately dose-proportional.[5]

Q3: Are there any known drug-drug interactions that could affect the bioavailability of EFdA?

A3: While specific interaction studies focusing on bioavailability enhancement are limited, it is important to consider that EFdA is metabolized by adenosine deaminase (ADA).[2] Co-administration with drugs that inhibit or induce ADA could potentially alter its metabolic profile. Additionally, if P-gp efflux is a significant barrier, co-administration with P-gp inhibitors could increase its absorption.

Q4: How can I quantify EFdA and its metabolites in biological samples?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of this compound and its metabolites in plasma and peripheral blood mononuclear cell (PBMC) lysates.[6]

Quantitative Data Summary

The following tables summarize key data relevant to the bioavailability of EFdA and related compounds.

Table 1: Pharmacokinetic Parameters of this compound (Single Oral Dose in HIV-1 Patients) [5]

Dose (mg)Plasma this compound Cmax (nM)Plasma this compound AUC0-∞ (nM*h)Intracellular ISL-TP Cmax (pmol/10^6 cells)Intracellular ISL-TP Half-life (h)
0.51.28.80.0478.5 - 128.0
1.02.518.20.0878.5 - 128.0
2.05.137.50.1678.5 - 128.0
5.012.895.70.4178.5 - 128.0
1025.6195.00.8278.5 - 128.0
3078.1602.02.4578.5 - 128.0

Table 2: Case Study of Bioavailability Enhancement for a BCS Class IV Antiviral (Lopinavir/Ritonavir) [4]

FormulationLopinavir Exposure (AUC)Ritonavir Exposure (AUC)
LPV/r-A (Reference)BaselineBaseline
LPV/r-B (Generic)~90% Lower~20% Lower

This case study highlights the critical role of formulation in the bioavailability of BCS Class IV drugs.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the in vitro intestinal permeability of EFdA and assess its potential as a P-gp substrate.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer.

  • Apical to Basolateral (A-B) Permeability:

    • Add EFdA solution to the apical (A) chamber.

    • At predetermined time points, collect samples from the basolateral (B) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add EFdA solution to the basolateral (B) chamber.

    • At the same time points, collect samples from the apical (A) chamber.

  • Sample Analysis: Quantify the concentration of EFdA in the collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

Experimental Workflow for Caco-2 Assay:

G start Caco-2 Permeability Assay culture Culture Caco-2 Cells on Transwell® start->culture teer Measure TEER for Monolayer Integrity culture->teer ab_transport Measure Apical to Basolateral Transport teer->ab_transport ba_transport Measure Basolateral to Apical Transport teer->ba_transport analyze Quantify EFdA by LC-MS/MS ab_transport->analyze ba_transport->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 cell permeability assay.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of different EFdA formulations.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing:

    • Oral Group: Administer the EFdA formulation (e.g., suspension, SEDDS, prodrug) via oral gavage.

    • Intravenous Group: Administer a solution of EFdA via tail vein injection to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of EFdA in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Signaling Pathway: Metabolism of this compound

G This compound This compound (EFdA) ada Adenosine Deaminase (ADA) This compound->ada Metabolism m4 4'-ethynyl-2-fluoro-2'deoxyinosine (M4) ada->m4

Caption: Primary metabolic pathway of this compound.[2]

References

Validation & Comparative

A Head-to-Head Comparison of Antiviral Efficacy: 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) versus Zidovudine (AZT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two nucleoside reverse transcriptase inhibitors (NRTIs): 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as Islatravir, and Zidovudine (AZT). The data presented is compiled from published experimental studies to assist researchers in evaluating their relative performance.

Quantitative Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of EFdA and zidovudine were evaluated in vitro using human T-cell lines and peripheral blood mononuclear cells (PBMCs). The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are summarized in the table below. A higher selectivity index indicates a more favorable therapeutic window.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
EFdA HIV-1NL4-3 (X4-tropic)MT-40.001[1]11[1]11,000
HIV-1Ba-L (R5-tropic)PHA-PBMCs0.0004[1]12[1]30,000
Zidovudine (AZT) HIV-1NL4-3 (X4-tropic)MT-4>3.03 (calculated)[1]>100[1]>3,030
HIV-1Ba-L (R5-tropic)PHA-PBMCs>6.67 (calculated)[1]>100[1]>6,667

Note: The EC50 values for Zidovudine were calculated based on the provided Selectivity Index and CC50 values in the source material.

The data clearly demonstrates the superior potency of EFdA, with EC50 values in the nanomolar and even picomolar range, making it several orders of magnitude more active than zidovudine.[2][3] Furthermore, EFdA exhibits a significantly higher selectivity index, suggesting a wider margin between its therapeutic efficacy and cellular toxicity compared to zidovudine.[1]

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol outlines a method for determining the in vitro antiviral activity of compounds against HIV-1 in the MT-4 human T-cell line.

1. Cell Preparation:

  • Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.
  • Ensure cells are in the logarithmic growth phase before initiating the assay.

2. Compound Preparation:

  • Prepare a stock solution of the test compound (EFdA or zidovudine) in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

3. Infection and Treatment:

  • Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
  • Add 50 µL of the diluted test compound to each well.
  • Infect the cells with a predetermined amount of HIV-1 (e.g., HIV-1NL4-3) at a multiplicity of infection (MOI) of 0.01.
  • Include control wells with cells and virus only (virus control) and cells only (mock-infected control).

4. Incubation:

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 4-5 days.

5. Measurement of Antiviral Activity:

  • The antiviral activity is determined by measuring the inhibition of virus-induced cytopathic effects or by quantifying a viral marker.
  • MTT Assay for Cell Viability: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 540 nm using a microplate reader. The percentage of cell viability is calculated relative to the mock-infected control.
  • p24 Antigen Capture ELISA: The concentration of the HIV-1 p24 capsid protein in the culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

6. Data Analysis:

  • The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the compounds on the host cells.

1. Cell Preparation:

  • Prepare MT-4 cells or PHA-stimulated PBMCs as described in the antiviral activity assay.

2. Compound Treatment:

  • Seed the cells in a 96-well plate at the same density as the antiviral assay.
  • Add serial dilutions of the test compounds to the wells. Include control wells with cells and medium only (cell control).

3. Incubation:

  • Incubate the plates for the same duration as the antiviral assay (4-5 days).

4. Measurement of Cytotoxicity:

  • Perform the MTT assay as described above.

5. Data Analysis:

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve by comparing the absorbance of the treated wells to the cell control wells.

Mechanism of Action

The distinct antiviral profiles of EFdA and zidovudine are rooted in their different mechanisms of inhibiting the HIV-1 reverse transcriptase (RT) enzyme.

Zidovudine (AZT): A Nucleoside Reverse Transcriptase Inhibitor (NRTI) - Chain Terminator

Zidovudine is a thymidine analog. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form competes with the natural deoxythymidine triphosphate for incorporation into the growing viral DNA chain by the reverse transcriptase. Because zidovudine lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation.

AZT_Mechanism cluster_cell Host Cell cluster_rt HIV Reverse Transcriptase AZT Zidovudine (AZT) AZT_MP AZT-Monophosphate AZT->AZT_MP Cellular Kinases AZT_DP AZT-Diphosphate AZT_MP->AZT_DP AZT_TP AZT-Triphosphate (Active) AZT_DP->AZT_TP RT Reverse Transcriptase AZT_TP->RT Incorporation Chain_Termination Chain Termination RT->Chain_Termination Viral_RNA Viral RNA Template Viral_RNA->RT Growing_DNA Growing Viral DNA Growing_DNA->RT

Zidovudine's mechanism of action.

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA): A Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI)

EFdA possesses a unique mechanism of action that distinguishes it from traditional NRTIs. Like zidovudine, EFdA is phosphorylated to its active triphosphate form within the host cell. However, after being incorporated into the viral DNA chain, the 4'-ethynyl group of EFdA sterically hinders the translocation of the reverse transcriptase enzyme along the DNA template. This "roadblock" effect prevents the addition of the next nucleotide, effectively halting DNA synthesis. This novel mechanism contributes to its high potency and its activity against many NRTI-resistant HIV strains.

EFdA_Mechanism cluster_cell Host Cell cluster_rt HIV Reverse Transcriptase EFdA EFdA EFdA_MP EFdA-Monophosphate EFdA->EFdA_MP Cellular Kinases EFdA_DP EFdA-Diphosphate EFdA_MP->EFdA_DP EFdA_TP EFdA-Triphosphate (Active) EFdA_DP->EFdA_TP RT_pre RT (Pre-translocation) EFdA_TP->RT_pre Incorporation RT_post RT (Post-translocation) RT_pre->RT_post Translocation Attempt Translocation_Blocked Translocation Blocked RT_post->Translocation_Blocked Steric Hindrance by 4'-ethynyl group Viral_RNA Viral RNA Template Viral_RNA->RT_pre DNA_EFdA Viral DNA with EFdA DNA_EFdA->RT_pre

EFdA's translocation inhibition mechanism.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of antiviral compounds.

Antiviral_Workflow cluster_assays Parallel Assays start Start cell_culture Cell Culture (e.g., MT-4, PBMCs) start->cell_culture compound_prep Compound Preparation (EFdA & Zidovudine Dilutions) start->compound_prep seeding Cell Seeding (96-well plates) cell_culture->seeding antiviral_assay Antiviral Activity Assay compound_prep->antiviral_assay cytotoxicity_assay Cytotoxicity Assay compound_prep->cytotoxicity_assay seeding->antiviral_assay seeding->cytotoxicity_assay infection HIV-1 Infection antiviral_assay->infection incubation Incubation (4-5 days) cytotoxicity_assay->incubation infection->incubation measurement Measurement (MTT Assay / p24 ELISA) incubation->measurement data_analysis Data Analysis measurement->data_analysis ec50 Determine EC50 data_analysis->ec50 cc50 Determine CC50 data_analysis->cc50 si_calc Calculate Selectivity Index (SI = CC50 / EC50) ec50->si_calc cc50->si_calc end End si_calc->end

Workflow for antiviral efficacy testing.

References

A Comparative Analysis of 4'-C-ethynyl-2-fluoroadenosine and Other Leading Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral and anticancer therapeutics, nucleoside analogs remain a cornerstone of drug development. This guide provides an objective comparison of 4'-C-ethynyl-2-fluoroadenosine with other prominent nucleoside analogs, namely Remdesivir, Sofosbuvir, and Favipiravir. The comparison is based on their mechanism of action, available experimental data on efficacy and cytotoxicity, and their respective activation pathways.

Executive Summary

4'-C-ethynyl-2-fluoroadenosine (EFdA) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against Human Immunodeficiency Virus (HIV). It distinguishes itself through a unique mechanism of action as a translocation inhibitor. This guide will delve into a head-to-head comparison with other notable nucleoside analogs that target a range of viral pathogens:

  • Remdesivir (GS-5734): A broad-spectrum antiviral agent, known for its application in treating SARS-CoV-2.

  • Sofosbuvir (GS-7977): A cornerstone in the treatment of Hepatitis C Virus (HCV).

  • Favipiravir (T-705): An antiviral medication used against various RNA viruses, including influenza.

This comparison aims to provide a clear, data-driven overview to inform research and development decisions in the field of nucleoside analog therapeutics.

Performance Data at a Glance

The following tables summarize the in vitro efficacy and cytotoxicity of 4'-C-ethynyl-2-fluoroadenosine and the compared nucleoside analogs against their primary viral targets.

Table 1: Antiviral Activity of Nucleoside Analogs

CompoundVirusAssayCell LineEC50 / IC50Citation
4'-C-ethynyl-2-fluoroadenosine HIV-1MT-40.5 nM[1][2]
Remdesivir SARS-CoV-2CPEVero E60.77 µM
Sofosbuvir HCV (Genotype 1b)RepliconHuh-740-135 nM[3]
Favipiravir Influenza A (H1N1)Plaque ReductionMDCK0.19 - 22.48 µM

Table 2: Cytotoxicity of Nucleoside Analogs

CompoundCell LineAssayCC50Citation
4'-C-ethynyl-2-fluoroadenosine MT-4MTT>10 µM[1]
Remdesivir Vero E6>100 µM
Sofosbuvir Huh-7MTT>100 µM
Favipiravir MDCK>1000 µM

Mechanism of Action and Signaling Pathways

Nucleoside analogs function as "Trojan horses," mimicking natural nucleosides to be incorporated into nascent viral RNA or DNA chains, ultimately disrupting viral replication. While the overarching principle is similar, the specifics of their activation and inhibitory mechanisms differ.

4'-C-ethynyl-2-fluoroadenosine (EFdA)

EFdA is a potent inhibitor of HIV reverse transcriptase. Unlike many other nucleoside analogs that act as chain terminators due to the absence of a 3'-hydroxyl group, EFdA retains this group. Its primary mechanism of action is as a translocation inhibitor . After incorporation into the growing DNA chain, the 4'-ethynyl group hinders the repositioning of the reverse transcriptase enzyme on the DNA template, thus halting further DNA synthesis.

EFdA_Activation EFdA 4'-C-ethynyl-2-fluoroadenosine (EFdA) EFdA_MP EFdA Monophosphate EFdA->EFdA_MP Cellular Kinases EFdA_DP EFdA Diphosphate EFdA_MP->EFdA_DP Cellular Kinases EFdA_TP EFdA Triphosphate (Active Form) EFdA_DP->EFdA_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase EFdA_TP->HIV_RT Binds to Incorporation Incorporation into viral DNA HIV_RT->Incorporation Translocation_Block Translocation Blocked Incorporation->Translocation_Block

Figure 1: Activation and mechanism of 4'-C-ethynyl-2-fluoroadenosine.

Remdesivir

Remdesivir is a prodrug of an adenosine nucleotide analog. It undergoes intracellular metabolism to its active triphosphate form, which then competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). Incorporation of Remdesivir leads to delayed chain termination, disrupting viral replication.[1][4][5]

Remdesivir_Activation Remdesivir Remdesivir (Prodrug) Metabolite1 Alanine Metabolite Remdesivir->Metabolite1 Carboxylesterase 1 or Cathepsin A Remdesivir_MP Remdesivir Monophosphate Metabolite1->Remdesivir_MP HINT1 Remdesivir_DP Remdesivir Diphosphate Remdesivir_MP->Remdesivir_DP Cellular Kinases Remdesivir_TP Remdesivir Triphosphate (Active Form) Remdesivir_DP->Remdesivir_TP Cellular Kinases RdRp Viral RdRp Remdesivir_TP->RdRp Competes with ATP Chain_Termination Delayed Chain Termination RdRp->Chain_Termination

Figure 2: Prodrug activation and mechanism of Remdesivir.

Sofosbuvir

Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog used to treat HCV. It is metabolized in hepatocytes to its active triphosphate form. This active form acts as a chain terminator when incorporated into the growing HCV RNA chain by the NS5B RNA polymerase.[6][7][8]

Sofosbuvir_Activation Sofosbuvir Sofosbuvir (Prodrug) MetaboliteX Metabolite X Sofosbuvir->MetaboliteX Cathepsin A / Carboxylesterase 1 Sofosbuvir_MP GS-331007 Monophosphate MetaboliteX->Sofosbuvir_MP HINT1 Sofosbuvir_DP GS-331007 Diphosphate Sofosbuvir_MP->Sofosbuvir_DP UMP-CMPK Sofosbuvir_TP GS-461203 (Active Triphosphate) Sofosbuvir_DP->Sofosbuvir_TP NDPK NS5B_Polymerase HCV NS5B Polymerase Sofosbuvir_TP->NS5B_Polymerase Incorporation Chain_Termination RNA Chain Termination NS5B_Polymerase->Chain_Termination

Figure 3: Prodrug activation and mechanism of Sofosbuvir.

Favipiravir

Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). It acts as a purine analogue and is recognized by viral RNA-dependent RNA polymerase. Its mechanism is thought to involve the induction of lethal mutagenesis, causing an accumulation of errors in the viral genome that leads to a non-viable virus.

Favipiravir_Activation Favipiravir Favipiravir (Prodrug) Favipiravir_RMP Favipiravir Ribofuranosyl Monophosphate Favipiravir->Favipiravir_RMP HGPRT Favipiravir_RDP Favipiravir Ribofuranosyl Diphosphate Favipiravir_RMP->Favipiravir_RDP Cellular Kinases Favipiravir_RTP Favipiravir Ribofuranosyl Triphosphate (Active Form) Favipiravir_RDP->Favipiravir_RTP Cellular Kinases RdRp Viral RdRp Favipiravir_RTP->RdRp Incorporation Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis

Figure 4: Prodrug activation and mechanism of Favipiravir.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the performance of these nucleoside analogs.

Anti-HIV Activity Assay (MT-4 Cells)

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

HIV_Assay_Workflow A Seed MT-4 cells in a 96-well plate B Add serial dilutions of the test compound A->B C Infect cells with HIV-1 B->C D Incubate for 5 days at 37°C C->D E Assess cell viability (e.g., MTT assay) D->E F Calculate EC50 E->F

Figure 5: Workflow for an anti-HIV activity assay.

Protocol:

  • Cell Preparation: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10^4 cells/well in culture medium.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with no compound.

  • Virus Infection: Infect the cells with a predetermined amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using the MTT assay (see protocol below).

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral-induced cell death by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 5 days).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is used to quantify the number of infectious virus particles and to determine the antiviral activity of a compound by measuring the reduction in plaque formation.

Protocol:

  • Cell Monolayer: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known amount of virus with different concentrations of the antiviral compound for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixture and allow for adsorption for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The IC50 is the concentration that reduces the plaque number by 50%.

HCV Replicon Assay

This cell-based assay is used to screen for inhibitors of HCV replication. It utilizes a human hepatoma cell line (Huh-7) that contains a subgenomic HCV RNA that replicates autonomously.

Protocol:

  • Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well plates.[4]

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for 72 hours.[4]

  • Reporter Gene Assay: Measure the activity of a reporter gene (e.g., luciferase) that is part of the replicon. The reporter gene activity is proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV RNA replication by 50%.

Conclusion

4'-C-ethynyl-2-fluoroadenosine demonstrates exceptional potency against HIV-1, with a distinct mechanism of action as a translocation inhibitor that sets it apart from many other nucleoside analogs. When compared to broad-spectrum antivirals like Remdesivir and Favipiravir, and the targeted therapy Sofosbuvir, EFdA's high efficacy at nanomolar concentrations highlights its potential as a significant therapeutic agent in the fight against HIV. The data presented in this guide underscores the importance of continued research into novel nucleoside analogs with diverse mechanisms of action to address the ongoing challenges of viral diseases and drug resistance. The detailed experimental protocols provided herein serve as a resource for researchers to conduct further comparative studies and to aid in the discovery and development of the next generation of antiviral therapeutics.

References

A Comparative Analysis of 2'-Fluorinated Nucleosides in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of 2'-fluorinated nucleosides. This guide provides a comparative analysis of their therapeutic potential, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine into nucleoside scaffolds has been a cornerstone of medicinal chemistry, leading to the development of potent antiviral and anticancer agents. The 2'-position of the sugar moiety is a critical site for modification, and the introduction of a fluorine atom at this position can significantly enhance the therapeutic properties of nucleoside analogs. This modification can increase metabolic stability, modulate sugar pucker conformation, and improve binding affinity to target enzymes.[1][2] This guide provides a comparative overview of key 2'-fluorinated nucleosides, presenting their biological activities, underlying mechanisms, and the experimental protocols used for their evaluation.

Data Presentation: A Comparative Look at Biological Activity

The therapeutic efficacy of 2'-fluorinated nucleosides is quantified by their potency against viral replication or cancer cell proliferation, and their selectivity, which is the ratio of their cytotoxic concentration to their effective concentration. The following tables summarize the in vitro antiviral and anticancer activities of several key 2'-fluorinated nucleosides.

Table 1: Comparative Antiviral Activity of 2'-Fluorinated Nucleosides

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
2'-Deoxy-2'-fluorocytidine (2'-FdC) HCVHuh-75.0 (EC90)>100>20
PSI-6130 HCVHuh-70.8>100>125
Sofosbuvir (PSI-7977) HCVHuh-70.094>10>106
Mericitabine (RG7128) HCVHuh-70.6>100>167
Azvudine (FNC) HIV-1MT-40.0314.9497
HBVHepG2.2.150.037 (HBsAg)>100>2700
SARS-CoV-2Vero E60.5315.830

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data compiled from multiple sources.[3][4]

Table 2: Comparative Anticancer Activity of 2'-Fluorinated Nucleosides

CompoundCancer Cell LineCancer TypeIC50 (µM)
Gemcitabine (dFdC) PANC-1Pancreatic Cancer0.02
A549Non-small cell lung cancer0.01
Clofarabine CCRF-CEMAcute lymphoblastic leukemia0.02
Azvudine (FNC) JeKo-1Non-Hodgkin lymphoma0.1
OCI-Ly3Diffuse large B-cell lymphoma0.5

IC50: 50% inhibitory concentration. Data compiled from multiple sources.[4][5]

Table 3: Metabolic Stability of Selected 2'-Fluorinated Nucleosides

CompoundSystemHalf-life (t1/2)
PSI-6130-TP Primary human hepatocytesShorter half-life
PSI-6206-TP Primary human hepatocytes48-72 hours (steady-state)
Azvudine (FNC) Animal models44-60 hours

TP denotes the active triphosphate form. Data compiled from multiple sources.[4][6]

Experimental Protocols: Methodologies for Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of 2'-fluorinated nucleosides.

Hepatitis C Virus (HCV) Replicon Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.

  • Cell Seeding: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (to maintain the replicon).[7]

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A positive control (e.g., a known HCV inhibitor) and a negative control (vehicle, typically DMSO) are included.

  • Incubation: The plates are incubated for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification of HCV Replication: HCV RNA replication can be quantified using one of several methods:

    • Luciferase Reporter: If the replicon contains a luciferase reporter gene, a luciferase assay substrate is added, and luminescence is measured using a luminometer. A decrease in luminescence indicates inhibition of viral replication.

    • RT-qPCR: Total cellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.[8][9][10][11]

  • Cell Seeding: Cells (e.g., Huh-7 for antiviral testing, or cancer cell lines for anticancer testing) are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to attach overnight.[8]

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound as in the efficacy assay and incubated for the same duration (e.g., 72-96 hours).

  • MTT Reagent Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (typically at 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by metabolically active cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo stability and clearance.[12][13][14]

  • Test System Preparation: The assay is typically performed using either human liver microsomes (HLM) or cryopreserved human hepatocytes.

  • Incubation Mixture: The test compound (at a low concentration, e.g., 1 µM) is incubated with the test system (e.g., HLM at 0.5 mg/mL protein) in a buffer solution at 37°C. For microsomal assays, a cofactor, typically NADPH, is added to initiate the metabolic reactions.[15]

  • Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Visualizations: Mechanisms and Workflows

The following diagrams illustrate key concepts related to the mechanism of action and evaluation of 2'-fluorinated nucleosides.

anticancer_mechanism cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action 2F_Nucleoside 2'-Fluorinated Nucleoside 2F_Nucleoside_MP Monophosphate 2F_Nucleoside->2F_Nucleoside_MP 2F_Nucleoside_DP Diphosphate 2F_Nucleoside_MP->2F_Nucleoside_DP 2F_Nucleoside_TP Triphosphate (Active) 2F_Nucleoside_DP->2F_Nucleoside_TP DNA_Polymerase DNA Polymerase 2F_Nucleoside_TP->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Chain_Termination Chain Termination DNA_Incorporation->Chain_Termination Cell_Cycle_Arrest Cell Cycle Arrest Chain_Termination->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for anticancer 2'-fluorinated nucleosides.

antiviral_workflow Start Start: Compound Library Primary_Screening Primary Screening (HCV Replicon Assay) Start->Primary_Screening Dose_Response Dose-Response Curve (Calculate EC50) Primary_Screening->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50 / EC50) Dose_Response->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Lead_Candidate Lead Candidate Selectivity_Index->Lead_Candidate prodrug_activation Prodrug Nucleoside Prodrug (e.g., Sofosbuvir) Cell_Entry Passive Diffusion into Hepatocyte Prodrug->Cell_Entry Metabolic_Step1 Esterase Cleavage Cell_Entry->Metabolic_Step1 Metabolic_Step2 Phosphoramidase Cleavage Metabolic_Step1->Metabolic_Step2 Nucleoside_MP Nucleoside Monophosphate Metabolic_Step2->Nucleoside_MP Nucleoside_DP Nucleoside Diphosphate Nucleoside_MP->Nucleoside_DP Active_TP Active Triphosphate Nucleoside_DP->Active_TP

References

Unveiling the Resilient Profile of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) Against HIV-1 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as Islatravir, is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) demonstrating exceptional potency against both wild-type and drug-resistant strains of HIV-1. This guide provides an objective comparison of EFdA's cross-resistance profile with approved nucleoside reverse transcriptase inhibitors (NRTIs), supported by experimental data. Detailed methodologies for key experiments are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of EFdA's unique properties.

Superior Potency Against NRTI-Resistant HIV-1

Experimental data consistently demonstrates that EFdA maintains significant activity against HIV-1 strains harboring mutations that confer resistance to commonly prescribed NRTIs. This resilience is a key differentiator from existing therapies and positions EFdA as a promising candidate for treatment-experienced patients and for novel therapeutic strategies.

Comparative Antiviral Activity (EC50 Fold-Change)

The following table summarizes the fold-change in the 50% effective concentration (EC50) of EFdA and other NRTIs against various NRTI-resistant HIV-1 mutants compared to the wild-type virus. A lower fold-change indicates a smaller loss of antiviral activity and a more favorable resistance profile.

HIV-1 RT MutationEFdA (this compound)Lamivudine (3TC)Emtricitabine (FTC)Tenofovir (TDF)Zidovudine (AZT)Abacavir (ABC)
M184V 2-10>1000>1000<2>10>10
M184I 4-8>1000>1000<2>10>10
K65R 0.5-1 (Hypersensitive)>10>10>10<2>10
L74V <2>10>10<2>10>10
Thymidine Analog Mutations (TAMs) <4<2<2<2>10>10
Multi-NRTI Resistant Strains <10>100>100>10>10>10

Data sourced from multiple in vitro studies. Fold-change values are approximate and can vary based on the specific viral strain and experimental conditions.

Mechanism of Action: A Novel Approach to RT Inhibition

EFdA's unique chemical structure, featuring a 4'-ethynyl group, underpins its distinct mechanism of action. Unlike traditional NRTIs that act as chain terminators, EFdA functions as a nucleoside reverse transcriptase translocation inhibitor (NRTTI).

dot

cluster_EFdA EFdA (NRTTI) Mechanism cluster_NRTI Traditional NRTI Mechanism EFdA_TP EFdA-TP Incorporation Incorporation into Viral DNA EFdA_TP->Incorporation Translocation_Block Blocks RT Translocation Incorporation->Translocation_Block Chain_Termination Delayed Chain Termination Translocation_Block->Chain_Termination NRTI_TP NRTI-TP Incorporation_NRTI Incorporation into Viral DNA NRTI_TP->Incorporation_NRTI Immediate_Termination Immediate Chain Termination Incorporation_NRTI->Immediate_Termination

Caption: Mechanism of Action: EFdA vs. Traditional NRTIs.

After being phosphorylated to its active triphosphate form (EFdA-TP), EFdA is incorporated into the growing viral DNA chain. The 4'-ethynyl group then creates a steric hindrance that prevents the reverse transcriptase (RT) enzyme from translocating along the DNA template, effectively halting further DNA synthesis. This mechanism of "delayed chain termination" is distinct from the "immediate chain termination" of most approved NRTIs, which lack a 3'-hydroxyl group.

Intracellular Activation Pathway

Like other nucleoside analogs, EFdA is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This multi-step process is carried out by host cellular kinases.

dot

EFdA EFdA (this compound) EFdA_MP EFdA-Monophosphate EFdA->EFdA_MP Cellular Kinases EFdA_DP EFdA-Diphosphate EFdA_MP->EFdA_DP Cellular Kinases EFdA_TP EFdA-Triphosphate (Active) EFdA_DP->EFdA_TP Cellular Kinases Inhibition Inhibition of HIV Reverse Transcriptase EFdA_TP->Inhibition

Caption: Intracellular Phosphorylation Pathway of EFdA.

The long intracellular half-life of EFdA-TP contributes to its potent and sustained antiviral activity, allowing for the exploration of less frequent dosing regimens.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to determine the cross-resistance profile of antiviral compounds.

In Vitro Antiviral Susceptibility Assay (MT-4 Cell-Based)

This assay quantifies the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

1. Cell Culture and Virus Propagation:

  • MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

  • Laboratory-adapted or clinical isolate strains of HIV-1 are propagated in MT-4 cells or peripheral blood mononuclear cells (PBMCs) to generate virus stocks. The viral titer is determined by measuring the p24 antigen concentration using an enzyme-linked immunosorbent assay (ELISA).

2. Drug Susceptibility Assay:

  • A 96-well microtiter plate is prepared with serial dilutions of the test compounds (e.g., EFdA and other NRTIs).

  • MT-4 cells are infected with a standardized amount of HIV-1 (e.g., a multiplicity of infection of 0.01).

  • The infected cells are then added to the wells containing the diluted compounds.

  • Control wells include cells infected with virus in the absence of any drug (virus control) and uninfected cells (cell control).

  • The plate is incubated for 5-7 days at 37°C.

3. Measurement of Viral Replication:

  • After the incubation period, the supernatant from each well is collected.

  • The concentration of HIV-1 p24 antigen in the supernatant is quantified using a commercial p24 ELISA kit. This measurement is a direct indicator of the extent of viral replication.

4. Data Analysis:

  • The percentage of inhibition of viral replication at each drug concentration is calculated relative to the virus control.

  • The EC50 value, which is the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • The fold-change in EC50 for a resistant mutant is calculated by dividing the EC50 for the mutant strain by the EC50 for the wild-type strain.

dot

Start Start Prepare_Cells Prepare MT-4 Cells Start->Prepare_Cells Prepare_Virus Prepare HIV-1 Stock Start->Prepare_Virus Serial_Dilutions Prepare Serial Dilutions of Antiviral Compounds Start->Serial_Dilutions Infection Infect MT-4 Cells with HIV-1 Prepare_Cells->Infection Prepare_Virus->Infection Plating Plate Infected Cells with Drug Dilutions Serial_Dilutions->Plating Infection->Plating Incubation Incubate for 5-7 Days Plating->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection p24_ELISA Quantify p24 Antigen by ELISA Supernatant_Collection->p24_ELISA Data_Analysis Calculate EC50 and Fold-Change p24_ELISA->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Antiviral Susceptibility Assay.

Conclusion

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) exhibits a highly favorable cross-resistance profile, retaining potent activity against a broad range of NRTI-resistant HIV-1 strains. Its unique mechanism of action as a nucleoside reverse transcriptase translocation inhibitor provides a high barrier to the development of resistance. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals in the ongoing effort to develop more durable and effective antiretroviral therapies.

A Comparative Analysis of the Mitochondrial Toxicity of 4'-C-ethynyl-2-fluoroadenosine (EFdA) and Other Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mitochondrial toxicity of the novel nucleoside reverse transcriptase inhibitor (NRTI) 4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as Islatravir, with other established NRTIs. The primary mechanism of NRTI-induced toxicity is the inhibition of human mitochondrial DNA polymerase γ (Pol γ), leading to mitochondrial dysfunction. This guide presents quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved to facilitate an objective evaluation.

Quantitative Comparison of Mitochondrial Toxicity

The following table summarizes the inhibitory effects of various NRTIs on mitochondrial DNA synthesis and polymerase γ. A higher IC50 or Kᵢ value indicates lower inhibitory potency and therefore lower potential for mitochondrial toxicity. The selectivity index, where available, represents the ratio of cellular toxicity to antiviral activity, with a higher value being more favorable.

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Inhibition of Mitochondrial DNA Polymerase γ (Kᵢ, µM)Inhibition of mtDNA Synthesis (IC₅₀, µM)Selectivity Index
4'-C-ethynyl-2-fluoroadenosine (EFdA/Islatravir) 25[1]->200,000[2]
Zalcitabine (ddC)-0.022[3]-
Didanosine (ddI)-290[3]-
Stavudine (d4T)-3[3]-
Zidovudine (AZT)-19[3]-
Lamivudine (3TC)>200>200-
Abacavir (ABC)>100>100-
Tenofovir60>100-

Note: Data is compiled from various in vitro studies and cell types. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

A key study demonstrated that Pol γ incorporates the active triphosphate form of EFdA (EFdA-TP) 4,300-fold less efficiently than the natural substrate dATP.[1][3] This poor substrate efficiency strongly suggests a lower potential for Pol γ-mediated toxicity compared to other NRTIs.[1][3]

Experimental Protocols

This section outlines the general methodologies employed in the in vitro assays cited in this guide to evaluate NRTI toxicity.

Inhibition of Mitochondrial DNA Polymerase γ (Pol γ) Assay

This assay directly measures the inhibitory effect of an NRTI on the enzymatic activity of purified human Pol γ.

  • Objective: To determine the inhibition constant (Kᵢ) of the triphosphate form of the NRTI for Pol γ.

  • Methodology:

    • Purified recombinant human Pol γ (catalytic subunit and accessory subunit) is used.

    • A DNA template-primer is provided as the substrate for the polymerase.

    • The reaction mixture includes the four natural deoxynucleoside triphosphates (dNTPs), one of which is radiolabeled (e.g., [α-³²P]dATP) or fluorescently labeled, and varying concentrations of the triphosphate form of the test NRTI.

    • The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.

    • The reaction is stopped, and the DNA products are separated by gel electrophoresis.

    • The amount of incorporated labeled dNTP is quantified to determine the rate of DNA synthesis.

    • Kinetic parameters (Kₘ for the natural substrate and Kᵢ for the inhibitor) are calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive inhibition).

Mitochondrial DNA (mtDNA) Content Assay

This cell-based assay assesses the impact of NRTI treatment on the quantity of mitochondrial DNA.

  • Objective: To measure the depletion of mtDNA in cultured cells following exposure to an NRTI.

  • Methodology:

    • Human cell lines (e.g., HepG2 liver cells, CEM T-lymphoblastoid cells) are cultured in the presence of varying concentrations of the test NRTI for an extended period (e.g., 7-14 days).

    • Total DNA is extracted from the cells.

    • Quantitative real-time PCR (qPCR) is performed to quantify the copy number of a mitochondrial gene (e.g., cytochrome c oxidase subunit II) and a nuclear gene (e.g., β-globin) that is present in a stable number of copies per cell.

    • The ratio of mitochondrial DNA to nuclear DNA (mtDNA/nDNA) is calculated. A decrease in this ratio in treated cells compared to untreated controls indicates mtDNA depletion.

    • The 50% inhibitory concentration (IC₅₀) for mtDNA depletion is determined from the dose-response curve.

Cellular Lactate Production Assay

This assay measures a functional consequence of mitochondrial dysfunction, which is an increase in anaerobic metabolism.

  • Objective: To quantify the increase in lactate production in cells treated with NRTIs as an indicator of impaired oxidative phosphorylation.

  • Methodology:

    • Cells are cultured in the presence of the test NRTI for a specified duration.

    • The cell culture medium is collected.

    • The concentration of lactate in the medium is measured using a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

    • The results are normalized to the cell number or total protein content. An increase in lactate production in treated cells compared to controls suggests a shift from aerobic to anaerobic respiration due to mitochondrial impairment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathway of NRTI-induced mitochondrial toxicity and a typical experimental workflow for its evaluation.

NRTI_Toxicity_Pathway Mechanism of NRTI-Induced Mitochondrial Toxicity cluster_cell Cell cluster_mitochondrion Mitochondrion NRTI NRTI (prodrug) NRTI_TP NRTI-TP (active) NRTI->NRTI_TP Cellular Kinases PolG DNA Polymerase γ (Pol γ) NRTI_TP->PolG Inhibition/ Incorporation mtDNA_rep mtDNA Replication PolG->mtDNA_rep mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep ETC_dys ETC Dysfunction mtDNA_dep->ETC_dys ROS ↑ Reactive Oxygen Species (ROS) ETC_dys->ROS ATP ↓ ATP Production ETC_dys->ATP Lactate ↑ Lactate Production ETC_dys->Lactate Toxicity Cellular Toxicity ROS->Toxicity ATP->Toxicity Lactate->Toxicity

Caption: Mechanism of NRTI-Induced Mitochondrial Toxicity.

Experimental_Workflow In Vitro Evaluation of NRTI Mitochondrial Toxicity cluster_assays Toxicity Assays start Select NRTI for Evaluation cell_culture Cell Culture with Varying NRTI Concentrations start->cell_culture polg_assay Pol γ Inhibition Assay (Kᵢ) cell_culture->polg_assay mtdna_assay mtDNA Content Assay (IC₅₀) cell_culture->mtdna_assay lactate_assay Lactate Production Assay cell_culture->lactate_assay data_analysis Data Analysis and Dose-Response Curves polg_assay->data_analysis mtdna_assay->data_analysis lactate_assay->data_analysis comparison Compare with Other NRTIs data_analysis->comparison conclusion Toxicity Profile Assessment comparison->conclusion

Caption: In Vitro Evaluation of NRTI Mitochondrial Toxicity.

References

A Head-to-Head Comparison of 4'-C-Ethynyl Nucleosides in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for potent and selective antiviral agents, 4'-C-ethynyl nucleosides have emerged as a promising class of compounds, particularly in the fight against human immunodeficiency virus (HIV).[1][2] The addition of an ethynyl group at the 4' position of the nucleoside sugar moiety has been shown to confer potent antiviral activity, including against drug-resistant viral strains.[1] This guide provides a head-to-head comparison of various 4'-C-ethynyl nucleosides, presenting key experimental data on their anti-HIV efficacy and cytotoxicity, detailing the methodologies used in these assessments, and visualizing their general mechanism of action. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds.

Performance Data: Anti-HIV Activity and Cytotoxicity

The antiviral activity and cytotoxicity of several 4'-C-ethynyl nucleoside analogs have been evaluated in various studies. The following table summarizes the 50% effective concentration (EC50) required to inhibit HIV-1 replication and the 50% cytotoxic concentration (CC50) that indicates the compound's toxicity to cells. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a more favorable therapeutic window.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Pyrimidine Analogs
4'-E-d4THIV-1 LAICEM0.0035>100>28,571
4'-E-dCHIV-1 LAIMT-40.00120.48400
Purine Analogs
4'-E-dAHIV-1 LAIMT-40.000481.12,292
4'-E-dGHIV-1 LAIMT-40.000523.46,538
EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine)HIV-1 (various strains)-Highly potentLow toxicity-

Data compiled from multiple sources. Note that experimental conditions can vary between studies, affecting direct comparability.

Among the pyrimidine analogs, 4'-C-ethynylstavudine (4'-Ed4T) has been reported as a promising anti-HIV agent.[3] For the purine derivatives, compounds bearing an ethynyl group at the C-4' position of the sugar moiety have demonstrated very potent anti-HIV activity.[1] Specifically, 4'-E-dA and 4'-E-dG show high potency with subnanomolar to nanomolar EC50 values.[2] Another notable compound, 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), is a nucleoside reverse transcriptase inhibitor that is highly potent against all HIV-1 types, including multidrug-resistant strains, and exhibits low toxicity.[4] Preliminary in vivo toxicity tests in mice on three 4'-C-ethynyl-2'-deoxy purine nucleosides showed that while two were toxic, 4'-C-ethynyl dAdo was not.[5]

Experimental Protocols

The data presented above is derived from established in vitro assays. Understanding the methodologies behind these figures is crucial for interpreting the results.

Anti-HIV Activity Assay (MAGI Assay)

The antiviral activity of the 4'-C-ethynyl nucleosides is often determined using the MAGI (multinuclear activation of a galactosidase indicator) assay. This cell-based assay relies on a HeLa cell line that is engineered to express the CD4 receptor (the primary receptor for HIV entry) and contains an HIV-1 long terminal repeat (LTR) promoter driving the expression of the β-galactosidase gene.

Protocol:

  • HeLa CD4-LTR/β-gal cells are seeded in 96-well plates.

  • The following day, the cells are infected with an HIV-1 clone.

  • Immediately after infection, the test compounds (4'-C-ethynyl nucleosides) are added to the culture medium at various concentrations.

  • The plates are incubated for 48 hours to allow for viral replication and expression of the reporter gene.

  • After incubation, the cells are fixed and stained for β-galactosidase activity. Blue-staining cells indicate successful viral infection and gene expression.

  • The number of blue cells in each well is counted, and the EC50 value is calculated as the concentration of the compound that inhibits the number of blue cells by 50% compared to the virus control without any compound.[2]

Cytotoxicity Assay (MTT Method)

The cytotoxicity of the compounds is assessed to determine their toxic effects on host cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cells (e.g., MT-4, CEM) are seeded in 96-well plates in the presence of various concentrations of the test compound.

  • The plates are incubated for a period that corresponds to the duration of the antiviral assay.

  • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide).

  • The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.[2]

Mechanism of Action: Reverse Transcriptase Inhibition

4'-C-ethynyl nucleosides are nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism of action involves the inhibition of the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general mechanism of action for 4'-C-ethynyl nucleosides.

cluster_cell Host Cell HIV HIV Virion Receptor CD4 Receptor HIV->Receptor Binding CellMembrane Entry Viral Entry & Uncoating Receptor->Entry ViralRNA Viral RNA Entry->ViralRNA RT Reverse Transcriptase ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Reverse Transcription Integration Integration into Host Genome ViralDNA->Integration NucleosideAnalog 4'-C-Ethynyl Nucleoside ActiveMetabolite Active Triphosphate Metabolite NucleosideAnalog->ActiveMetabolite Cellular Phosphorylation Inhibition ActiveMetabolite->Inhibition Inhibition->RT

Caption: Mechanism of action of 4'-C-ethynyl nucleosides as HIV reverse transcriptase inhibitors.

Explanation of the Diagram:

  • The HIV virion binds to the CD4 receptor on the host cell surface and enters the cell.

  • The viral RNA and the reverse transcriptase enzyme are released into the cytoplasm.

  • The 4'-C-ethynyl nucleoside analog is taken up by the host cell and is phosphorylated by cellular kinases to its active triphosphate form.

  • The reverse transcriptase begins to synthesize viral DNA from the viral RNA template.

  • The activated nucleoside analog competes with natural deoxynucleotides for incorporation into the growing viral DNA chain.

  • Once incorporated, the 4'-C-ethynyl group at the 4' position acts as a chain terminator, preventing further elongation of the DNA strand. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

  • This chain termination effectively halts the reverse transcription process, thereby inhibiting viral replication.

Conclusion

4'-C-ethynyl nucleosides represent a potent class of antiviral compounds with significant activity against HIV, including drug-resistant strains. The data indicates that both purine and pyrimidine analogs can be highly effective, with some compounds like EFdA showing exceptional promise due to high potency and low toxicity. The detailed experimental protocols provide a basis for the standardized evaluation of these and future analogs. The mechanism of action, through the termination of viral DNA synthesis, is a well-established strategy for antiviral therapy. Further research and clinical development of these compounds are warranted to fully realize their therapeutic potential.

References

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) Benchmarked Against Key Components of HAART: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational nucleoside reverse transcriptase inhibitor (NRTI) 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), also known as Islatravir, against established components of Highly Active Antiretroviral Therapy (HAART). This analysis is based on publicly available experimental data to assist researchers in evaluating its potential role in future HIV-1 treatment and prevention strategies.

Executive Summary

EFdA is a potent nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has demonstrated exceptional activity against wild-type and drug-resistant strains of HIV-1.[1][2] In pre-clinical studies, its efficacy, measured by the concentration required to inhibit viral replication by 50% (EC50), is significantly lower than that of several cornerstone NRTIs used in HAART. Furthermore, EFdA exhibits a unique resistance profile, notably retaining activity against some key NRTI-resistant mutations and even showing hypersensitivity to virus strains harboring the tenofovir-resistance mutation K65R.[1][3] This guide synthesizes the available in vitro data on the efficacy, cytotoxicity, and resistance profiles of EFdA in comparison to tenofovir, emtricitabine, zidovudine, and the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Efficacy of EFdA and Selected HAART Components in Peripheral Blood Mononuclear Cells (PBMCs)
CompoundHIV-1 StrainEC50 (nM)Fold Change vs. Wild-TypeReference
EFdA Wild-Type0.05 - 3.2-[1]
K65R-2.5-fold more sensitive[1]
M184V-~8-fold resistant[2]
A114S/M184V-~24-fold resistant[2]
Tenofovir Wild-Type32-[1]
K65R-3-fold resistant[1]
M184V-~2-fold more sensitive[4]
K65R + M184V-1.2-fold resistant[4]
Emtricitabine Wild-Type--
K65R-5 to 10-fold resistant[4]
M184V->200-fold resistant[4]
Zidovudine Wild-Type--
K65R-More sensitive[5][6]
M184V-~2-fold more sensitive[4]
TAMs-5 to >50-fold resistant[6][7]
Efavirenz Wild-Type1.5 (IC95)-

Note: EC50 values can vary between studies due to different experimental conditions. Data presented here are for comparative purposes. TAMs: Thymidine Analog Mutations.

Table 2: In Vitro Cytotoxicity of EFdA and Selected HAART Components in PBMCs
CompoundCC50 (µM)Cell Type
EFdA >10PBMCs
Tenofovir --
Emtricitabine --
Zidovudine --
Efavirenz --

Note: Comprehensive head-to-head cytotoxicity data in PBMCs is limited in the public domain.

Experimental Protocols

Determination of Anti-HIV Activity in Peripheral Blood Mononuclear Cells (PBMCs)

A common method for determining the antiviral efficacy of compounds against HIV-1 involves the use of primary human PBMCs.

  • PBMC Isolation: PBMCs are isolated from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, streptomycin, and phytohemagglutinin (PHA) to stimulate cell division, which is necessary for HIV-1 replication.

  • Viral Infection: Stimulated PBMCs are infected with a known titer of an HIV-1 laboratory strain or a clinical isolate.

  • Drug Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the test compounds (e.g., EFdA, tenofovir).

  • Incubation: The treated and infected cells are incubated for a period of 7 to 10 days.

  • Endpoint Measurement: The extent of viral replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[8][9][10]

  • Data Analysis: The EC50 value, the drug concentration that inhibits p24 production by 50% compared to the untreated virus control, is calculated from the dose-response curve.

Cytotoxicity Assay in PBMCs (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: PBMCs are seeded in a 96-well plate at a specific density in culture medium.

  • Compound Exposure: The cells are then exposed to serial dilutions of the test compounds for a duration that mirrors the antiviral assay.

  • MTT Addition: Following the incubation period, a solution of MTT is added to each well.

  • Incubation: The plate is incubated for a few hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells, is determined.[11][12][13][14][15]

Mandatory Visualization

HIV_RT_Inhibition cluster_NRTIs Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) cluster_NNRTIs Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) EFdA EFdA (NRTTI) RT HIV Reverse Transcriptase EFdA->RT Binds to active site & Translocation Inhibition Tenofovir Tenofovir (NtRTI) Tenofovir->RT Binds to active site & Chain Termination Emtricitabine Emtricitabine (NRTI) Emtricitabine->RT Binds to active site & Chain Termination Zidovudine Zidovudine (NRTI) Zidovudine->RT Binds to active site & Chain Termination Efavirenz Efavirenz Efavirenz->RT Binds to allosteric site

Figure 1: Mechanism of Action of EFdA and HAART Components on HIV Reverse Transcriptase.

Experimental_Workflow cluster_Efficacy Antiviral Efficacy Assay cluster_Cytotoxicity Cytotoxicity Assay (MTT) PBMC_isolation1 Isolate PBMCs Stimulation Stimulate PBMCs (PHA) PBMC_isolation1->Stimulation Infection Infect with HIV-1 Stimulation->Infection Treatment1 Treat with Drug Dilutions Infection->Treatment1 Incubation1 Incubate (7-10 days) Treatment1->Incubation1 p24_ELISA Measure p24 Antigen (ELISA) Incubation1->p24_ELISA EC50_Calc Calculate EC50 p24_ELISA->EC50_Calc PBMC_isolation2 Isolate PBMCs Seeding Seed PBMCs in 96-well plate PBMC_isolation2->Seeding Treatment2 Treat with Drug Dilutions Seeding->Treatment2 Incubation2 Incubate Treatment2->Incubation2 MTT_add Add MTT Reagent Incubation2->MTT_add Incubation3 Incubate (formazan formation) MTT_add->Incubation3 Solubilize Solubilize Formazan Incubation3->Solubilize Readout Read Absorbance Solubilize->Readout CC50_Calc Calculate CC50 Readout->CC50_Calc

Figure 2: Experimental Workflows for Efficacy and Cytotoxicity Testing.

Discussion

Efficacy

The in vitro data consistently demonstrate that EFdA is remarkably potent against wild-type HIV-1, with EC50 values in the low nanomolar to picomolar range, making it significantly more potent than tenofovir, emtricitabine, and zidovudine.[1] This high potency is a key attribute that could translate into lower effective doses in vivo, potentially reducing the risk of off-target toxicities.

Resistance Profile

EFdA's unique resistance profile is a significant advantage. While the M184V mutation, which confers high-level resistance to emtricitabine and lamivudine, does lead to a modest decrease in EFdA's susceptibility (approximately 8-fold), this is considerably less than the greater than 200-fold resistance observed for emtricitabine.[2][4]

Crucially, EFdA demonstrates hypersensitivity to HIV-1 strains carrying the K65R mutation, a key resistance pathway for tenofovir.[1][3] This suggests that EFdA could be a valuable component in salvage therapy for patients who have failed tenofovir-based regimens. The development of the A114S mutation in combination with M184V can increase resistance to EFdA to approximately 24-fold; however, this combination also leads to hypersensitivity to tenofovir, suggesting a potential for synergistic or alternating treatment strategies.[2] In contrast, thymidine analog mutations (TAMs), which confer broad cross-resistance to zidovudine and other NRTIs, have been shown to have a minimal impact on EFdA's activity.[2]

Cytotoxicity

Conclusion

Based on the available in vitro data, 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA) presents a promising profile as a future component of antiretroviral therapy. Its high potency against both wild-type and drug-resistant HIV-1, coupled with a unique resistance profile that includes hypersensitivity to tenofovir-resistant strains, positions it as a potentially valuable agent in both first-line and salvage therapies. Further clinical investigation is warranted to fully elucidate its in vivo efficacy, safety, and resistance development in comparison to current HAART regimens. The distinct mechanism of action as a translocation inhibitor also offers new avenues for combination therapies to achieve durable viral suppression.

References

Comparative Stability of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-F-Ado) in Diverse Assay Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-F-Ado), a potent nucleoside reverse transcriptase inhibitor (NRTI), in various biological assays. Ed-F-Ado, also known as EFdA, has demonstrated significant promise in anti-HIV therapy due to its high potency against wild-type and drug-resistant HIV-1 strains.[1][2][3][4] A critical aspect of its preclinical and clinical evaluation is its stability, which dictates its pharmacokinetic profile and therapeutic efficacy. This document summarizes available data on its stability in plasma and against enzymatic degradation, and provides detailed, representative experimental protocols for assessing the stability of nucleoside analogs in different assay conditions.

Quantitative Stability Data

While direct comparative studies detailing the stability of Ed-F-Ado alongside other NRTIs in various assays are limited in the public domain, the available data consistently highlight its exceptional stability.

CompoundAssayStability MetricResultReference
2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-F-Ado) In Vitro AssayHalf-life> 72 hours[5]
2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-F-Ado) Adenosine Deaminase DegradationResistanceCompletely Resistant[6]
2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-F-Ado) pH Stability (pH 3-9)StabilityStable[7]
2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (Ed-F-Ado) Thermal Stability (65 °C)StabilityGood Stability[7]

Key Stability Characteristics

2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine exhibits remarkable stability, a feature attributed to its unique chemical structure. The presence of a fluorine atom at the 2'-position of the adenosine base renders it resistant to degradation by adenosine deaminase, a key enzyme in purine metabolism.[1][6] This resistance to deamination significantly contributes to its long intracellular half-life and sustained antiviral activity. Furthermore, the 4'-ethynyl group enhances its stability.[2] Preformulation studies have confirmed its stability across a pH range of 3 to 9 and at elevated temperatures, indicating its robustness under various physiological and storage conditions.[7]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the stability of nucleoside analogs like Ed-F-Ado.

Plasma Stability Assay

This assay evaluates the stability of a compound in human plasma, providing insights into its susceptibility to degradation by plasma enzymes.

Methodology:

  • Preparation of Plasma: Obtain fresh human plasma containing anticoagulants (e.g., heparin, EDTA). Thaw at 37°C if frozen.

  • Compound Incubation: Spike the plasma with the test compound (e.g., Ed-F-Ado) to a final concentration of 1-10 µM. Incubate at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Protein Precipitation: Terminate the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) to each aliquot.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life (t½) of the compound by plotting the natural logarithm of the peak area ratio (compound/internal standard) versus time.

Plasma_Stability_Assay cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Incubation Incubate at 37°C Plasma->Incubation Spike Compound Compound Compound->Incubation Sampling Sampling Incubation->Sampling Time Points Precipitation Precipitation Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Data_Analysis Half-life Calculation LC_MS->Data_Analysis

Caption: Workflow for Plasma Stability Assay.

Lysosomal Stability Assay

This assay assesses the stability of a compound in the presence of lysosomal enzymes, which is crucial for understanding the intracellular fate of drugs that enter cells via endocytosis.

Methodology:

  • Isolation of Lysosomes: Isolate lysosomes from rat liver or cultured cells using differential centrifugation and density gradient ultracentrifugation.

  • Lysosomal Homogenate Preparation: Prepare a lysosomal homogenate in an appropriate buffer (e.g., citrate buffer, pH 5.0).

  • Compound Incubation: Add the test compound to the lysosomal homogenate and incubate at 37°C.

  • Time-Point Sampling: Collect aliquots at various time intervals.

  • Reaction Termination: Stop the enzymatic reaction by adding a suitable solvent (e.g., acetonitrile).

  • Quantification: Analyze the samples by LC-MS/MS to measure the concentration of the parent compound over time.

  • Data Analysis: Calculate the rate of degradation and the half-life of the compound in the lysosomal matrix.

Lysosomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Isolation Isolate Lysosomes Homogenate Prepare Homogenate Isolation->Homogenate Incubate Incubate with Compound Homogenate->Incubate Sample Time-Point Sampling Incubate->Sample Terminate Terminate Reaction Sample->Terminate LC_MS_Analysis LC-MS/MS Analysis Terminate->LC_MS_Analysis Calculate Calculate Half-life LC_MS_Analysis->Calculate

Caption: Workflow for Lysosomal Stability Assay.

Enzymatic Stability Assay (Adenosine Deaminase)

This assay specifically measures the susceptibility of a nucleoside analog to degradation by adenosine deaminase (ADA).

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified adenosine deaminase in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Substrate Addition: Add the test compound (e.g., Ed-F-Ado) and a known ADA substrate (e.g., adenosine, as a positive control) to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C.

  • Monitoring Degradation: Monitor the degradation of the test compound and the control substrate over time using HPLC with UV detection or LC-MS/MS.

  • Data Analysis: Compare the rate of degradation of the test compound to that of the control substrate to determine its relative stability against ADA.

Enzymatic_Stability_Assay Start Start Prepare_Mixture Prepare Reaction Mixture (ADA in Buffer) Start->Prepare_Mixture Add_Substrates Add Test Compound & Positive Control (Adenosine) Prepare_Mixture->Add_Substrates Incubate_37C Incubate at 37°C Add_Substrates->Incubate_37C Monitor_Degradation Monitor Degradation (HPLC or LC-MS/MS) Incubate_37C->Monitor_Degradation Compare_Rates Compare Degradation Rates Monitor_Degradation->Compare_Rates End End Compare_Rates->End

Caption: Workflow for Enzymatic Stability Assay.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine (EFdA), a potent nucleoside reverse transcriptase inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a member of the nucleoside analog class of compounds, which are often used in antiviral and chemotherapy research, EFdA requires careful handling and disposal as hazardous chemical waste.

While research indicates that 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine has a favorable toxicological profile in therapeutic contexts, it is imperative to handle the pure compound in a laboratory setting with appropriate precautions.[1][2][3][4] The disposal of this and similar research chemicals should align with established guidelines for chemotherapeutic and hazardous waste.[5][6][7][8][9]

Disposal Protocol Summary

The following table outlines the critical steps and materials for the proper disposal of 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine and associated waste.

Waste TypeContainer RequirementDisposal Procedure
Unused or Expired EFdA (Pure Compound) Original, tightly sealed container placed within a secondary, labeled hazardous waste container.Treat as bulk chemotherapeutic waste. Arrange for pickup and disposal by a certified hazardous waste management service.
Contaminated Labware (Gloves, Pipette Tips, etc.) Designated, puncture-resistant, and clearly labeled "Trace Chemotherapeutic Waste" container.Incineration is the required method of disposal for trace chemotherapeutic waste.
Liquid Waste (e.g., from cell cultures) Leak-proof, sealed container clearly labeled with the contents, including "2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine" and "Hazardous Waste."Do not dispose of down the drain. Collect and manage as hazardous chemical waste for incineration.
Contaminated Sharps (Needles, Syringes) Puncture-proof sharps container specifically designated and labeled for "Chemotherapeutic Sharps Waste."Seal the container when full and dispose of it through a certified medical or hazardous waste incineration service.

Step-by-Step Disposal and Decontamination Procedures

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine in any form.

2. Segregation of Waste:

  • It is crucial to segregate waste contaminated with 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine from regular laboratory trash.

  • Use designated and clearly labeled waste containers for solid and liquid chemotherapeutic waste.

3. Disposal of Pure Compound:

  • Unused or expired solid 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine should be disposed of in its original container.

  • Place the original container into a larger, sealable, and properly labeled hazardous waste container.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal.

4. Disposal of Contaminated Materials:

  • Solid Waste: Items such as gloves, bench paper, and pipette tips that have come into contact with the compound should be considered "trace chemotherapeutic waste."[6][8] These items must be placed in a designated, puncture-resistant container lined with a yellow chemotherapy waste bag.[5][7]

  • Liquid Waste: All solutions containing 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine must be collected as hazardous chemical waste. Do not pour any amount down the drain.[7] Use a dedicated, sealed, and labeled waste bottle.

  • Sharps: Any sharps, such as needles or syringes, contaminated with the compound must be disposed of in a designated "chemotherapeutic sharps" container.[5][7]

5. Decontamination:

  • Decontaminate all surfaces and equipment that may have come into contact with 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine.

  • Use a suitable decontamination solution, such as a high-pH solution or a commercial product specifically designed for inactivating cytotoxic drugs. Check with your EHS office for recommended decontaminating agents.

6. Emergency Spill Protocol:

  • In the event of a spill, immediately alert others in the area.

  • Evacuate the immediate area if the spill is large or if there is a risk of aerosolization.

  • Wearing appropriate PPE, contain the spill using a chemotherapy spill kit.

  • Clean the area with a deactivating agent and dispose of all cleanup materials as chemotherapeutic waste.

  • Report the spill to your EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Disposal start Material Contaminated with EFdA is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Chemotherapeutic Sharps Container is_sharp->sharps_container Yes is_solid Is it solid? is_liquid->is_solid No liquid_container Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Trace Chemotherapeutic Waste Container is_solid->solid_container Yes incineration Incineration via EHS Pickup sharps_container->incineration liquid_container->incineration solid_container->incineration

Caption: Waste Disposal Decision Flowchart for 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.